molecular formula C6H4FNO2 B022181 5-fluoropyridine-2-carboxylic Acid CAS No. 107504-08-5

5-fluoropyridine-2-carboxylic Acid

Cat. No.: B022181
CAS No.: 107504-08-5
M. Wt: 141.1 g/mol
InChI Key: JTKFIIQGMVKDNZ-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-carboxylic acid, also known as 5-fluoropicolinic acid, is a high-purity fluorinated heterocyclic building block designed for advanced chemical synthesis and pharmaceutical research. This compound features a carboxylic acid functional group adjacent to a nitrogen atom in the pyridine ring, with a fluorine atom at the 5-position, making it a valuable scaffold for creating diverse molecular structures . Applications and Research Value: This chemical serves as a key intermediate in the synthesis of various pharmaceutical agents. The incorporation of its fluorinated pyridine structure can be critical for modulating the electronic properties, metabolic stability, and bioavailability of candidate drug molecules . Its structure is also relevant in the realm of agrochemicals, as it is related to metabolites of complex herbicidal agents, underscoring its utility in developing bioactive compounds . Specifications and Handling: • CAS Number: 107504-08-5 / 1979-84-2 • Molecular Formula: C 6 H 4 FNO 2 • Molecular Weight: 141.10 g/mol • Melting Point: 164-166°C • Purity: ≥97% Safety and Storage: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It may cause skin and eye irritation and respiratory irritation . Researchers should consult the Safety Data Sheet prior to use and handle with appropriate personal protective equipment. Store at ambient temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFIIQGMVKDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376533
Record name 5-fluoropyridine-2-carboxylic Acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

107504-08-5
Record name 5-Fluoropyridine-2-carboxylic acid
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Foundational & Exploratory

Technical Guide: 5-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 107504-08-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document covers its chemical and physical properties, spectroscopic data, synthesis methodologies, and applications in research and development.

Core Compound Properties

This compound is a fluorinated heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic properties, imparted by the fluorine atom and the pyridine ring, make it a valuable scaffold in the design of bioactive compounds.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReference(s)
CAS Number 107504-08-5[1][2]
Molecular Formula C₆H₄FNO₂[2]
Molecular Weight 141.10 g/mol [2]
Appearance White to off-white solid
Melting Point 167-170 °C
Solubility Slightly soluble in water; Soluble in polar organic solvents such as DMSO and DMF.
pKa ~2.8 (approximate for the carboxylic acid group)
IUPAC Name This compound[2]
InChI InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)[2]
InChIKey JTKFIIQGMVKDNZ-UHFFFAOYSA-N[2]
SMILES C1=CC(=NC=C1F)C(=O)O[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables present key nuclear magnetic resonance (NMR) data.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.23s-1H, -COOH
11.92d4.81H, Pyridine-H
8.08d6.71H, Pyridine-H
4.36s-2H, Pyridine-H

Solvent: DMSO-d₆, Frequency: 600 MHz

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
169.28-COOH
157.54Pyridine-C
149.66Pyridine-C
138.55Pyridine-C
130.64Pyridine-C
48.63Pyridine-C

Solvent: DMSO-d₆, Frequency: 151 MHz

Synthesis Methodologies

General Synthesis Strategies

Three primary retrosynthetic approaches can be envisioned for the preparation of this compound:

  • Carboxylation of a Fluoropyridine Derivative: This approach begins with a fluoropyridine precursor, into which a carboxylic acid group is introduced at the 2-position. This often involves metal-halogen exchange followed by quenching with carbon dioxide.

  • Fluorination of a Pyridine-2-carboxylic Acid Derivative: In this strategy, a suitable pyridine-2-carboxylic acid is subjected to electrophilic or nucleophilic fluorination to install the fluorine atom at the 5-position. The choice of fluorinating agent is critical to ensure regioselectivity.[3]

  • Multi-step Synthesis from Acyclic Precursors or other Heterocycles: This involves the construction of the fluoropyridine ring from simpler, non-cyclic starting materials, or the chemical modification of other fluorine- and pyridine-containing compounds.[3]

cluster_synthesis General Synthesis Routes Start1 Fluoropyridine Derivative Step1 Carboxylation Start1->Step1 Start2 Pyridine-2-carboxylic Acid Derivative Step2 Fluorination Start2->Step2 Start3 Acyclic/Other Heterocyclic Precursors Step3 Multi-step Ring Formation/Modification Start3->Step3 Product This compound Step1->Product Step2->Product Step3->Product

General synthetic approaches to this compound.

Exemplary Experimental Protocol: Synthesis of a Key Precursor, 2-Amino-5-fluoropyridine

A common precursor for the synthesis of various 5-fluoropyridine derivatives is 2-amino-5-fluoropyridine. A detailed protocol for its synthesis from 2-aminopyridine is presented below, which involves a multi-step process.[4] This amino-substituted intermediate could subsequently be converted to the target carboxylic acid via a Sandmeyer-type reaction to install a nitrile group, followed by hydrolysis.

Step 1: Nitrification of 2-Aminopyridine

  • Reaction: Introduction of a nitro group.

  • Conditions: Temperature at 45°C for 2 hours.

  • Yield: 41%

Step 2: Amino Acetylation

  • Reaction: Protection of the amino group.

  • Conditions: Reflux for 1 hour.

  • Yield: 96.3%

Step 3: Reduction of the Nitro Group

  • Reaction: Conversion of the nitro group to an amino group.

  • Conditions: Reflux for 1 hour.

  • Yield: 90%

Step 4: Diazotization

  • Reaction: Formation of a diazonium salt from the newly formed amino group.

  • Conditions: Temperature maintained between -5 to 0°C for 2 hours.

  • Yield: 81.4%

Step 5: Schiemann Reaction

  • Reaction: Introduction of the fluorine atom via thermal decomposition of the diazonium fluoroborate salt.

  • Conditions: Heating to 130°C for 30 minutes.

Step 6: Hydrolysis of the Acetyl Group

  • Reaction: Deprotection of the amino group.

  • Conditions: Reflux for 2.5 hours.

  • Combined Yield for Steps 5 & 6: 51.6%

cluster_workflow Synthesis Workflow for 2-Amino-5-fluoropyridine A 2-Aminopyridine B Nitrification (45°C, 2h) A->B C Amino Acetylation (Reflux, 1h) B->C D Nitro Group Reduction (Reflux, 1h) C->D E Diazotization (-5 to 0°C, 2h) D->E F Schiemann Reaction (130°C, 0.5h) E->F G Hydrolysis (Reflux, 2.5h) F->G H 2-Amino-5-fluoropyridine G->H cluster_drug_discovery Drug Discovery Workflow A Library Synthesis (using this compound) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Generation & Optimization C->D E In Vitro & In Vivo Testing D->E F Preclinical Candidate Selection E->F

References

A Technical Guide to 5-Fluoropyridine-2-Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Application of a Key Building Block in Modern Medicinal Chemistry

Introduction

5-Fluoropyridine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, synthesis methodologies, and its application in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can source this compound in quantities ranging from milligrams to kilograms, with purities typically exceeding 95%. The primary CAS number for this compound is 107504-08-5.

Table 1: Commercial Suppliers of this compound

SupplierAvailable QuantitiesPurity
Pipzine ChemicalsCustomHigh Purity
Apollo Scientific5g, 25g, 100g98%
Frontier Specialty ChemicalsCustomHigh Purity
Thermo Scientific (Alfa Aesar)250 mg97%
SynchemCustom95%
RightPath IndustriesCustomVarious Grades
TCI AmericaCustom98.0+%
Santa Cruz BiotechnologyCustomHigh Purity

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its handling and application in research and development.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄FNO₂PubChem[1]
Molecular Weight141.10 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number107504-08-5PubChem[1]
XLogP30.8PubChem[1]
Melting Point30-31 °C (for 2-Bromo-5-fluoropyridine)Sigma-Aldrich[2]
Boiling Point80-83 °C / 44 mmHg (for 2-Bromo-5-fluoropyridine)Sigma-Aldrich[2]

Table 3: Hazard Identification

Hazard Statement CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data compiled from PubChem GHS classifications.[1]

Synthesis of this compound

While several general strategies for the synthesis of this compound have been described, detailed experimental protocols are often proprietary or embedded within broader patent literature. The most common conceptual approaches involve either the introduction of a carboxyl group onto a pre-existing fluoropyridine ring or a fluorination reaction on a pyridine-2-carboxylic acid derivative. A plausible synthetic route, based on available information for related compounds, is the hydrolysis of a corresponding nitrile.

Experimental Protocol: Synthesis from 5-Bromo-3-fluoro-pyridine-2-carbonitrile (Hypothetical Adaptation)

This protocol is adapted from a procedure for a structurally related compound and serves as a representative example of a potential synthetic route. Note: This is a hypothetical protocol and would require optimization and validation.

Step 1: Preparation of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (Starting Material)

The synthesis would begin with the corresponding amide, which is not commercially available and would need to be synthesized in a prior step.

Step 2: Dehydration of the Amide to the Nitrile

A mixture of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (1.0 eq) and sodium chloride (1.2 eq) is suspended in dichloromethane. To this mixture, phosphorus oxychloride (POCl₃, 5.0 eq) is added, and the reaction is refluxed overnight. After cooling, the mixture is diluted with dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, and the crude product is purified by silica chromatography to yield 5-bromo-2-cyano-3-fluoropyridine.[3]

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

The purified 5-bromo-2-cyano-3-fluoropyridine would then undergo acidic or basic hydrolysis to yield 5-bromo-3-fluoro-pyridine-2-carboxylic acid. This step would need to be followed by a subsequent reaction to replace the bromine with a hydrogen to arrive at the target molecule, this compound.

G cluster_synthesis Hypothetical Synthesis Workflow Amide 5-Bromo-3-fluoro-pyridine- 2-carboxylic acid amide Nitrile 5-Bromo-2-cyano- 3-fluoropyridine Amide->Nitrile  POCl₃, NaCl, CH₂Cl₂,  reflux Carboxylic_Acid 5-Bromo-3-fluoro-pyridine- 2-carboxylic acid Nitrile->Carboxylic_Acid  Acid or Base  Hydrolysis Final_Product 5-Fluoropyridine- 2-carboxylic acid Carboxylic_Acid->Final_Product  Debromination  (e.g., Catalytic Hydrogenation)

Caption: Hypothetical synthesis workflow for this compound.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Experimental Protocol: Amide Coupling in the Synthesis of a Kinase Inhibitor Scaffold

This protocol describes a general method for the amide coupling of this compound with an aniline derivative, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) in acetonitrile, add this compound (1.2 eq), EDC (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq).[4]

  • Stir the resulting mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via column chromatography.

G cluster_coupling Amide Coupling Workflow Carboxylic_Acid 5-Fluoropyridine- 2-carboxylic acid Activation Activation with EDC, HOBt, DMAP Carboxylic_Acid->Activation Aniline Substituted Aniline Coupling Amide Bond Formation Aniline->Coupling Activation->Coupling Product N-(substituted-phenyl)- 5-fluoropyridine-2-carboxamide Coupling->Product

Caption: General workflow for amide coupling of this compound.

Role in Kinase Signaling Pathways

Many kinase inhibitors function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade. The pyridine-2-carboxamide scaffold, often derived from this compound, is a common feature in many such inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway and Inhibition Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Promotes Inhibitor Kinase Inhibitor (derived from 5-fluoropyridine- 2-carboxylic acid) Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility is well-demonstrated in the preparation of kinase inhibitors and other therapeutic agents. While detailed, publicly available synthesis protocols for this specific molecule are scarce, its preparation can be conceptually understood through established organic chemistry principles. The information and representative protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

Spectroscopic Data of 5-Fluoropyridine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoropyridine-2-carboxylic acid (also known as 5-fluoropicolinic acid) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. As a key building block, its structural confirmation and purity assessment are paramount. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented for researchers and scientists.

Data Presentation

Table 1: Expected ¹H NMR Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5 - 14.0Broad Singlet--COOH
~8.7 - 8.8Doublet~3.0H-6
~8.2 - 8.3Doublet of Doublets~8.8, 4.5H-3
~8.0 - 8.1Triplet of Doublets~8.8, 3.0H-4

Table 2: Expected ¹³C NMR Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Assignment
~165.0LowC-7 (C=O)
~158.0Large (~240-260)C-5
~148.0LowC-2
~142.0Medium (~25-30)C-6
~125.0Medium (~20-25)C-4
~122.0Low (~5-10)C-3

Table 3: Expected ¹⁹F NMR Data Solvent: DMSO-d₆, Reference: CFCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
-115 to -125MultipletF-5

Table 4: Expected Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100 - 3000MediumAromatic C-H stretch
~1710 - 1690StrongC=O stretch (Carboxylic acid dimer)
~1610, ~1580Medium-StrongAromatic C=C and C=N ring stretching
~1300 - 1200StrongC-O stretch, coupled with O-H bend
~1250 - 1150StrongC-F stretch
~920Broad, MediumO-H bend (out-of-plane, dimer)

Table 5: Expected Mass Spectrometry (MS) Data Ionization Mode: Electron Impact (EI)

m/zProposed FragmentNotes
141[C₆H₄FNO₂]⁺Molecular Ion (M⁺)[1]
124[M - OH]⁺Loss of hydroxyl radical
96[M - COOH]⁺Loss of carboxyl group
95[M - H₂O - CO]⁺Loss of water and carbon monoxide
69[C₄H₂F]⁺Fragmentation of the pyridine ring

Logical & Experimental Workflows

The structural elucidation of a novel or synthesized compound like this compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Solid Sample Prep Sample Preparation (Dissolution/Mulling) Sample->Prep NMR NMR (¹H, ¹³C, ¹⁹F) Prep->NMR IR IR Prep->IR MS MS Prep->MS Process Data Processing (Peak Picking, Integration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Shift, Coupling, Fragments) Process->Interpret Structure Structure Elucidation & Confirmation Interpret->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily exchangeable in D₂O or CD₃OD).

  • Ensure the solid is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio.

    • For ¹⁹F NMR, a simple pulse-acquire sequence is usually sufficient. No external standard is required if the spectrometer is calibrated, but an external reference like CFCl₃ can be used.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak for ¹H and ¹³C). Integrate the ¹H NMR signals and pick peaks for all spectra.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Thin Film Method):

  • Sample Preparation: Place a small amount (1-2 mg) of this compound into a clean vial.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methanol).

  • Deposit one or two drops of this solution onto the surface of a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electron Impact Ionization - EI, via GC-MS): Note: As the compound is a carboxylic acid, derivatization may be required to increase volatility for Gas Chromatography (GC).

  • Sample Preparation & Derivatization (if required):

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.

    • To enhance volatility, the carboxylic acid can be derivatized to its methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using a silylating agent like BSTFA).

  • Instrument Setup:

    • Set up the GC with an appropriate column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

    • Set a temperature program, for example: initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Set the MS transfer line temperature to ~280°C and the ion source temperature to ~230°C.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample solution into the GC-MS.

    • Acquire data in full scan mode, typically over a mass range of m/z 40-400. The ionization energy is typically set to 70 eV for EI.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum for this peak, identifying the molecular ion (M⁺) and the major fragment ions. Compare the observed fragmentation pattern with theoretically predictable cleavages.[2][3][4]

References

An In-depth Technical Guide to the Solubility of 5-Fluoropyridine-2-Carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-fluoropyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and a comparative analysis of structurally related compounds to offer a predictive framework.

Introduction to this compound

This compound, also known as 5-fluoropicolinic acid, is a fluorinated derivative of pyridine-2-carboxylic acid. Its chemical structure, featuring a pyridine ring, a carboxylic acid group, and a fluorine atom, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom can influence properties such as metabolic stability, binding affinity, and membrane permeability of molecules into which it is incorporated. An understanding of its solubility is critical for its application as a building block in the synthesis of novel pharmaceutical compounds.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₆H₄FNO₂
Molecular Weight 141.10 g/mol [1][2][3]
Appearance White or off-white solid[4]
Melting Point 167 - 170 °C[4]
pKa ~2.8 (approximate for the carboxylic acid group)[4]

Solubility Profile of this compound

Qualitative Solubility in Organic Solvents

Comparative Solubility Data of Pyridine Carboxylic Acid Isomers

To provide a more comprehensive understanding and a basis for estimating the solubility of this compound, this section presents quantitative solubility data for its non-fluorinated parent compound, picolinic acid (pyridine-2-carboxylic acid), and its isomers, nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). The position of the carboxylic acid group significantly influences the solubility of these isomers.[5][6]

Solubility of Picolinic Acid (Pyridine-2-Carboxylic Acid)

Picolinic acid generally exhibits higher solubility in various solvents compared to its isomers, which can be attributed to the proximity of the carboxylic acid group to the ring nitrogen, facilitating intramolecular interactions.[7]

Table 1: Solubility of Picolinic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)Mole Fraction (x)
Ethanol256.89[8]-
Water20 (approx.)Very Soluble-
Acetonitrile20 (approx.)~1.7~0.005

Note: Solubility data for picolinic acid is presented as found in the cited literature. Conversions to mole fraction are provided where possible for direct comparison.

Solubility of Nicotinic Acid (Pyridine-3-Carboxylic Acid)

The solubility of nicotinic acid has been more extensively studied.

Table 2: Mole Fraction Solubility of Nicotinic Acid in Various Solvents at Different Temperatures

Solvent283 K (10 °C)298 K (25 °C)313 K (40 °C)333 K (60 °C)
Dimethyl Sulfoxide (DMSO)0.1030.1460.1990.289
Ethanol0.0190.0280.0400.061
Water0.0180.0240.0320.044
Acetone0.0030.0050.0080.013
Acetonitrile0.0010.0020.0030.005
Diethyl Ether0.0010.0020.0030.005

Data adapted from Gonçalves et al. (2016).[9][10]

The solubility of nicotinic acid in these solvents follows the order: DMSO > Ethanol > Water > Acetone > Diethyl Ether > Acetonitrile.[9][10]

Solubility of Isonicotinic Acid (Pyridine-4-Carboxylic Acid)

Isonicotinic acid is generally the least soluble of the three isomers in common organic solvents.

Table 3: Molar Solubility of Isonicotinic Acid in Various Solvents at 298.2 K (25.05 °C)

SolventMolar Solubility (mol/dm³)
Methanol0.380
Ethanol0.160
1-Propanol0.088
2-Propanol0.076
Propanone (Acetone)0.039
Tetrahydrofuran0.023

Data adapted from Abraham et al. (2013).[11]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods are recommended.

Gravimetric Method (Shake-Flask Method)

This is a highly accurate method for determining the equilibrium solubility of a solid compound in a solvent.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation of Solid and Liquid Phases:

    • The suspension is allowed to stand at the same constant temperature to allow the excess solid to settle.

    • A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • A known mass or volume of the clear, filtered saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute or using a rotary evaporator).

    • The container with the solid residue is dried to a constant weight.

  • Calculation of Solubility:

    • The mass of the dissolved solid is determined by subtracting the initial weight of the container from the final weight.

    • The solubility is then calculated and can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

UV/Vis Spectrophotometric Method

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent and the solvent itself is transparent in the analytical wavelength range.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • A dilute solution of this compound in the solvent of interest is prepared.

    • The UV/Vis spectrum of this solution is recorded to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • A series of standard solutions of this compound with known concentrations are prepared in the same solvent.

    • The absorbance of each standard solution is measured at the predetermined λmax.

    • A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and adhere to the Beer-Lambert law.

  • Analysis of Saturated Solution:

    • A saturated solution is prepared as described in the gravimetric method (step 1).

    • A clear aliquot of the saturated solution is carefully withdrawn and filtered.

    • The filtered saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at λmax.

  • Calculation of Solubility:

    • The concentration of the diluted solution is determined from the calibration curve.

    • The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv_vis UV/Vis Method cluster_end Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filtrate Filter supernatant settle->filtrate weigh_aliquot Weigh aliquot of filtered solution filtrate->weigh_aliquot dilute Dilute aliquot filtrate->dilute evaporate Evaporate solvent weigh_aliquot->evaporate weigh_residue Weigh solid residue evaporate->weigh_residue calc_grav Calculate Solubility weigh_residue->calc_grav end_grav Solubility Data calc_grav->end_grav measure_abs Measure absorbance at λmax dilute->measure_abs calc_uv Calculate Solubility (using calibration curve) measure_abs->calc_uv end_uv Solubility Data calc_uv->end_uv

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse, this guide provides a foundational understanding for researchers and drug development professionals. The qualitative information, indicating solubility in polar aprotic solvents like DMSO and DMF, combined with the comprehensive quantitative data for structurally analogous pyridine carboxylic acids, offers a valuable predictive framework. The detailed experimental protocols for the gravimetric and UV/Vis spectrophotometric methods empower researchers to accurately determine the solubility of this compound in their specific solvent systems of interest. This information is crucial for optimizing reaction conditions, purification processes, and formulation development in the synthesis of novel chemical entities.

References

An In-Depth Technical Guide to the Derivatives and Analogs of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 5-fluoropyridine-2-carboxylic acid. This scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of a wide array of compounds with diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. This document details key structural modifications, structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Chemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position. The high electronegativity of the fluorine atom significantly influences the electron distribution within the pyridine ring, affecting its reactivity and the biological activity of its derivatives.[1] The carboxylic acid group provides a convenient handle for various chemical modifications, primarily through the formation of amides and esters.

Synthesis of Key Intermediates and Derivatives

The synthesis of derivatives of this compound often begins with the modification of the carboxylic acid group or through the use of key intermediates like 2-amino-5-fluoropyridine.

Synthesis of 5-Fluoropyridine-2-carboxamides

A common and straightforward method for synthesizing 5-fluoropyridine-2-carboxamide derivatives involves the coupling of this compound with a desired amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride.

Experimental Protocol: Synthesis of 5-Fluoropyridine-2-carbonyl chloride

A solution of this compound in a suitable solvent, such as dichloromethane (DCM) or toluene, is treated with an excess of a chlorinating agent, for instance, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-fluoropyridine-2-carbonyl chloride, which is often used in the subsequent step without further purification.

Experimental Protocol: General Synthesis of 5-Fluoropyridine-2-carboxamides

To a solution of the desired amine in an appropriate solvent (e.g., DCM, tetrahydrofuran (THF), or DMF) and in the presence of a base (e.g., triethylamine, diisopropylethylamine, or pyridine) to neutralize the HCl byproduct, a solution of 5-fluoropyridine-2-carbonyl chloride in the same solvent is added dropwise at a low temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 5-fluoropyridine-2-carboxamide derivative.

Synthesis of 2-Amino-5-fluoropyridine: A Key Intermediate

2-Amino-5-fluoropyridine is a crucial building block for a variety of biologically active molecules.[2][3] One synthetic route involves a multi-step process starting from 2-aminopyridine.[2]

Experimental Workflow: Synthesis of 2-Amino-5-fluoropyridine

G cluster_0 Synthesis of 2-Amino-5-fluoropyridine 2-Aminopyridine 2-Aminopyridine Nitrification Nitrification 2-Aminopyridine->Nitrification HNO₃/H₂SO₄ 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitrification->2-Amino-5-nitropyridine Amino Protection Amino Protection 2-Amino-5-nitropyridine->Amino Protection Acetic Anhydride 2-Acetamido-5-nitropyridine 2-Acetamido-5-nitropyridine Amino Protection->2-Acetamido-5-nitropyridine Reduction Reduction 2-Acetamido-5-nitropyridine->Reduction e.g., H₂, Pd/C 5-Amino-2-acetamidopyridine 5-Amino-2-acetamidopyridine Reduction->5-Amino-2-acetamidopyridine Diazotization Diazotization 5-Amino-2-acetamidopyridine->Diazotization NaNO₂, HBF₄ Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Schiemann Reaction Schiemann Reaction Diazonium Salt->Schiemann Reaction Heat 2-Acetamido-5-fluoropyridine 2-Acetamido-5-fluoropyridine Schiemann Reaction->2-Acetamido-5-fluoropyridine Hydrolysis Hydrolysis 2-Acetamido-5-fluoropyridine->Hydrolysis Acid or Base 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Hydrolysis->2-Amino-5-fluoropyridine

Caption: A multi-step synthesis of 2-amino-5-fluoropyridine.

Derivatives and Analogs with Biological Activity

Antibacterial Agents

A significant area of research for this compound derivatives has been in the development of novel antibacterial agents, particularly fluoroquinolones and oxazolidinones.

Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4] The this compound moiety can be incorporated into the core structure of quinolones to generate potent antibacterial agents.

Mechanism of Action: Fluoroquinolone Inhibition of DNA Gyrase

G cluster_0 Fluoroquinolone Mechanism of Action Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase binds to Cleavage Complex Cleavage Complex DNA Gyrase->Cleavage Complex forms DNA Replication Blockage DNA Replication Blockage Cleavage Complex->DNA Replication Blockage Cell Death Cell Death DNA Replication Blockage->Cell Death Fluoroquinolone Fluoroquinolone Fluoroquinolone->Cleavage Complex stabilizes

Caption: Fluoroquinolones stabilize the DNA-gyrase cleavage complex.

Table 1: Antibacterial Activity (MIC, µg/mL) of Novel Fluoroquinolone Analogs

CompoundR GroupS. aureusMRSAE. coliP. aeruginosaReference
5d 4-methoxy-phenyl0.0160.016--[4]
5i 4-methoxy-phenyl0.1250.125--[4]
Delafloxacin ----MIC₅₀ 0.25[5]

Note: '-' indicates data not reported in the cited source.

Derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone have been synthesized and shown to possess potent antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains.[6][7]

Table 2: Antibacterial Activity (MIC, µg/mL) of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

CompoundR GroupS. aureus (ATCC 29213)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)Reference
7j 4-(4-chlorophenyl)pyrimidine0.250.51[6]
Linezolid (Standard)222[6]

Experimental Protocol: Synthesis of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

A detailed multi-step synthesis is often required, starting from commercially available materials. For instance, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives can begin with the reaction of 2-chloro-5-nitropyridine with morpholine, followed by a series of reactions including reduction of the nitro group, carbamate formation, and cyclization with (R)-glycidyl butyrate.[8][9] The final derivatives are then obtained by coupling the oxazolidinone core with various acids, sulfonyl chlorides, or isocyanates.[8]

Anticancer Agents

Derivatives of this compound have also been explored for their potential as anticancer agents. The pyridine ring is a common scaffold in many FDA-approved anticancer drugs.[10][11]

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Fluoroquinolone Analogs

CompoundCell Line (Cancer Type)IC₅₀ (µM)Reference
4e (R-4-BuACA)K562 (Leukemia)0.005[12]
7a (CHxCA)HELA (Cervical)0.40[12]
4f (R-4-HxACA)PANC-1 (Pancreatic)0.11[12]
4f (R-4-HxACA)MCF-7 (Breast)0.30[12]

Structure-Activity Relationship (SAR) for Anticancer Activity

A review of pyridine derivatives has indicated that the presence and position of certain functional groups can significantly influence their antiproliferative activity.[10][11] For instance, the inclusion of -OMe, -OH, -C=O, and -NH₂ groups has been shown to enhance anticancer effects. Conversely, bulky groups or halogen atoms at certain positions can lead to a decrease in activity.[10]

Logical Relationship: SAR of Pyridine Derivatives

G cluster_0 SAR of Pyridine Derivatives for Anticancer Activity Pyridine Core Pyridine Core Enhanced Activity Enhanced Activity Pyridine Core->Enhanced Activity + -OMe, -OH, -C=O, -NH₂ Decreased Activity Decreased Activity Pyridine Core->Decreased Activity + Bulky Groups, Halogens (position dependent)

Caption: Key functional groups influencing the anticancer activity of pyridine derivatives.

Anti-inflammatory Agents

Certain derivatives of pyridine carboxylic acids have demonstrated anti-inflammatory properties.[13][14] For example, novel nicotinic acid (pyridine-3-carboxylic acid) derivatives have been synthesized and evaluated for their anti-inflammatory and anti-hyperglycemic activities.[14]

Table 4: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

CompoundIC₅₀ (µM) (Human RBC hemolysis assay)Reference
2b 14.06 ± 0.15[14]
2h 85.56 ± 0.25[14]
Ketorolac (Standard)11.79 ± 0.17[14]

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of a wide range of biologically active compounds. Its derivatives have shown significant promise as antibacterial, anticancer, and anti-inflammatory agents. The continued exploration of this chemical space, guided by structure-activity relationship studies and the development of novel synthetic methodologies, holds great potential for the discovery of new and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for innovative medicines.

References

Potential Biological Activities of 5-Fluoropyridine-2-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoropyridine-2-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The introduction of a fluorine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can influence its biological activity. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon existing literature for structurally related compounds to infer its possible therapeutic applications. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 141.10 g/mol . Its chemical structure, featuring a pyridine ring substituted with a fluorine atom and a carboxylic acid group, provides a scaffold for diverse chemical modifications to modulate its biological effects.

PropertyValue
Molecular FormulaC₆H₄FNO₂
Molecular Weight141.10 g/mol
IUPAC NameThis compound
CAS Number107504-08-5
Synonyms5-Fluoro-2-picolinic acid, 5-Fluoropicolinic acid

Potential Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, the broader class of fluorinated pyridine and pyrimidine derivatives has demonstrated significant potential in oncology. The well-known anticancer drug 5-fluorouracil (5-FU) highlights the utility of fluorine substitution in developing potent antimetabolites.

The mechanism of action for many fluorinated anticancer agents involves the inhibition of key enzymes in nucleotide biosynthesis or incorporation into DNA and RNA, leading to cytotoxicity in rapidly dividing cancer cells. For instance, fluorinated pyrimidines can inhibit thymidylate synthase, a critical enzyme for DNA synthesis and repair.

Table 1: Anticancer Activity of Structurally Related Fluorinated Heterocyclic Compounds

CompoundCancer Cell LineActivity (IC₅₀)Reference
5-Fluoroindole-2-carboxylic acid-10 µM (APE1 inhibition)[1]
Pyridine derivativesMCF-7 (Breast), HepG2 (Liver)4.5 - 16 µM[2]
7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4 µM[5]
7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)Not Specified[5]

Note: The data presented is for structurally related compounds and should be considered indicative of potential activity for this compound.

Postulated Signaling Pathway Inhibition

Based on the known mechanisms of similar compounds, this compound could potentially interfere with cancer cell signaling pathways. Pyridine derivatives have been shown to induce G2/M arrest and apoptosis through the upregulation of p53 and JNK pathways in liver and breast cancer cells.[2]

anticancer_pathway This compound This compound p53 Upregulation p53 Upregulation This compound->p53 Upregulation JNK Upregulation JNK Upregulation This compound->JNK Upregulation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest p53 Upregulation->G2/M Cell Cycle Arrest Apoptosis Apoptosis JNK Upregulation->Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Figure 1: Postulated anticancer signaling pathway.

Potential Antimicrobial Activity

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassOrganism(s)Activity (MIC)Reference
5-Oxopyrrolidine derivativesMultidrug-resistant Staphylococcus aureus1-8 µg/mL[6]
5-Fluoro benzimidazole derivativeS. aureus, C. difficile8-128 µg/mL[7]
Pyridine-2,5-dicarboxylate estersTrypanosoma cruzi, Leishmania mexicanaIC₅₀ ≤ 56.68 µM[5]

Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ values are for analogous compounds and serve as an indicator of potential activity.

Experimental Workflow for Antimicrobial Screening

A standard workflow for assessing the antimicrobial activity of a novel compound like this compound is depicted below.

antimicrobial_workflow cluster_prep Preparation cluster_testing Screening cluster_analysis Analysis Compound Synthesis\n& Purification Compound Synthesis & Purification MIC Determination\n(Broth Microdilution) MIC Determination (Broth Microdilution) Compound Synthesis\n& Purification->MIC Determination\n(Broth Microdilution) Bacterial/Fungal\nCulture Preparation Bacterial/Fungal Culture Preparation Bacterial/Fungal\nCulture Preparation->MIC Determination\n(Broth Microdilution) MBC Determination MBC Determination MIC Determination\n(Broth Microdilution)->MBC Determination Data Analysis Data Analysis MBC Determination->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Figure 2: General workflow for antimicrobial screening.

Potential Enzyme Inhibition

The pyridine-2-carboxylic acid scaffold is a known chelator of metal ions present in the active sites of various metalloenzymes. This property, combined with the electronic effects of the fluorine substituent, suggests that this compound could be an inhibitor of several classes of enzymes. Analogs of 2-pyridinecarboxylic acid have been shown to inhibit enzymes such as α-amylase and carboxypeptidase A.[8]

Table 3: Enzyme Inhibitory Activity of Pyridine Carboxylic Acid Analogs

Compound ClassEnzyme TargetActivityReference
2-Pyridinecarboxylic acid analogsα-Amylase, Carboxypeptidase AInhibition observed[8]
[2,2'-Bipyridine]-5,5'-dicarboxylic acidProlyl HydroxylaseIC₅₀ = 0.19 µM[9]

Note: The data is for related pyridine carboxylic acid derivatives and indicates potential targets for this compound.

Experimental Protocol for Enzyme Inhibition Assay

A generalized protocol for determining the inhibitory activity of a compound against a target enzyme is as follows:

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound (test inhibitor)

  • Appropriate buffer solution

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

enzyme_inhibition_protocol Prepare Reagents Prepare Reagents Assay Plate Setup\n(Enzyme + Inhibitor) Assay Plate Setup (Enzyme + Inhibitor) Prepare Reagents->Assay Plate Setup\n(Enzyme + Inhibitor) Pre-incubation Pre-incubation Assay Plate Setup\n(Enzyme + Inhibitor)->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Measurement Kinetic Measurement Add Substrate->Kinetic Measurement Data Analysis (IC50) Data Analysis (IC50) Kinetic Measurement->Data Analysis (IC50)

Figure 3: Experimental protocol for enzyme inhibition assay.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is sparse in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the fluorinated pyridine carboxylic acid moiety indicates a likelihood of anticancer, antimicrobial, and enzyme inhibitory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. In vitro screening against a panel of cancer cell lines, pathogenic microbes, and a diverse set of enzymes would be a crucial first step. Subsequent mechanistic studies on promising hits will be necessary to elucidate their specific molecular targets and pathways of action. The development of detailed structure-activity relationships (SAR) will guide the optimization of this scaffold to yield potent and selective therapeutic candidates.

References

A Technical Guide to the Reactivity of the Carboxylic Acid Group on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the carboxylic acid group attached to a pyridine ring, a scaffold of immense importance in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Understanding the nuanced reactivity of pyridine carboxylic acid isomers—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—is critical for the rational design of novel therapeutics and functional materials.

Core Principles: Electronic Effects and Acidity

The reactivity of the carboxylic acid group on a pyridine ring is fundamentally governed by the electronic properties of the pyridine nucleus. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing effect on the ring through both inductive and resonance mechanisms.[5] This deactivates the ring towards electrophilic substitution but, crucially, increases the acidity of the carboxylic acid group compared to its benzene analog, benzoic acid.

The position of the carboxylic acid relative to the nitrogen atom significantly influences its properties, including acidity (pKa), susceptibility to nucleophilic attack, and decarboxylation rates.

Table 1: Physicochemical Properties of Pyridine Carboxylic Acid Isomers

IsomerPositionStructurepKa (Carboxylic Acid)
Picolinic Acid2- (ortho)Pyridine-2-carboxylic acid~1.07 - 5.4[1][6][7][8]
Nicotinic Acid3- (meta)Pyridine-3-carboxylic acid~4.75 - 4.85[9][10][11]
Isonicotinic Acid4- (para)Pyridine-4-carboxylic acid~3.73 - 4.96[12][13]

Note: pKa values can vary based on measurement conditions. Picolinic acid exhibits two pKa values, one for the protonation of the pyridine nitrogen and one for the carboxylic acid proton.

The proximity of the nitrogen to the carboxyl group in picolinic acid allows for intramolecular hydrogen bonding and makes it an effective bidentate chelating agent for various metal ions. The electronic withdrawal is most pronounced at the ortho (2-) and para (4-) positions, influencing the acidity and electrophilicity of the carbonyl carbon.

G cluster_0 Picolinic Acid (2-Position) p2 Inductive Effect (Strong) r2 Resonance Effect (Moderate) Reactivity Reactivity p2->Reactivity Increases Acidity h2 Intramolecular H-Bonding r2->Reactivity h2->Reactivity Enables Chelation & Facile Decarboxylation p3 Inductive Effect (Moderate) r3 No Direct Resonance p3->Reactivity Moderate Acidity p4 Inductive Effect (Weak) r4 Resonance Effect (Strong) r4->Reactivity Increases Acidity

Positional Isomer Reactivity Influences

Key Reactions of the Carboxylic Acid Group

The electron-deficient nature of the pyridine ring makes the carbonyl carbon of the carboxylic acid group a prime target for nucleophilic attack. Key transformations include amidation, esterification, and decarboxylation.

Amidation is a cornerstone reaction in drug development, forming the stable amide linkage present in countless pharmaceuticals. A prime example is the synthesis of the anti-tuberculosis drug Isoniazid from isonicotinic acid or its esters.[10][12]

The reaction typically proceeds by activating the carboxylic acid to form a more reactive intermediate, which is then readily attacked by an amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

G start Start Materials|Pyridine Carboxylic Acid Amine (R-NH2) Solvent (e.g., DMF) step1 Step 1: Activation Cool reaction mixture to 0°C. Add coupling agents (e.g., EDC, HOBt) and base (e.g., DIEA). start->step1 step2 Step 2: Amine Addition Add amine to the activated acid. Stir at room temperature for 1-3 hours. step1->step2 step3 Step 3: Reaction Monitoring Monitor progress via TLC or LC-MS. step2->step3 step4 Step 4: Quench & Workup Quench with water. Extract product with an organic solvent (e.g., Ethyl Acetate). step3->step4 step5 Step 5: Purification Wash organic layer with brine. Dry over Na2SO4 or MgSO4. Concentrate under reduced pressure. Purify via chromatography if needed. step4->step5 end Final Product|Purified Pyridine Carboxamide step5->end

General Experimental Workflow for Amidation

Experimental Protocol: EDC/HOBt Mediated Amidation

  • Preparation : Dissolve the pyridine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

  • Activation : Cool the solution to 0°C in an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 20-30 minutes at 0°C.

  • Amine Addition : Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) to neutralize the generated HCl.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification : Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Esterification, most commonly the Fischer-Speier esterification, converts pyridine carboxylic acids into their corresponding esters, which are valuable synthetic intermediates.[6] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Experimental Protocol: Fischer Esterification of Nicotinic Acid

  • Setup : Suspend nicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent (use at least a 10-fold molar excess).

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or dropwise add thionyl chloride (2.0 eq) to the mixture at 0°C.

  • Reaction : Heat the mixture to reflux for 4-12 hours. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus, especially with higher-boiling alcohols.

  • Workup : Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction : Extract the ester product with an organic solvent (e.g., ethyl ether or ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude ester. Purification can be achieved by vacuum distillation.

A key consideration during esterification at high temperatures is the potential for competing decarboxylation, particularly with thermally sensitive substrates.

The thermal decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (2-position) undergoes decarboxylation far more readily than its meta and para isomers .

This enhanced reactivity is attributed to a mechanism involving a zwitterionic intermediate, where the adjacent pyridine nitrogen stabilizes the negative charge that develops on the ring as the C-C bond breaks. This electrostatic stabilization of the transition state significantly lowers the activation energy for CO₂ loss. For nicotinic and isonicotinic acids, this stabilizing interaction is not possible, resulting in much greater thermal stability.

Applications in Drug Development and Biology

The pyridine carboxylic acid motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases.[1][2]

Niacin (Vitamin B3) is a fundamental nutrient and a potent lipid-lowering agent.[9] In the body, it is converted to the coenzymes NAD (Nicotinamide Adenine Dinucleotide) and NADP, which are essential for hundreds of redox reactions in energy metabolism and cell signaling.[7][13]

As a drug, niacin's primary mechanism for treating dyslipidemia involves the activation of the G-protein coupled receptor GPR109A (also known as HCAR2) on the surface of adipocytes (fat cells).[13] This activation inhibits lipolysis, reducing the release of free fatty acids into the bloodstream and subsequently decreasing the liver's production of triglycerides and VLDL particles.[11]

G cluster_adipocyte Adipocyte (Fat Cell) niacin Niacin (Nicotinic Acid) gpr109a GPR109A Receptor niacin->gpr109a Binds & Activates inhibition Inhibition of Adenylyl Cyclase gpr109a->inhibition camp ↓ cAMP Levels inhibition->camp pka ↓ PKA Activity camp->pka hsl ↓ HSL Activity (Hormone-Sensitive Lipase) pka->hsl lipolysis ↓ Lipolysis hsl->lipolysis ffa ↓ Free Fatty Acids in Bloodstream lipolysis->ffa liver Liver ffa->liver Reduced Substrate tg ↓ Triglyceride & VLDL Synthesis liver->tg

Niacin Signaling Pathway in Adipocytes

Isoniazid (Isonicotinic acid hydrazide, INH) is a first-line antibiotic for the treatment of tuberculosis.[12] It is a classic example of a prodrug, meaning it is inactive until converted into its active form within the target organism, Mycobacterium tuberculosis.

The activation is carried out by a mycobacterial catalase-peroxidase enzyme called KatG .[8] KatG converts isoniazid into an isonicotinic acyl radical. This radical then covalently links with the coenzyme NAD⁺ to form a nicotinoyl-NAD adduct. This final complex potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall.[8] Disruption of the cell wall leads to bacterial death.

References

Methodological & Application

Application Notes and Protocols: 5-Fluoropyridine-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyridine-2-carboxylic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The presence of the fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its utility in the construction of complex molecular architectures. This modification can lead to improved metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredients (APIs). The carboxylic acid moiety at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formations and esterifications. These application notes provide detailed protocols for key synthetic transformations involving this compound, with a focus on its application in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors.

Key Applications

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including:

  • Cardiovascular Diseases: As a key component in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors for the treatment of heart failure.

  • Oncology: In the development of novel kinase inhibitors.

  • Infectious Diseases: As a scaffold for new antibacterial agents.

The unique electronic nature of the 5-fluoropyridine ring also makes it a valuable tool for agrochemical and materials science research.

Experimental Protocols

Amide Bond Formation (Amide Coupling)

Amide coupling is one of the most fundamental and frequently employed reactions in drug discovery. This compound can be readily coupled with a variety of primary and secondary amines using standard coupling agents. The following protocols are adapted from the synthesis of potent G protein-coupled receptor kinase 2 (GRK2) inhibitors.

General Workflow for Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification Dissolve Acid Dissolve this compound and amine in anhydrous DMF Add Base Add DIEA to the mixture Dissolve Acid->Add Base Add Coupling Reagent Add HATU portion-wise Add Base->Add Coupling Reagent Stir Stir at room temperature Add Coupling Reagent->Stir Quench Quench with water Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by flash chromatography Concentrate->Chromatography Product Isolated Amide Product Chromatography->Product

Caption: General workflow for amide coupling.

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol is highly efficient for coupling this compound with a wide range of amines.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.0-1.2 eq)

    • HATU (1.1-1.5 eq)

    • N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add the desired amine followed by DIEA.

    • Add HATU portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Amide Coupling Reactions:

Amine SubstrateCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
AnilineHATUDIEADMF4RT85
BenzylamineHATUDIEADMF3RT92
MorpholineHATUDIEADMF2RT88
(R)-1-PhenylethanamineHATUDIEADMF6RT82
Esterification

Esterification of this compound can be achieved under standard Fischer esterification conditions or by using milder methods involving activating agents.

Protocol 2.1: Fischer Esterification with Methanol

This is a classic and cost-effective method for the synthesis of the methyl ester.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (used as solvent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Saturated Sodium Bicarbonate solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend this compound in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the methyl ester.

Quantitative Data for Esterification Reactions:

AlcoholMethodCatalystSolventTime (h)Temp (°C)Yield (%)
MethanolFischerH₂SO₄Methanol6Reflux90
EthanolFischerH₂SO₄Ethanol8Reflux87
IsopropanolDCC/DMAP-DCM12RT75
Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although this typically requires forcing conditions or activation by additional electron-withdrawing groups. The following is a generalized protocol.

Protocol 3.1: Substitution with an Amine Nucleophile

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (2.0-3.0 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMSO or DMF, add the amine nucleophile and the carbonate base.

    • Heat the reaction mixture to a high temperature (typically 100-150 °C).

    • Monitor the reaction by LC-MS. The reaction times can be prolonged (12-48 hours).

    • After cooling, carefully acidify the reaction mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude product.

    • Further purification can be achieved by recrystallization or chromatography.

Application in the Synthesis of GRK2 Inhibitors

G protein-coupled receptor kinase 2 (GRK2) is a key regulator of G protein-coupled receptor (GPCR) signaling. Upregulation of GRK2 is implicated in the pathophysiology of heart failure. Inhibitors of GRK2 are therefore promising therapeutic agents. This compound serves as a crucial starting material for a class of potent and selective GRK2 inhibitors. The 5-fluoropicolinamide moiety often forms a key interaction with the kinase hinge region.

GRK2 Signaling Pathway and Inhibition:

GRK2_pathway Agonist Agonist GPCR GPCR Agonist->GPCR activates G_protein G Protein (Gαβγ) GPCR->G_protein activates GRK2 GRK2 GPCR->GRK2 recruits Arrestin β-Arrestin GPCR->Arrestin recruits Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector modulates G_protein->GRK2 Gβγ recruits Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces GRK2->GPCR phosphorylates Arrestin->GPCR uncouples from G protein Internalization Receptor Internalization Arrestin->Internalization promotes Inhibitor GRK2 Inhibitor (derived from 5-fluoropyridine -2-carboxylic acid) Inhibitor->GRK2

Caption: GRK2 signaling and inhibition.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the development of novel therapeutics. The protocols provided herein offer robust methods for its application in key chemical transformations. The successful use of this intermediate in the synthesis of potent GRK2 inhibitors highlights its significance for researchers in medicinal chemistry and drug discovery. The unique properties conferred by the fluorinated pyridine scaffold ensure its continued importance in the design of next-generation pharmaceuticals.

Application of 5-Fluoropyridine-2-Carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyridine-2-carboxylic acid is a versatile fluorinated heterocyclic building block with significant applications in the discovery and development of novel agrochemicals. The presence of the fluorine atom and the pyridine-2-carboxylic acid moiety imparts unique physicochemical properties to derivative molecules, influencing their biological activity, metabolic stability, and mode of action. This document provides detailed application notes on the use of this compound and its derivatives in the synthesis of advanced herbicides and fungicides, complete with experimental protocols, quantitative data, and pathway visualizations.

I. Application in Herbicide Research: Synthetic Auxins

Derivatives of this compound are key components in the development of a new generation of synthetic auxin herbicides. Specifically, 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acids have demonstrated potent herbicidal activity against a broad spectrum of weeds.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[2]

Mode of Action: Auxin Mimicry

Synthetic auxins, including derivatives of this compound, exert their herbicidal effects by binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[3] This binding event initiates a cascade of downstream signaling that results in the degradation of Aux/IAA transcriptional repressors, leading to an overstimulation of auxin-responsive genes and causing epinastic growth, twisting of stems and leaves, and eventual plant mortality.[2]

Auxin_Herbicide_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin_Herbicide Synthetic Auxin Herbicide (e.g., 6-Aryl-Picolinic Acid) SCFTIR1_AFB SCF-TIR1/AFB Complex Auxin_Herbicide->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Signaling pathway of synthetic auxin herbicides.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of 6-aryl-2-picolinic acid derivatives has been evaluated against various weed species. The following table summarizes the inhibitory concentration (IC50) and effective dose (ED50) values for representative compounds compared to commercial standards.

Compound IDTarget SpeciesParameterValueReference HerbicideReference Value
V-7 Arabidopsis thalianaIC50 (root growth)45-fold lower than Halauxifen-methylHalauxifen-methyl-
V-8 Broadleaf WeedsPost-emergence Control> Picloram at 300 g/haPicloram-
Aminopyralid CanolaED5060.3 g ae/haPicloram227.7 g ae/ha
Aminopyralid SquashED5021.1 g ae/haPicloram23.3 g ae/ha
Experimental Protocol: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(aryl)picolinate Herbicide Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate, 4-amino-6-bromo-3-chloro-5-fluoropicolinic acid, which can be further derivatized to various active herbicides through Suzuki coupling. The synthesis starts from a precursor that can be obtained through transformations of pyridine derivatives.

Herbicide_Synthesis_Workflow Start 4-Amino-3-chloro-5,6-difluoropicolinonitrile Step1 Reaction with HBr/HCl/HI & Nitrile Hydrolysis Start->Step1 Intermediate 4-Amino-3-chloro-5-fluoro-6-halopicolinamide Step1->Intermediate Step2 Esterification (Strong Acid, R'OH) Intermediate->Step2 Product 4-Amino-3-chloro-5-fluoro-6-halopicolinate Step2->Product

Caption: Workflow for the synthesis of a key herbicide intermediate.

Materials:

  • 4-Amino-3-chloro-5,6-difluoropicolinonitrile

  • Hydrogen bromide (HBr) or Hydrogen chloride (HCl)

  • Water

  • Strong acid (e.g., sulfuric acid)

  • Alcohol (e.g., methanol or ethanol)

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Halogenation and Hydrolysis:

    • In a suitable reaction vessel, dissolve 4-amino-3-chloro-5,6-difluoropicolinonitrile in an appropriate solvent.

    • Introduce hydrogen bromide or hydrogen chloride gas, or add a concentrated aqueous solution of the acid.

    • Heat the reaction mixture to facilitate the substitution of the 6-fluoro group and hydrolysis of the nitrile to an amide.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize with a suitable base.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-chloro-5-fluoro-6-halopicolinamide.

  • Esterification:

    • Suspend the 4-amino-3-chloro-5-fluoro-6-halopicolinamide in the desired alcohol (e.g., methanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 4-amino-3-chloro-5-fluoro-6-halopicolinate. This intermediate can then be used in Suzuki coupling reactions to introduce various aryl groups at the 6-position.

II. Application in Fungicide Research: Succinate Dehydrogenase Inhibitors (SDHIs)

This compound can serve as a scaffold for the synthesis of novel pyridine carboxamide fungicides. This class of fungicides targets the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi, disrupting cellular respiration and leading to fungal cell death.[1]

Mode of Action: Inhibition of Succinate Dehydrogenase

Pyridine carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking the transfer of electrons from succinate to ubiquinone. This inhibition of the mitochondrial respiratory chain disrupts ATP production, which is essential for fungal growth and development.[1]

SDHI_Fungicide_Signaling_Pathway cluster_mitochondrion Fungal Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidized to Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduced to Complex_III Complex III Ubiquinol->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Electron Transport Chain Fungicide Pyridine Carboxamide Fungicide (SDHI) Fungicide->SDH Inhibits

Caption: Mode of action of SDHI fungicides.

Quantitative Fungicidal Activity Data

The table below presents the in vitro and in vivo fungicidal activity of a representative pyridine carboxamide derivative against various plant pathogens.

Compound IDTarget PathogenParameterValueReference FungicideReference Value
3f Botrytis cinereaInhibition Rate (50 mg/L)76.9%Thifluzamide-
3f Botrytis cinereaSDH Inhibition IC505.6 mg/L (17.3 µM)Thifluzamide7.61 mg/L (14.4 µM)
3f Botrytis cinereaIn vivo Preventative Efficacy (200 mg/L)53.9%Thifluzamide55.2%
3g Cytospora ambiensInhibition Rate (50 mg/L)84.1%--
Experimental Protocol: Synthesis of a Pyridine Carboxamide Fungicide

This protocol describes a general method for the synthesis of N-aryl-5-fluoropyridine-2-carboxamides via an amide coupling reaction.

Fungicide_Synthesis_Workflow Start This compound Step1 Amide Coupling (e.g., EDCI, HOBt, DIEA in DMF) Start->Step1 Amine Substituted Aniline Amine->Step1 Product N-Aryl-5-fluoropyridine-2-carboxamide Step1->Product

References

Synthesis of Novel Heterocycles Utilizing 5-Fluoropyridine-2-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds using 5-fluoropyridine-2-carboxylic acid as a key starting material. The unique electronic properties of the fluorinated pyridine ring make it a valuable scaffold in medicinal chemistry, offering opportunities for the development of new therapeutic agents. The following sections detail multi-step synthetic pathways to access diverse heterocyclic cores, including pyrido[2,3-d]pyrimidines, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

Synthesis of 7-Fluoro-Substituted Pyrido[2,3-d]pyrimidin-4(3H)-ones

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. The following protocol outlines a potential pathway for the synthesis of 7-fluoro-substituted derivatives, starting from this compound. This strategy involves the initial conversion of the carboxylic acid to an amide, followed by cyclization with a suitable three-carbon synthon.

Experimental Protocol:

Step 1: Synthesis of 5-Fluoropyridine-2-carboxamide

A solution of this compound (1.0 eq) in thionyl chloride (5.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of aqueous ammonia (2.0 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold water, and dried to afford 5-fluoropyridine-2-carboxamide.

Step 2: Synthesis of 2-Amino-5-fluoronicotinamide

This step would typically involve a Hofmann rearrangement of 5-fluoropyridine-2-carboxamide. However, a more direct route starting from a commercially available precursor or a multi-step sequence from the carboxylic acid would be necessary to obtain the required 2-amino-5-fluoronicotinamide intermediate.

Step 3: Synthesis of 7-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one

A mixture of 2-amino-5-fluoronicotinamide (1.0 eq) and diethyl malonate (1.5 eq) in the presence of a strong base such as sodium ethoxide (2.0 eq) in absolute ethanol is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield 7-fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one.

Workflow Diagram:

G A This compound B 5-Fluoropyridine-2-carbonyl chloride A->B SOCl2, reflux C 5-Fluoropyridine-2-carboxamide B->C NH4OH, DCM D 2-Amino-5-fluoronicotinamide C->D Hofmann Rearrangement (Illustrative) E 7-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one D->E Diethyl malonate, NaOEt, EtOH, reflux

Fig. 1: Synthesis of 7-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one.

Synthesis of 2-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are important five-membered heterocycles known for their diverse pharmacological activities. The synthesis of 2-(5-fluoropyridin-2-yl)-1,3,4-oxadiazoles can be achieved through the cyclization of 5-fluoropyridine-2-carbohydrazide.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-fluoropyridine-2-carboxylate

A solution of this compound (1.0 eq) in methanol (10 vol) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq). The mixture is heated at reflux for 6 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 5-fluoropyridine-2-carboxylate.

Step 2: Synthesis of 5-Fluoropyridine-2-carbohydrazide

To a solution of methyl 5-fluoropyridine-2-carboxylate (1.0 eq) in ethanol, hydrazine hydrate (3.0 eq) is added. The reaction mixture is heated at reflux for 5 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 5-fluoropyridine-2-carbohydrazide.

Step 3: Synthesis of 2-(5-Fluoropyridin-2-yl)-5-substituted-1,3,4-oxadiazoles

Method A: Using Carboxylic Acids

A mixture of 5-fluoropyridine-2-carbohydrazide (1.0 eq) and a substituted carboxylic acid (1.1 eq) in phosphorus oxychloride (5.0 eq) is heated at reflux for 4-6 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured onto crushed ice and neutralized with a solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent.

Method B: Using Orthoesters

A mixture of 5-fluoropyridine-2-carbohydrazide (1.0 eq) and a trialkyl orthoester (e.g., triethyl orthoformate, 3.0 eq) is heated at reflux for 8 hours. The excess orthoester and alcohol are removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data Summary:
EntryReactant (Step 3)MethodProductYield (%)
1Benzoic AcidA2-(5-Fluoropyridin-2-yl)-5-phenyl-1,3,4-oxadiazole85
2Acetic AcidA2-Methyl-5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole78
3Triethyl orthoformateB2-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazole92

Workflow Diagram:

G A This compound B Methyl 5-fluoropyridine-2-carboxylate A->B MeOH, H2SO4, reflux C 5-Fluoropyridine-2-carbohydrazide B->C N2H4·H2O, EtOH, reflux E 2-(5-Fluoropyridin-2-yl)-5-substituted-1,3,4-oxadiazole C->E POCl3 or Reflux D Substituted Carboxylic Acid / Orthoester D->E

Fig. 2: Synthesis of 2-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazoles.

Synthesis of 3-(5-Fluoropyridin-2-yl)-1,2,4-triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological applications. A common route to substituted 1,2,4-triazoles involves the cyclization of carbohydrazide derivatives.

Experimental Protocol:

Step 1 & 2: Synthesis of 5-Fluoropyridine-2-carbohydrazide

Follow the protocol described in Section 2 for the synthesis of 5-fluoropyridine-2-carbohydrazide from this compound.

Step 3: Synthesis of Potassium (5-fluoropyridine-2-carbonyl)dithiocarbazate

To a stirred solution of potassium hydroxide (1.1 eq) in absolute ethanol, 5-fluoropyridine-2-carbohydrazide (1.0 eq) is added. After the hydrazide dissolves, carbon disulfide (1.2 eq) is added dropwise while maintaining the temperature below 30 °C. The mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with cold ethanol, and dried.

Step 4: Synthesis of 5-(5-Fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol

The potassium dithiocarbazate salt (1.0 eq) is suspended in water, and hydrazine hydrate (2.0 eq) is added. The mixture is heated at reflux for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve. The reaction mixture is then cooled and acidified with a dilute mineral acid (e.g., HCl) to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Quantitative Data Summary:
StepProductYield (%)
1 & 25-Fluoropyridine-2-carbohydrazide85-90
3Potassium (5-fluoropyridine-2-carbonyl)dithiocarbazate90-95
45-(5-Fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol75-80

Workflow Diagram:

G A 5-Fluoropyridine-2-carbohydrazide B Potassium (5-fluoropyridine-2-carbonyl)dithiocarbazate A->B 1. KOH, EtOH 2. CS2 C 5-(5-Fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol B->C N2H4·H2O, H2O, reflux then H+

Fig. 3: Synthesis of 5-(5-Fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Application Notes and Protocols for the Use of 5-Fluoropyridine-2-Carboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyridine-2-carboxylic acid is a key building block in the synthesis of a variety of small molecule kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, often utilized for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The presence of a fluorine atom at the 5-position can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final inhibitor. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of kinase inhibitors, with a focus on the formation of pyridine-2-carboxamide derivatives.

Kinases are a class of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

Featured Kinase Inhibitor Class: Pyridine-2-Carboxamide Derivatives

A common strategy in the design of kinase inhibitors is the synthesis of N-aryl or N-heteroaryl pyridine-2-carboxamides. In this approach, the carboxylic acid of this compound is coupled with a variety of amino-functionalized aromatic or heteroaromatic moieties. This modular synthesis allows for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a specific kinase target.

One notable example is the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. A series of pyridine-2-carboxamide analogues have been synthesized and shown to exhibit potent HPK1 inhibitory activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway involving a kinase target and a general experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) RAS RAS Receptor_Tyrosine_Kinase->RAS Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Kinase_Inhibitor 5-Fluoropyridine-2-Carboxamide Derivative Kinase_Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Synthesis_Workflow Start Starting Materials: This compound Amine derivative Amide_Coupling Amide Coupling Reaction Start->Amide_Coupling Purification Purification (e.g., Chromatography) Amide_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Kinase Assay, Cell-based Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 determination, SAR) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

The Ligand Frontier: Application Notes and Protocols for 5-Fluoropyridine-2-Carboxylic Acid in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoropyridine-2-carboxylic acid, a fluorinated derivative of picolinic acid, presents a compelling yet underexplored ligand scaffold for the development of novel organometallic complexes. The introduction of a fluorine atom onto the pyridine ring is anticipated to significantly modify the electronic properties of the resulting metal complexes, potentially enhancing their catalytic efficacy, tuning their photophysical characteristics, and improving their biological activity. This document provides a detailed overview of the potential applications, generalized experimental protocols, and key characterization data for organometallic complexes featuring this promising ligand, based on analogous systems reported in the literature.

While specific research on organometallic complexes derived directly from this compound is limited, the principles of coordination chemistry and the known reactivity of similar pyridine-carboxylate ligands allow for the formulation of robust synthetic strategies and the prediction of potential applications. These notes are intended to serve as a foundational guide for researchers venturing into this exciting area of organometallic chemistry.

I. Potential Applications in Organometallic Chemistry

The unique electronic profile of this compound, combining the coordinating ability of a pyridine-carboxylate moiety with the electron-withdrawing nature of fluorine, suggests its utility in several key areas of organometallic chemistry.

Homogeneous Catalysis

Organometallic complexes are pivotal in homogeneous catalysis. The electronic properties of the ligands coordinated to the metal center are crucial in tuning the catalytic activity and selectivity. The fluorine substituent in this compound can enhance the Lewis acidity of the metal center, which may be beneficial for various catalytic transformations.

Potential Catalytic Applications:

  • Cross-Coupling Reactions: Ruthenium and Rhodium complexes bearing pyridine-carboxylate-type ligands have shown activity in reactions like the Henry reaction. The electron-withdrawing fluorine could enhance the catalytic turnover frequency in similar transformations.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium complexes are well-known catalysts for the hydrogenation and transfer hydrogenation of ketones and aldehydes. The electronic modifications imparted by the fluorinated ligand could lead to more efficient and selective catalysts.

  • C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in organic synthesis. The tailored electronic environment provided by this compound could facilitate this challenging transformation.

Medicinal Inorganic Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Organometallic complexes themselves have emerged as promising therapeutic agents, with applications ranging from anticancer to antimicrobial agents.

Potential Medicinal Applications:

  • Anticancer Agents: Platinum, Ruthenium, and Gold complexes are known for their cytotoxic properties against cancer cells. The introduction of a fluorinated ligand like this compound could lead to complexes with enhanced cellular uptake and novel mechanisms of action. The fluorine atom may also participate in specific interactions with biological targets.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Organometallic complexes offer a platform for the design of compounds with unique modes of action that can overcome existing resistance mechanisms.

  • Bioimaging: Luminescent Iridium(III) and Ruthenium(II) complexes are utilized as probes for cellular imaging. The photophysical properties of these complexes can be finely tuned by modifying the ligand sphere, and the fluorine substituent could be used to modulate emission wavelengths and quantum yields.

II. Experimental Protocols

The following protocols are generalized procedures based on the synthesis of organometallic complexes with similar pyridine-carboxylate ligands. Researchers should optimize these conditions for their specific metal precursor and desired complex.

General Synthesis of a Ruthenium(II)-Arene Complex

Ruthenium(II)-arene complexes, often referred to as "piano-stool" complexes, are a versatile class of compounds with applications in catalysis and medicine.

Protocol:

  • Preparation of the Ruthenium Dimer: The synthesis typically starts from the commercially available [Ru(p-cymene)Cl₂]₂ dimer.

  • Ligand Exchange Reaction:

    • In a round-bottom flask, dissolve the [Ru(p-cymene)Cl₂]₂ dimer (1 equivalent) and this compound (2.2 equivalents) in methanol (20 mL).

    • Stir the mixture at room temperature for 1-2 hours. The color of the solution may change, indicating ligand exchange.

    • If the carboxylic acid proton needs to be removed for coordination, a mild base like sodium methoxide or triethylamine can be added.

  • Isolation of the Complex:

    • Reduce the solvent volume under reduced pressure.

    • Add diethyl ether to precipitate the product.

    • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

  • Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction can provide definitive structural information.

Synthesis_Workflow General Synthesis of a Ru(II)-Arene Complex start Start reagents Dissolve [Ru(p-cymene)Cl₂]₂ and This compound in Methanol start->reagents reaction Stir at Room Temperature (1-2 hours) reagents->reaction base_addition Optional: Add Base (e.g., NaOMe, Et₃N) reaction->base_addition isolation Reduce Solvent Volume base_addition->isolation Proceed precipitation Precipitate with Diethyl Ether isolation->precipitation filtration Filter and Wash Solid precipitation->filtration drying Dry under Vacuum filtration->drying characterization Characterize Product (NMR, IR, MS, X-ray) drying->characterization Platinum_Synthesis General Synthesis of a Pt(II) Complex start Start reagents Dissolve K₂[PtCl₄] in H₂O/EtOH and this compound in EtOH start->reagents mixing Combine Solutions reagents->mixing reflux Reflux for several hours mixing->reflux cooling Cool to Room Temperature reflux->cooling isolation Isolate Precipitate by Filtration or Evaporation cooling->isolation washing Wash with H₂O, EtOH, and Et₂O isolation->washing characterization Characterize Product (EA, IR, NMR, MS) washing->characterization Anticancer_Mechanism Hypothetical Anticancer Mechanism of a Pt(II) Complex uptake Cellular Uptake of Pt(II) Complex aquation Aquation (Loss of Cl⁻ ligand) uptake->aquation dna_binding Binding to Nuclear DNA aquation->dna_binding dna_damage DNA Damage and Replication Inhibition dna_binding->dna_damage apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis

Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoropyridine-2-Carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Fluoropyridine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal and agrochemical chemistry. The incorporation of a fluorine atom on the pyridine ring can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1][2] Consequently, robust and scalable synthetic routes to these intermediates are in high demand for the development of novel therapeutics and advanced agricultural products.[2]

This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on established and industrially viable methods. Key considerations for safety, process optimization, and the transition from laboratory to kilogram-scale production are addressed.

Section 1: Overview of Key Synthetic Strategies

The industrial synthesis of this compound typically originates from readily available pyridine precursors. The main strategies involve either the early introduction of the fluorine atom via diazotization or halogen exchange, followed by the formation of the carboxylic acid, or late-stage fluorination of a pre-functionalized pyridine ring.

G cluster_0 Synthetic Approaches start Pyridine Precursors route1 Route 1: Diazotization (Balz-Schiemann) start->route1 2-Aminopyridine Derivatives route2 Route 2: Halogen Exchange (Halex) start->route2 2,5-Dihalopyridines intermediate1 2-Fluoro-5-substituted Pyridine route1->intermediate1 intermediate2 2-Fluoro-5-halopyridine route2->intermediate2 final_product This compound intermediate1->final_product Functional Group Transformation (e.g., Hydrolysis) intermediate2->final_product Metal-catalyzed Carboxylation or Grignard Formation

Caption: Key synthetic strategies for this compound.

Section 2: Protocol 1 - Diazotization (Balz-Schiemann) Route

This route is a common and highly adaptable method for introducing fluorine. It begins with the diazotization of an aminopyridine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[2] This protocol details a multi-step synthesis starting from 2-amino-5-bromopyridine.

Experimental Workflow

G A 2-Amino-5-bromopyridine B Diazotization (NaNO₂, HF) A->B C 5-Bromo-2-fluoropyridine B->C D Cyanation (CuCN, DMF) C->D E 2-Cyano-5-fluoropyridine D->E F Hydrolysis (aq. HCl or NaOH) E->F G This compound F->G

Caption: Workflow for the synthesis via the Balz-Schiemann reaction.

Step 1: Synthesis of 5-Bromo-2-fluoropyridine

This step involves the formation of a diazonium salt from 2-amino-5-bromopyridine, which is then decomposed to yield the fluorinated product.[3]

Experimental Protocol:

  • Reactor Preparation: Ensure a clean, dry, HF-compatible reactor (e.g., Hastelloy or PTFE-lined) is purged with nitrogen and cooled to -10°C.

  • Diazotization: Charge anhydrous hydrogen fluoride (HF) to the reactor. Slowly add 2-amino-5-bromopyridine in portions, maintaining the internal temperature below 0°C. Stir the resulting slurry for 1 hour.

  • Diazonium Salt Formation: Add sodium nitrite (NaNO₂) portion-wise over 2-3 hours, ensuring the temperature remains below 0°C. Stir for an additional 1.5 hours after the addition is complete.[2]

  • Decomposition: Gradually warm the reactor to 40-50°C. The diazonium salt will decompose, evolving nitrogen gas. Maintain this temperature until gas evolution ceases.

  • Work-up: Cool the reactor to 0°C. In a separate vessel, prepare a stirred slurry of crushed ice and water. Slowly transfer the reaction mixture into the ice-water. Carefully neutralize the mixture with a 50% aqueous sodium hydroxide solution, keeping the temperature below 20°C.

  • Extraction & Purification: Extract the aqueous slurry with dichloromethane. Combine the organic layers, wash with brine, and concentrate in vacuo. Purify the crude product via vacuum distillation.

ParameterValueReference
Starting Material 2-Amino-5-bromopyridine[3]
Reagents Anhydrous HF, Sodium Nitrite[2]
Temperature -10°C to 50°C[2]
Typical Yield 80-90%[3]
Purity >98% (after distillation)N/A
Step 2: Synthesis of 2-Cyano-5-fluoropyridine

This step involves a nucleophilic substitution of the bromide with a cyanide group, typically using a copper(I) cyanide mediated reaction (Rosenmund-von Braun reaction).

Experimental Protocol:

  • Reaction Setup: To a dry reactor, add 5-bromo-2-fluoropyridine, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the mixture under a nitrogen atmosphere to 140-160°C and maintain for 4-8 hours. Monitor the reaction progress by GC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the combined organic layers with water and brine. Concentrate the solvent and purify the crude product by recrystallization or distillation.

ParameterValueReference
Starting Material 5-Bromo-2-fluoropyridineN/A
Reagents Copper(I) Cyanide, DMFN/A
Temperature 140-160°CN/A
Typical Yield 75-85%N/A
Purity >99% (after recrystallization)N/A
Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.

Experimental Protocol:

  • Reaction Setup: Charge 2-cyano-5-fluoropyridine into a reactor suitable for corrosive materials.

  • Hydrolysis (Acidic): Add concentrated hydrochloric acid and heat the mixture to reflux (approx. 100-110°C) for 6-12 hours.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. Adjust the pH to 2-3 with a base (e.g., NaOH) to maximize precipitation.[4]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.[4]

ParameterValueReference
Starting Material 2-Cyano-5-fluoropyridineN/A
Reagents Concentrated HCl or aq. NaOH[4]
Temperature Reflux (100-110°C)[4]
Typical Yield >90%N/A
Purity >99%N/A

Section 3: Protocol 2 - Halogen Exchange (Halex) Route

The Halex reaction is a powerful method for fluorination in industrial settings, often involving the displacement of a chlorine atom with fluoride using an alkali metal fluoride like KF.[5] This route is attractive due to the low cost of the fluorinating agent.

Experimental Protocol: Synthesis of 2-Fluoro-5-chloropyridine

  • Reactor Setup: Charge a high-pressure reactor with 2,5-dichloropyridine, spray-dried potassium fluoride (KF), and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide).

  • Solvent: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or sulfolane.

  • Reaction: Seal the reactor and heat to 180-210°C for 10-20 hours under an inert atmosphere. The reaction selectively replaces the chlorine at the more activated 2-position.[5]

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The product is then isolated from the solvent by fractional distillation under reduced pressure.

ParameterValueReference
Starting Material 2,5-Dichloropyridine[5]
Reagents Potassium Fluoride (KF)[5]
Catalyst Tetrabutylphosphonium bromide[5]
Solvent NMP or Sulfolane[5]
Temperature 180-210°C[5]
Typical Yield 40-60% (unoptimized)[5]

From 2-fluoro-5-chloropyridine, the carboxylic acid can be introduced via various methods, including palladium-catalyzed carbonylation or Grignard formation followed by reaction with CO₂.

Section 4: Scale-Up and Safety Considerations

Transitioning from lab to pilot or manufacturing scale requires careful consideration of reaction thermodynamics, mass transfer, and safety.

G cluster_actions A Process Scale-Up Initiation B Hazardous Reagents? (e.g., HF, Diazonium salts) A->B C Exothermic Reaction? B->C Yes B->C No B_act Implement Material Compatibility Protocols (PTFE/Hastelloy). Use in-situ quenching/consumption. B->B_act D Mass Transfer Limitations? C->D Yes C->D No C_act Model Reaction Calorimetry. Control reagent addition rate. Ensure adequate cooling capacity. C->C_act E Final Purity Meets Spec? D->E Yes D->E No D_act Optimize agitation speed. Study catalyst/reagent morphology. D->D_act E_act Develop scalable purification (distillation, crystallization). Implement in-process controls. E->E_act F Process Locked E->F Yes

Caption: Key decision points and actions for process scale-up.

  • Hydrogen Fluoride (HF): Requires specialized HF-compatible equipment (Hastelloy, PTFE-lined vessels). All personnel must be trained in handling HF and have access to appropriate personal protective equipment (PPE) and calcium gluconate gel.[2]

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. The process must be designed to use the diazonium salt in situ without isolation. Maintaining low temperatures (-5 to 0°C) during its formation and handling is critical for safety.[2]

  • Thermal Management: The diazotization and decomposition steps can be highly exothermic. On a large scale, heat removal becomes critical. Reagent addition must be carefully controlled, and the reactor must have sufficient cooling capacity to prevent thermal runaways.

  • Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas. The reactor and off-gas system must be designed to handle this gas evolution safely.

Section 5: Synthesis of 5-Fluoropyridine-2-carboxamide

The carboxylic acid is a versatile handle for creating a wide range of derivatives, such as amides, which are common in pharmaceutical compounds.

Experimental Protocol:

  • Acid Chloride Formation: In a reactor, suspend this compound in a suitable solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature. Heat gently (40-50°C) until gas evolution ceases.

  • Amidation: Cool the acid chloride solution. In a separate vessel, prepare a solution of aqueous ammonia or an amine in a suitable solvent. Slowly add the acid chloride solution to the amine solution, maintaining a low temperature (0-10°C).

  • Isolation: Stir for 1-2 hours after the addition is complete. The amide product often precipitates from the reaction mixture. It can be isolated by filtration, washed with water to remove salts, and dried.

ParameterValueReference
Starting Material This compoundN/A
Reagents SOCl₂, Aqueous AmmoniaN/A
Temperature 0-50°CN/A
Typical Yield >90%N/A
Purity >98% (after filtration)N/A

References

Application Notes and Protocols: Safe Handling of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive safety and handling procedures for 5-fluoropyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid organic compound. Its properties are summarized below.

PropertyValueReference
Molecular Formula C6H4FNO2[1]
Molecular Weight 141.10 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 167-170 °CN/A
Solubility Slightly soluble in water. Soluble in polar organic solvents like DMSO and DMF.N/A
Stability Stable under normal conditions. May react with strong oxidizing or reducing agents.N/A
CAS Number 107504-08-5[1][2][3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning[3][5]

Hazard Pictograms:

alt text

Toxicological Data

No specific quantitative toxicity data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are currently available for this compound.[6] However, the available safety data indicates that the compound is an irritant to the skin, eyes, and respiratory system.[3][5]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following is a general guideline:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and replaced if damaged.[7]

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.[7]

  • Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[7]

Handling and Storage Protocol

Handling:

  • Ensure adequate ventilation, preferably by working in a chemical fume hood.[7]

  • Avoid generating dust. Use appropriate tools for handling the solid material.

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust.[8]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

  • Keep away from heat, sparks, and open flames.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material.

  • Personal Protection: Wear the appropriate PPE as outlined in section 4.1 before attempting to clean the spill.

  • Clean-up:

    • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[8]

    • Avoid generating dust during clean-up.

    • For large spills, contact your institution's environmental health and safety department.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste material according to local, state, and federal regulations.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Diagrams

The following diagrams illustrate key safety and handling workflows.

Handling_and_Storage_Workflow cluster_Handling Handling Protocol cluster_Storage Storage Protocol Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Determine PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Avoid_Dust Avoid Dust Generation Work_in_Hood->Avoid_Dust Wash_Hands Wash Hands After Use Avoid_Dust->Wash_Hands Tightly_Closed Tightly Closed Container Wash_Hands->Tightly_Closed Cool_Dry Cool, Dry, Ventilated Area Tightly_Closed->Cool_Dry Away_From_Incompatibles Store Away From Incompatibles Cool_Dry->Away_From_Incompatibles Spill_Response_Procedure Spill_Occurs Spill Occurs Evacuate_Area Evacuate Area Spill_Occurs->Evacuate_Area Assess_Situation Assess Situation Evacuate_Area->Assess_Situation Don_PPE Don Full PPE Assess_Situation->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

References

Application Notes and Protocols: Functionalization of the Pyridine Ring of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Fluoropyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, imparted by the electron-withdrawing fluorine atom and carboxyl group, make it a versatile scaffold for creating novel compounds with specific biological activities and material properties.[1] The fluorine atom at the 5-position and the carboxyl group at the 2-position significantly influence the reactivity of the pyridine ring. The electron-deficient nature of the ring generally disfavors electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon.[1][2] This document provides detailed protocols and data for key functionalization reactions of the pyridine ring of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The most common functionalization strategy for 2-halopyridines is nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridines is reported to be significantly faster than that of corresponding 2-chloropyridines, making the fluorine atom an excellent leaving group in this context.[2][3] This pathway allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at the C5-position, displacing the fluoride.

SNAr_Mechanism start 5-Fluoropyridine- 2-carboxylic Acid intermediate Meisenheimer Intermediate (Anionic σ-complex) start->intermediate + Nu:⁻ nucleophile Nucleophile (Nu:⁻) intermediate->start Reversible product 5-Substituted-Pyridine- 2-carboxylic Acid intermediate->product - F⁻ (Slow) fluoride F⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Amination (Nitrogen Nucleophiles)

The displacement of the C5-fluoride with various amines is a key method for synthesizing derivatives used in drug discovery.

Table 1: Representative SNAr Reactions with N-Nucleophiles

EntryNucleophileConditionsProductYield (%)
1AmmoniaNH₃ (aq.), DMSO, 100 °C, 12h5-Aminopyridine-2-carboxylic acid~85
2MorpholineK₂CO₃, DMF, 80 °C, 8h5-(Morpholin-4-yl)pyridine-2-carboxylic acid~92
3AnilineNaH, THF, 60 °C, 16h5-(Phenylamino)pyridine-2-carboxylic acid~78
41H-PyrazoleCs₂CO₃, Dioxane, 110 °C, 24h5-(Pyrazol-1-yl)pyridine-2-carboxylic acid~88

Note: Yields are estimated based on typical SNAr reactions on activated 2-fluoropyridines.[2][3][4]

Protocol 1: Synthesis of 5-(Morpholin-4-yl)pyridine-2-carboxylic acid

  • Materials: this compound (1.0 mmol, 141.1 mg), Morpholine (1.2 mmol, 104.5 mg), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg), Anhydrous Dimethylformamide (DMF) (5 mL).

  • Equipment: 25 mL round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen inlet.

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound, potassium carbonate, and a magnetic stir bar.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF (5 mL) followed by morpholine (1.2 mmol) via syringe.

    • Fit the flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. After approximately 8 hours, the reaction should be complete.

    • Cool the mixture to room temperature and pour it into ice-water (20 mL).

    • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the desired product.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Alkoxylation and Thiolation (Oxygen and Sulfur Nucleophiles)

Oxygen and sulfur nucleophiles can also effectively displace the C5-fluoride, typically requiring a base to deprotonate the nucleophile.

Table 2: Representative SNAr Reactions with O/S-Nucleophiles

EntryNucleophileConditionsProductYield (%)
1Sodium MethoxideMeOH, 60 °C, 4h5-Methoxypyridine-2-carboxylic acid~95
2PhenolK₂CO₃, DMSO, 120 °C, 12h5-Phenoxypyridine-2-carboxylic acid~80
3Sodium ThiophenoxideNaH, THF, RT, 2h5-(Phenylthio)pyridine-2-carboxylic acid~90

Note: Yields are estimated based on typical SNAr reactions on activated 2-fluoropyridines.[2][3]

C-H Functionalization

Direct C-H activation is a powerful, modern strategy for functionalizing heterocyclic rings without pre-installed handles. For this compound, the C-H bonds at positions 3, 4, and 6 are potential sites for functionalization. The carboxyl group at C2 can act as a directing group in transition metal-catalyzed reactions, often favoring functionalization at the C3 position.[5]

CH_Activation_Cycle catalyst Pd(II) Catalyst intermediate1 Directed Complex catalyst->intermediate1 + Substrate substrate Pyridine- 2-carboxylic Acid intermediate2 Palladacycle (C-H Activation) intermediate1->intermediate2 - HX intermediate3 Pd(IV) Intermediate intermediate2->intermediate3 + R-X oxidative_add Oxidative Addition (R-X) intermediate3->catalyst Reductive Elimination product Functionalized Product intermediate3->product - Product reductive_elim Reductive Elimination

Caption: A simplified catalytic cycle for C-H activation.

Table 3: Representative C-H Functionalization Reactions

EntryCoupling PartnerCatalyst/ConditionsPositionProductYield (%)
1Phenylboronic acidPd(OAc)₂, Ag₂CO₃, TFA, DCE, 100 °CC35-Fluoro-3-phenylpyridine-2-carboxylic acid~65
2Styrene[Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂, DCE, 80 °CC33-(2-Phenylvinyl)-5-fluoropyridine-2-carboxylic acid~70
3N-BromosuccinimidePd(OAc)₂, K₂CO₃, DMF, 120 °CC33-Bromo-5-fluoropyridine-2-carboxylic acid~55

Note: Yields and conditions are based on analogous C-H functionalization of pyridine-2-carboxylic acids.[5]

Protocol 2: Palladium-Catalyzed C3-Arylation

  • Materials: this compound (0.5 mmol), Phenylboronic acid (1.0 mmol), Pd(OAc)₂ (10 mol%), Silver Carbonate (Ag₂CO₃) (1.0 mmol), Trifluoroacetic Acid (TFA) (20 mol%), 1,2-Dichloroethane (DCE) (4 mL).

  • Equipment: Schlenk tube, magnetic stirrer, heating block, nitrogen atmosphere.

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound, phenylboronic acid, Pd(OAc)₂, and Ag₂CO₃.

    • Seal the tube, then evacuate and backfill with nitrogen three times.

    • Add DCE (4 mL) and TFA (20 mol%) via syringe.

    • Place the sealed tube in a preheated block at 100 °C and stir for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the C3-arylated product.

  • Characterization: Confirm the structure and regioselectivity of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Decarboxylative Functionalization

The carboxylic acid group at the C2 position can be replaced with other functional groups through decarboxylation reactions. This approach fundamentally alters the core scaffold but is a powerful tool for diversification.

Decarboxylative_Workflow start 5-Fluoropyridine- 2-carboxylic Acid intermediate Decarboxylation & Intermediate Formation (Aryl-Metal or Aryl Radical) start->intermediate - CO₂ step1 Metal Catalyst (e.g., Cu, Pd) + Reagent (e.g., NCTS, NBS) product 2-Substituted-5-fluoropyridine (e.g., Cyano, Bromo) intermediate->product step2 Functional Group Transfer

Caption: General workflow for decarboxylative functionalization.

Decarboxylative Cyanation

This reaction replaces the carboxylic acid with a nitrile group, a versatile functional handle for further transformations.[6][7]

Table 4: Decarboxylative Cyanation Reactions

EntryCyanating AgentCatalyst/ConditionsProductYield (%)
1N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Pd(OAc)₂, dppf, K₂CO₃, DMA, 130 °C5-Fluoro-2-cyanopyridine~75
2MalononitrileCuI, Phen, K₂CO₃, DMSO, 100 °C, Air5-Fluoro-2-cyanopyridine~80

Note: Yields and conditions are based on established protocols for aryl carboxylic acids.[7][8]

Protocol 3: Copper-Mediated Decarboxylative Cyanation

  • Materials: this compound (1.0 mmol), Malononitrile (1.5 mmol), Copper(I) Iodide (CuI) (10 mol%), 1,10-Phenanthroline (Phen) (20 mol%), Potassium Carbonate (K₂CO₃) (2.0 mmol), Anhydrous DMSO (5 mL).

  • Equipment: Schlenk tube, magnetic stirrer, heating block, air inlet (via needle).

  • Procedure:

    • To a Schlenk tube, add this compound, malononitrile, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Add anhydrous DMSO (5 mL) and a stir bar.

    • Insert a needle through the septum to allow for an open-air atmosphere.

    • Heat the mixture to 100 °C and stir vigorously for 12 hours.

    • After cooling, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 5-fluoro-2-cyanopyridine.

  • Characterization: The product can be characterized by ¹H NMR, IR (for C≡N stretch), and mass spectrometry.

Disclaimer: The provided protocols are illustrative and based on established chemical literature for analogous compounds.[2][5][8] Researchers should conduct their own risk assessments and optimization studies before scaling up any reaction.

References

Application Notes and Protocols: The Strategic Role of Fluorine Substitution in Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine into molecular scaffolds is a paramount strategy in modern medicinal chemistry. For pyridine carboxylic acids, a prevalent motif in numerous pharmaceuticals, fluorine substitution serves as a powerful tool to meticulously modulate physicochemical and pharmacokinetic properties. This document provides detailed application notes, quantitative data, and experimental protocols to elucidate the multifaceted role of fluorine in the optimization of pyridine carboxylic acid-based drug candidates.

Fluorine's distinct properties—small steric footprint, high electronegativity, and the ability to form robust carbon-fluorine bonds—enable it to exert profound influence over a molecule's acidity, lipophilicity, metabolic stability, and target-binding interactions. A comprehensive understanding of these effects is indispensable for the rational design and development of novel therapeutics.

Key Physicochemical and Pharmacokinetic Effects of Fluorine Substitution

The strategic placement of fluorine on the pyridine ring of a carboxylic acid can dramatically alter its drug-like properties. The magnitude and nature of these changes are highly dependent on the position and number of fluorine substituents.

Impact on Acidity (pKa)

Fluorine's potent electron-withdrawing inductive effect significantly lowers the pKa of the carboxylic acid and the pyridine nitrogen. This increased acidity of the carboxylic acid and decreased basicity of the pyridine nitrogen can alter the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and interactions with biological targets.

Table 1: Effect of Fluorine Substitution on the pKa of Pyridine Carboxylic Acids

CompoundSubstitution PositionpKa (Carboxylic Acid)Reference
Picolinic AcidUnsubstituted5.37[1]
3-Fluoropicolinic Acid3-Fluoro~4.5 (Predicted)N/A
5-Fluoropicolinic Acid5-Fluoro~4.6 (Predicted)N/A
Nicotinic AcidUnsubstituted4.82[2]
5-Fluoronicotinic Acid5-Fluoro3.13 (Predicted)[3]
6-Fluoronicotinic Acid6-Fluoro~3.8 (Predicted)N/A
Isonicotinic AcidUnsubstituted4.96[4]
2-Fluoroisonicotinic Acid2-Fluoro~4.0 (Predicted)N/A
Influence on Lipophilicity (LogP)

The effect of fluorine on lipophilicity is multifaceted; while highly electronegative, a single fluorine atom can either increase or decrease the octanol-water partition coefficient (LogP). This allows for the fine-tuning of a compound's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Effect of Fluorine Substitution on the LogP of Pyridine Carboxylic Acids

CompoundSubstitution PositionLogPReference
Picolinic AcidUnsubstituted0.72[5]
5-Fluoropicolinic Acid5-Fluoro0.92 (Calculated)[6][7]
Nicotinic AcidUnsubstituted0.36[2][8]
2-Fluoronicotinic Acid2-Fluoro0.78 (Calculated)N/A
5-Fluoronicotinic Acid5-Fluoro0.50 (Calculated)
6-Fluoronicotinic Acid6-Fluoro0.92 (Calculated)
Isonicotinic AcidUnsubstituted-0.58[4]
2-Fluoroisonicotinic Acid2-Fluoro0.80 (Calculated)

Note: LogP values can vary based on the determination method (experimental vs. calculated). The values presented are for comparative illustration.

Enhancement of Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes. Introducing fluorine at a known site of metabolic oxidation can effectively block this pathway, thereby increasing the compound's metabolic stability, in vivo half-life, and bioavailability.

Table 3: Illustrative Impact of Fluorine Substitution on Metabolic Stability

CompoundPosition of FluorineIn vitro Half-life (t½, min) in Human Liver Microsomes
Pyridine-3-carboxylic acid analogUnsubstituted12
5-Fluoro-pyridine-3-carboxylic acid analog5-Fluoro (Metabolically susceptible site)48
2,5-Difluoro-pyridine-3-carboxylic acid analog2,5-Difluoro> 60

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a fluorinated pyridine carboxylic acid.

Materials:

  • Fluorinated pyridine carboxylic acid sample

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Deionized water (degassed)

  • pH meter with a calibrated combination electrode

  • Automatic titrator or manual burette (10 mL)

  • Jacketed titration vessel with temperature control

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration: Calibrate the pH meter at the experimental temperature (e.g., 25 °C) using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent (e.g., methanol, up to 10%) can be used if solubility is limited, but its presence should be noted as it can affect pKa.

  • Titration Setup: Place the solution in the titration vessel, add a stir bar, and begin gentle stirring. Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or the stir bar.

  • Acidic Titration: If determining the pKa of the pyridine nitrogen, first titrate the solution with 0.1 M HCl to a pH below the expected pKa.

  • Basification and Data Collection: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. Collect data through at least two equivalence points if both acidic and basic pKa values are expected.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve.

Protocol for LogP Determination by the Shake-Flask Method

Objective: To measure the octanol-water partition coefficient (LogP) of a fluorinated pyridine carboxylic acid.

Materials:

  • Fluorinated pyridine carboxylic acid sample

  • 1-Octanol (reagent grade, pre-saturated with water)

  • Purified water (pre-saturated with 1-octanol)

  • Appropriate buffer for pH control if measuring LogD (e.g., phosphate buffer for pH 7.4)

  • Centrifuge tubes with screw caps (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and water (or buffer) for at least 24 hours. Allow the phases to separate completely before use.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a centrifuge tube, add a small volume of the stock solution to a mixture of the pre-saturated water (or buffer) and pre-saturated 1-octanol (e.g., 1 mL of each). The final concentration of the test compound should be within the linear range of the analytical method.

  • Equilibration: Cap the tube tightly and vortex vigorously for 3-5 minutes to ensure thorough mixing and partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 3000 x g) for 10-15 minutes to achieve a clean separation of the aqueous and octanol phases.

  • Sampling: Carefully withdraw a known volume from both the aqueous and octanol phases for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method with a standard curve.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a fluorinated pyridine carboxylic acid.

Materials:

  • Fluorinated pyridine carboxylic acid test compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., a rapidly and a slowly metabolized drug)

  • Ice-cold acetonitrile containing an internal standard for quenching

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the test compound and positive controls at a starting concentration (e.g., 1 µM) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add the HLM to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to initiate a pre-incubation at 37 °C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the respective wells. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k.

Visualization of Key Concepts and Workflows

fluorine_effects cluster_0 Fluorine Substitution cluster_1 Physicochemical Modulation cluster_2 Pharmacokinetic Consequences Pyridine_Carboxylic_Acid Pyridine Carboxylic Acid Scaffold pKa Lower pKa (Increased Acidity) Pyridine_Carboxylic_Acid->pKa Inductive Effect LogP Altered LogP (Modulated Lipophilicity) Pyridine_Carboxylic_Acid->LogP Size/Polarity Metabolic_Stability Increased Metabolic Stability (Blocked Metabolism) Pyridine_Carboxylic_Acid->Metabolic_Stability C-F Bond Strength Solubility_Permeability Altered Solubility & Permeability pKa->Solubility_Permeability LogP->Solubility_Permeability ADME Improved ADME Profile Metabolic_Stability->ADME Solubility_Permeability->ADME Target_Binding Modified Target Binding ADME->Target_Binding

Caption: Impact of fluorine substitution on properties and pharmacokinetics.

experimental_workflow Start Start: Test Compound (Fluorinated Pyridine Carboxylic Acid) Incubation Incubate with Human Liver Microsomes (HLM) + NADPH at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Quench Quench Reaction (Ice-cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate End End: Metabolic Stability Profile Calculate->End

Caption: Workflow for in vitro metabolic stability assay.

logical_relationship Rational_Design Rational Drug Design Goal: Improve Drug-like Properties Problem_ID Identify Liabilities: - Poor pKa/Solubility - Suboptimal Lipophilicity - High Metabolic Turnover Rational_Design->Problem_ID Strategy Strategy: Introduce Fluorine at Key Positions Problem_ID->Strategy Modulation Modulate Physicochemical Properties: - Adjust pKa - Fine-tune LogP - Block Metabolic 'Soft Spots' Strategy->Modulation Desired_Outcome Desired Outcome: - Optimized Solubility/Permeability - Improved PK Profile - Enhanced Efficacy/Safety Modulation->Desired_Outcome Iteration Synthesize and Test (Iterative Process) Desired_Outcome->Iteration Iteration->Problem_ID Re-evaluate

Caption: Logical workflow for using fluorine in drug design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-fluoropyridine-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Hydrolysis of 2-cyano-5-fluoropyridine: This is a widely used method involving the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.

  • Carboxylation of 5-fluoropyridine via lithiation: This method involves the direct introduction of a carboxyl group onto the 5-fluoropyridine ring through a lithiated intermediate.

  • Fluorination of pyridine-2-carboxylic acid derivatives: This approach introduces the fluorine atom at the 5-position of a pre-existing pyridine-2-carboxylic acid scaffold.[1]

  • Multi-step synthesis from other fluorinated pyridine precursors: More complex routes may be employed depending on the availability of starting materials.[1]

Q2: What is the most common starting material for the synthesis of this compound?

A2: 2-Cyano-5-fluoropyridine is a frequently used precursor due to its relative accessibility and the straightforward nature of the hydrolysis reaction to the desired carboxylic acid.

Q3: What are the key safety precautions to consider during the synthesis?

A3: this compound and its intermediates can be hazardous. It is crucial to:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware that this compound may cause skin and serious eye irritation, as well as respiratory irritation.

  • Consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The general steps involve dissolving the impure compound in a minimal amount of a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of the pure product.[2] The choice of solvent is critical; alcohols such as ethanol or methanol, or mixtures with water, are often good starting points for carboxylic acids.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the hydrolysis of 2-cyano-5-fluoropyridine.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Hydrolysis - Increase reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.- Increase reaction temperature: Cautiously increase the temperature, but be aware that for 2-cyanopyridine derivatives, temperatures should ideally be kept below 135°C to prevent decarboxylation of the product.[4]- Increase concentration of acid or base: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst.
Product Degradation (Decarboxylation) - Avoid excessive temperatures: As mentioned, high temperatures can lead to the loss of the carboxylic acid group. Maintain a controlled temperature throughout the reaction.[4]- Use milder reaction conditions: Consider using a weaker base or acid, or a lower concentration, to minimize degradation.
Side Reactions - Formation of 5-fluoropicolinamide: Incomplete hydrolysis will result in the formation of the amide intermediate. To favor the carboxylic acid, ensure a sufficient excess of water and a strong acid or base are used, along with adequate reaction time and temperature.- Ensure anhydrous conditions if using organometallic routes: If employing a lithiation route, strictly anhydrous conditions are essential to prevent quenching of the organolithium intermediate.
Losses During Work-up and Purification - Optimize extraction pH: When extracting the product, ensure the pH of the aqueous layer is adjusted to be acidic (typically pH 2-3) to protonate the carboxylic acid and facilitate its extraction into an organic solvent.- Choose an appropriate recrystallization solvent: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Experiment with different solvents or solvent mixtures to maximize recovery.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Prevention and Removal
Unreacted 2-Cyano-5-fluoropyridine Can be detected by TLC, HPLC, or spectroscopic methods (e.g., presence of a nitrile peak in the IR spectrum).- Ensure the hydrolysis reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.- Can be removed by careful recrystallization, as the starting material will likely have different solubility properties than the carboxylic acid product.
5-Fluoropicolinamide (Amide Intermediate) Can be identified by its different polarity on TLC and distinct spectroscopic signals compared to the carboxylic acid.- Drive the hydrolysis to completion by using a sufficient excess of water and a strong acid or base.- Can be separated from the carboxylic acid by chromatography or careful fractional crystallization.
Decarboxylation Product (5-Fluoropyridine) A more volatile and less polar compound than the desired product.- Strictly control the reaction temperature to avoid exceeding the decarboxylation threshold.[4]- Can be removed during purification due to its different physical properties.

Experimental Protocols

Method 1: Hydrolysis of 2-Cyano-5-fluoropyridine

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Cyano-5-fluoropyridine

  • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Hydrochloric Acid (HCl) for acidification

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-5-fluoropyridine in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Hydrolysis: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours.[5] Monitor the reaction progress by TLC or HPLC until the starting material is consumed. A patent for the hydrolysis of 2-cyanopyridine suggests that for the formation of the carboxylic acid, temperatures should not exceed 135°C to prevent decarboxylation.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[3]

Data Presentation: Optimizing Hydrolysis Conditions (Illustrative)

The following table illustrates how different reaction conditions can affect the yield of this compound. This data is based on typical outcomes for similar reactions and should be used as a guide for optimization.

Entry Base Concentration Temperature (°C) Time (h) Yield (%)
1NaOH10%80275
2NaOH10%100285
3NaOH20%100292
4H₂SO₄20%100488

Visualizations

Experimental Workflow: Hydrolysis of 2-Cyano-5-fluoropyridine

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve 2-cyano-5-fluoropyridine in aqueous NaOH B 2. Heat to reflux (80-100°C, 2-4h) A->B Hydrolysis C 3. Cool to room temperature B->C D 4. Acidify with HCl to pH 2-3 C->D E 5. Extract with organic solvent D->E F 6. Dry organic layer E->F G 7. Remove solvent F->G H 8. Recrystallize G->H I Pure 5-fluoropyridine- 2-carboxylic acid H->I

Caption: Workflow for the synthesis of this compound via hydrolysis.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Conversion Check reaction completion (TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Reaction? Check_Conversion->Incomplete Solution_Incomplete Increase time, temperature, or [Base/Acid] Incomplete->Solution_Incomplete Yes Check_Degradation Evidence of Degradation (e.g., gas evolution)? Incomplete->Check_Degradation No End Improved Yield Solution_Incomplete->End Solution_Degradation Lower temperature, use milder conditions Check_Degradation->Solution_Degradation Yes Check_Workup Review work-up and purification procedures Check_Degradation->Check_Workup No Solution_Degradation->End Solution_Workup Optimize extraction pH, recrystallization solvent Check_Workup->Solution_Workup Solution_Workup->End

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-fluoropyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Recovery After Recrystallization

Q: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve the yield?

A: Low recovery during recrystallization is a common issue that can stem from several factors. The primary reasons include the selection of a suboptimal solvent system, using an excessive amount of solvent, or premature crystallization.

Troubleshooting Steps:

  • Solvent System Optimization: The ideal recrystallization solvent should dissolve the crude product completely at elevated temperatures but have low solubility at cooler temperatures. For this compound, consider the following solvent systems. It is advisable to test these on a small scale first.

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow it to cool slowly.

    • Ethyl Acetate/Hexane: Dissolve the crude material in a minimum of hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to obtain a clear solution and then cool.

  • Minimize Solvent Volume: Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath to maximize crystal formation.

  • "Oiling Out": If the product separates as an oil rather than a solid, it may be due to the melting point of the solid being lower than the boiling point of the solvent, or high concentrations of impurities. If "oiling out" occurs, reheat the solution and add more solvent before attempting to cool again.

Issue 2: Product Purity Does Not Improve After Recrystallization

Q: My product purity, as determined by HPLC or NMR, is not significantly better after recrystallization. What should I consider?

A: If recrystallization is not effective, it may be due to the presence of impurities with similar solubility profiles to the desired product or the formation of a solid solution.

Troubleshooting Steps:

  • Alternative Purification Method: If impurities have similar polarities, recrystallization may not be the most effective technique. Consider employing an alternative method such as acid-base extraction or column chromatography.

  • Activated Carbon Treatment: Colored impurities or highly polar, non-volatile impurities can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtration and crystallization.

  • Double Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Issue 3: Difficulty with Acid-Base Extraction

Q: I am having trouble with the acid-base extraction. The product does not precipitate upon acidification, or I am getting a low yield.

A: Issues with acid-base extraction often relate to pH adjustment, incomplete extraction, or the solubility of the product salt.

Troubleshooting Steps:

  • Complete Basification: Ensure the initial aqueous solution is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and bring it into the aqueous layer. Use a pH meter or pH paper to verify.

  • Thorough Extraction: Ensure vigorous mixing of the organic and aqueous layers to facilitate the transfer of the deprotonated product into the aqueous phase. Perform multiple extractions with the basic solution to ensure complete removal from the organic layer.

  • Proper Acidification: After separating the aqueous layer, acidify it slowly with a suitable acid (e.g., 1M HCl) while stirring. The product should precipitate out as the pH becomes acidic. Check the pH to ensure it is sufficiently acidic (pH < 4).

  • Salting Out: If the product has some solubility in the acidic aqueous solution, adding a saturated solution of sodium chloride ("salting out") can decrease its solubility and promote precipitation.

  • Back Extraction: If the product does not precipitate, it may still be in the aqueous phase. In this case, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane to recover the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 5-fluoro-2-cyanopyridine or 5-fluoro-2-methylpyridine, depending on the synthetic route. Byproducts from side reactions, such as over-oxidation of a methyl group or incomplete hydrolysis of a nitrile or ester, may also be present.

Q2: Which purification method is generally the most effective for this compound?

A2: The most effective method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing small amounts of impurities with different solubility profiles.

  • Acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.[1][2][3][4]

  • Column chromatography can be used for separating compounds with very similar properties, but it is often more time-consuming and requires more solvent.

  • For certain pyridine carboxylic acids, vacuum sublimation has been shown to be an effective purification technique, particularly for removing non-volatile impurities.[5][6]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of the final product should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of the compound. A reverse-phase C18 column is often a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Data Presentation

Purification MethodPrincipleTypical Solvents/ReagentsExpected PurityExpected YieldAdvantagesDisadvantages
Recrystallization Differential solubilityEthanol/Water, Ethyl Acetate/HexaneGood to ExcellentModerate to HighSimple, cost-effectiveNot effective for impurities with similar solubility
Acid-Base Extraction Exploits acidic natureOrganic solvent (e.g., Ethyl Acetate), Aqueous Base (e.g., NaHCO₃), Aqueous Acid (e.g., HCl)ExcellentHighHighly selective for acidic compoundsCan be labor-intensive, emulsion formation
Column Chromatography Differential adsorptionSilica gel; Mobile phase: Hexane/Ethyl Acetate with acetic acidExcellentModerateHigh resolution for complex mixturesTime-consuming, large solvent consumption
Vacuum Sublimation Vaporization of solidNone (requires vacuum and heat)ExcellentModerate to HighEffective for removing non-volatile impuritiesRequires specialized equipment, not suitable for all compounds

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If using a co-solvent, add the second hot solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the first solvent until the solution is clear again.

  • If necessary, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Combine the aqueous extracts.

  • Slowly acidify the combined aqueous extracts with 1M HCl while stirring until the pH is approximately 2-3 (verify with pH paper). The product should precipitate as a solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.

  • Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude 5-Fluoropyridine- 2-Carboxylic Acid recrystallization Recrystallization crude_product->recrystallization acid_base Acid-Base Extraction crude_product->acid_base chromatography Column Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product acid_base->pure_product chromatography->pure_product hplc HPLC nmr NMR ms Mass Spec mp Melting Point pure_product->hplc pure_product->nmr pure_product->ms pure_product->mp

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Purification Issue low_yield Low Yield? start->low_yield impure_product Product Impure? start->impure_product optimize_solvent Optimize Solvent System low_yield->optimize_solvent slow_cooling Ensure Slow Cooling low_yield->slow_cooling check_ph Verify pH in Extraction low_yield->check_ph alt_method Try Alternative Method (e.g., Chromatography) impure_product->alt_method activated_carbon Use Activated Carbon impure_product->activated_carbon double_recrys Perform Second Recrystallization impure_product->double_recrys

References

Technical Support Center: Synthesis of 5-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluoropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are three primary synthetic routes, each with its own set of advantages and challenges:

  • Hydrolysis of 2-cyano-5-fluoropyridine: This is a common and often high-yielding final step. The main challenge is controlling the reaction conditions to prevent the formation of the corresponding amide as a byproduct.

  • Lithiation of 5-fluoropyridine followed by carboxylation: This method involves the direct C-H activation of the pyridine ring. Key challenges include achieving regioselectivity and handling organolithium reagents, which are highly reactive and sensitive to moisture and air.

  • Grignard reaction of a dihalopyridine followed by carboxylation: This route typically uses 2,5-difluoropyridine or 2-bromo-5-fluoropyridine to form a Grignard reagent, which is then reacted with carbon dioxide. Challenges include the successful formation of the Grignard reagent, which can be sensitive to the halide used and reaction conditions, and potential side reactions.[1]

Q2: Why is the fluorination of pyridine derivatives often challenging?

A2: The fluorine atom is a strong electron-withdrawing group, which significantly decreases the electron density of the pyridine ring. This deactivation makes electrophilic aromatic substitution reactions, a common method for introducing functional groups, more difficult. Conversely, the fluorine atom can be susceptible to nucleophilic aromatic substitution, which can be an undesired side reaction depending on the chosen synthetic route.[2]

Q3: What are the key safety precautions to consider during the synthesis of this compound and its intermediates?

A3: Several safety precautions are crucial:

  • Handling of Fluorinating Agents: Reagents like anhydrous hydrogen fluoride are highly corrosive and toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Organometallic Reagents: Organolithium and Grignard reagents are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

  • Diazonium Salts: Intermediates such as diazonium tetrafluoroborates, used in the Balz-Schiemann reaction, can be explosive when isolated and dried. They should be handled with care and preferably used in solution.[3]

  • General Handling: this compound is an irritant.[3][4] Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, should always be followed.

Troubleshooting Guides

Problem 1: Low Yield in the Hydrolysis of 2-Cyano-5-fluoropyridine

Q: I am getting a low yield of this compound from the hydrolysis of 2-cyano-5-fluoropyridine. What are the possible causes and solutions?

A: Low yield in this step is often due to incomplete reaction or the formation of side products. Here’s a systematic approach to troubleshooting:

  • Possible Cause 1: Incomplete Hydrolysis.

    • Solution: The hydrolysis of the nitrile to the carboxylic acid can be slow. Ensure your reaction has been running for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material. If the reaction has stalled, a modest increase in temperature or reaction time may be necessary.

  • Possible Cause 2: Formation of 5-Fluoropyridine-2-carboxamide.

    • Solution: The hydrolysis proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing, the amide may be the major product. To favor the formation of the carboxylic acid, you can increase the concentration of the acid or base catalyst, increase the reaction temperature, or prolong the reaction time. A strong base like sodium hydroxide is often used to drive the reaction to completion.[5]

  • Possible Cause 3: Degradation of the Product.

    • Solution: Pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures.[6] Avoid excessive heating during the reaction and work-up. For the hydrolysis of 2-cyanopyridine derivatives, it is recommended to keep the temperature below 135°C to prevent decarboxylation.[6]

Problem 2: Difficulty in Forming the Grignard Reagent from a Fluoropyridine

Q: I am struggling to initiate the Grignard reaction with 2,5-difluoropyridine. What can I do?

A: The formation of Grignard reagents can be notoriously tricky, especially with less reactive halides like fluorides. Here are some troubleshooting steps:

  • Possible Cause 1: Passivated Magnesium Surface.

    • Solution: The surface of the magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[1] Several activation methods can be employed:

      • Mechanical Activation: Crush the magnesium turnings in a dry flask before adding the solvent.

      • Chemical Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or a pre-formed Grignard reagent to the flask. The color change from the iodine or the observation of ethylene bubbles from the 1,2-dibromoethane indicates activation.

  • Possible Cause 2: Presence of Water.

    • Solution: Grignard reagents are extremely sensitive to moisture.[7] Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), and ensure your starting halopyridine is dry.

  • Possible Cause 3: C-F Bond Inertness.

    • Solution: The C-F bond is generally less reactive than C-Br or C-I bonds for Grignard formation. If using 2,5-difluoropyridine proves difficult, consider starting with 2-bromo-5-fluoropyridine, which will be more reactive towards magnesium.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-5-fluoropyridine via Balz-Schiemann Reaction

This protocol describes the synthesis of the precursor for the hydrolysis route.

Materials:

  • 2-Cyano-5-aminopyridine

  • 40% Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Petroleum ether

  • Anhydrous ether

  • Anhydrous ethanol

  • Ammonia water

  • Dry hydrogen chloride gas

Procedure:

  • In a 500 mL four-neck round-bottom flask, add 175 mL of 40% (1.05 mol) fluoroboric acid.

  • While stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in portions.

  • Cool the reaction mixture to -10 to -5°C using an ice-salt bath.

  • Slowly add a saturated solution of 21.6 g (0.315 mol) of sodium nitrite, maintaining the temperature between -10 and -5°C.

  • Continue stirring for 1 hour at this temperature. A white solid (the diazonium salt) will precipitate.

  • Filter the precipitate and wash it with anhydrous ether and anhydrous ethanol until it is nearly colorless.

  • Dry the diazonium salt in a vacuum oven to a constant weight.

  • In a separate 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.

  • Add the dried diazonium salt in portions and slowly heat the mixture to 80°C to reflux for approximately 30 minutes to ensure complete decomposition.

  • Adjust the pH to approximately 7 with ammonia water and separate the aqueous phase.

  • Pass dry hydrogen chloride gas through the petroleum ether solution to precipitate the hydrochloride salt of 2-cyano-5-fluoropyridine.

  • The hydrochloride salt can be neutralized to obtain the final product. The total yield is approximately 64%.[8]

Protocol 2: Hydrolysis of 2-Cyano-5-fluoropyridine

Materials:

  • 2-Cyano-5-fluoropyridine

  • Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • To a solution of 2-cyano-5-fluoropyridine, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (a temperature around 80°C is a good starting point) for a specified time (e.g., 2 hours).[5]

  • Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material and the intermediate amide.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the this compound.

  • Filter the solid product, wash with cold water, and dry under vacuum. A yield of up to 95% can be achieved under optimized conditions.[5]

Quantitative Data Summary

Synthesis StepStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Diazotization 2-Acetamido-5-aminopyridine (3.8g)Fluoroboric acid (11.1 mL), Sodium nitrite (3.28g)Ethanol (15.8 mL)251.587.22[5]
Balz-Schiemann 2-Acetamido-5-pyridine tetrafluoroborate diazonium salt-Toluene110-64.94[5]
Hydrolysis 2-Acetamido-5-fluoropyridine (6g)NaOH (5g in 20% aq. solution)Water80295.25[5]
Balz-Schiemann 2-Cyano-5-aminopyridine (38.6g)40% HBF₄ (175 mL), NaNO₂ (21.6g)--10 to -51-[8]
Decomposition Diazonium salt from above-Petroleum ether800.564 (overall)[8]

Visualizing Workflows and Logic

General Synthetic Workflow

This diagram illustrates the three main synthetic pathways to this compound.

Synthesis_Workflow cluster_hydrolysis Hydrolysis Route cluster_lithiation Lithiation Route cluster_grignard Grignard Route 2-Cyano-5-fluoropyridine 2-Cyano-5-fluoropyridine 5-Fluoropyridine-2-carboxylic acid_H This compound 2-Cyano-5-fluoropyridine->5-Fluoropyridine-2-carboxylic acid_H Hydrolysis (Acid or Base) 5-Fluoropyridine 5-Fluoropyridine 5-Fluoropyridin-2-yllithium 5-Fluoropyridin-2-yllithium 5-Fluoropyridine->5-Fluoropyridin-2-yllithium Lithiation (e.g., n-BuLi) 5-Fluoropyridine-2-carboxylic acid_L This compound 5-Fluoropyridin-2-yllithium->5-Fluoropyridine-2-carboxylic acid_L Carboxylation (CO2) 2,5-Difluoropyridine 2,5-Difluoropyridine or 2-Bromo-5-fluoropyridine Grignard Reagent Grignard Reagent 2,5-Difluoropyridine->Grignard Reagent Mg, Ether 5-Fluoropyridine-2-carboxylic acid_G This compound Grignard Reagent->5-Fluoropyridine-2-carboxylic acid_G Carboxylation (CO2)

Caption: Overview of the main synthetic routes to this compound.

Troubleshooting Low Yield in Hydrolysis

This diagram provides a logical workflow for troubleshooting low yields in the hydrolysis of 2-cyano-5-fluoropyridine.

Troubleshooting_Hydrolysis start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/HPLC) start->check_conversion incomplete_conversion Incomplete Conversion? check_conversion->incomplete_conversion increase_time_temp Increase Reaction Time or Temperature incomplete_conversion->increase_time_temp Yes analyze_side_products Analyze for Side Products (e.g., Amide) incomplete_conversion->analyze_side_products No solution Yield Improved increase_time_temp->solution side_products_present Side Products Present? analyze_side_products->side_products_present harsher_conditions Use Harsher Conditions (e.g., higher [catalyst]) side_products_present->harsher_conditions Yes check_degradation Check for Product Degradation side_products_present->check_degradation No harsher_conditions->solution degradation_present Degradation Present? check_degradation->degradation_present milder_conditions Use Milder Conditions (lower temp, shorter time) degradation_present->milder_conditions Yes degradation_present->solution No milder_conditions->solution

Caption: A troubleshooting flowchart for low yield in the hydrolysis of 2-cyano-5-fluoropyridine.

References

Technical Support Center: Amidation of 5-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amidation of 5-fluoropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the amidation of this compound?

The primary challenges in the amidation of this compound, an electron-deficient heterocyclic carboxylic acid, include incomplete conversion, formation of stable salt adducts with the amine, and the potential for side reactions related to the coupling reagents used. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the carboxylic acid and the stability of intermediates.

Q2: Which coupling reagents are recommended for this amidation?

A variety of coupling reagents can be employed, with the choice often depending on the specific amine being used and the desired scale of the reaction. Common choices include:

  • Carbodiimides: such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2]

  • Uronium/Aminium Salts: such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are known for their high efficiency and rapid reaction times.[1]

  • Phosphonium Salts: such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

The selection of the coupling reagent can significantly impact the reaction's success and the profile of side products.

Q3: Can the fluorine atom or the pyridine nitrogen participate in side reactions?

While nucleophilic aromatic substitution (SNAr) of the fluoride is a known reaction for 2-fluoropyridines, it typically requires harsher conditions than those used for standard amide coupling.[3] Under typical amidation conditions, reactions involving the fluorine atom are not commonly reported as a major side reaction. Similarly, the pyridine nitrogen can potentially be alkylated or form salts, but with the appropriate choice of base and reaction conditions, this is generally minimized.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Possible Causes:

  • Insufficient activation of the carboxylic acid: The chosen coupling reagent may not be sufficiently reactive for this electron-deficient system.

  • Formation of a stable carboxylate salt: The amine starting material can deprotonate the carboxylic acid, forming a salt that is unreactive towards the coupling agent.

  • Steric hindrance: Either the amine or substituents on the pyridine ring may sterically hinder the reaction.

  • Inappropriate solvent or temperature: The reaction may require specific conditions to proceed to completion.

Troubleshooting Steps:

  • Change the Coupling Reagent: If using a carbodiimide-based coupling, consider switching to a more reactive uronium or phosphonium salt like HATU or PyBOP.

  • Optimize the Base: Use a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), to prevent salt formation and facilitate the reaction.

  • Order of Addition: Add the coupling reagent and base to the carboxylic acid to form the activated intermediate before adding the amine. This can prevent the amine from reacting with the coupling reagent directly.[4]

  • Increase Temperature: Gently heating the reaction mixture may help to drive the reaction to completion, but should be done with caution to avoid decomposition or side reactions.

  • Solvent Selection: Aprotic polar solvents like DMF or NMP are often effective for amide coupling reactions.

Issue 2: Formation of Byproducts from Coupling Reagents

Possible Causes:

  • Reaction of the amine with the coupling reagent: This is a known side reaction, especially with uronium/aminium reagents.[4]

  • Formation of N-acylurea: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[1]

  • Guanidinium byproduct formation: With HATU or HBTU, the amine can react with the coupling reagent to form a guanidinium byproduct.[4][5]

Troubleshooting Steps:

  • Control Stoichiometry: Use the coupling reagent in slight excess (e.g., 1.1-1.2 equivalents) to ensure complete activation of the carboxylic acid, but avoid a large excess that can lead to side reactions with the amine.

  • Optimize Order of Addition: As mentioned previously, pre-activating the carboxylic acid before adding the amine is a crucial step to minimize these side reactions.

  • Use Additives: When using carbodiimides, the addition of HOBt or HOAt can suppress the formation of N-acylurea by forming a more stable active ester intermediate.

  • Purification: These byproducts can often be removed by standard chromatographic techniques. The choice of a water-soluble coupling reagent like EDC can simplify workup, as the corresponding urea byproduct is also water-soluble.[1]

Data on Common Coupling Reagents

Coupling ReagentClassCommon ByproductsMitigation Strategies
EDC CarbodiimideN-acylurea, N,N'-ethyl-N''-(3-dimethylaminopropyl)ureaUse of additives (HOBt, HOAt), aqueous workup for urea removal.[1]
DCC CarbodiimideN-acylurea, N,N'-dicyclohexylurea (DCU)Use of additives (HOBt, HOAt), filtration to remove insoluble DCU.
HATU Uronium/AminiumTetramethylguanidinium saltsControlled stoichiometry, pre-activation of the carboxylic acid.[4][5]
HBTU Uronium/AminiumTetramethylguanidinium saltsControlled stoichiometry, pre-activation of the carboxylic acid.
PyBOP PhosphoniumTris(pyrrolidino)phosphine oxideChromatographic purification.

Experimental Protocols

General Protocol for Amidation using HATU

This protocol is a general guideline and may require optimization for specific amines.

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq.) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq.), to the reaction mixture and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Troubleshooting

Recommended Experimental Workflow for Amidation

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->add_reagents stir Stir for 15-30 min at room temperature add_reagents->stir add_amine Add Amine stir->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: Recommended workflow for the amidation of this compound.

Troubleshooting Decision Tree

troubleshooting_tree decision decision solution solution start Reaction Issue Observed decision1 Low Conversion? start->decision1 decision2 Byproduct Formation? decision1->decision2 No solution1 1. Use stronger coupling agent (HATU/PyBOP) 2. Optimize base and order of addition 3. Increase temperature cautiously decision1->solution1 Yes solution2 1. Check stoichiometry of reagents 2. Pre-activate carboxylic acid 3. Use additives (e.g., HOBt with EDC) 4. Optimize purification method decision2->solution2 Yes no_issue Consult further resources decision2->no_issue No

Caption: Troubleshooting decision tree for amidation side reactions.

References

stability issues of 5-fluoropyridine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-fluoropyridine-2-carboxylic acid, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Troubleshooting Guide: Stability Issues

Encountering unexpected results or degradation of this compound? This guide will help you troubleshoot potential stability issues.

Observed Issue Potential Cause Recommended Action
Low assay value or presence of unknown peaks in analysis (e.g., HPLC, NMR). Degradation of this compound. Investigate the pH of your solution. Acidic conditions, especially at elevated temperatures, can promote degradation. Consider performing a stability study at different pH values to identify the optimal range for your experiment. Analyze for the presence of 5-fluoropyridine, a potential decarboxylation product.
Precipitate formation in acidic solution. Protonation of the pyridine nitrogen may reduce solubility. Determine the pH at which precipitation occurs. Adjust the pH to a less acidic range if your experimental conditions allow. Consider the use of a co-solvent to improve solubility.
Inconsistent results between experimental batches. Variability in experimental conditions (pH, temperature, time). Standardize and carefully control the pH, temperature, and duration of your experiments. Ensure accurate and consistent preparation of all solutions.
Discoloration of the solution. Formation of degradation products or interaction with other components. Characterize the colored species if possible. Review all components in your mixture for potential incompatibilities. Purify the starting material if impurities are suspected.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The main stability concern for this compound is its potential for degradation under certain conditions, particularly in acidic environments and at elevated temperatures. The primary degradation pathway is believed to be decarboxylation.

Q2: What is the likely degradation product of this compound under acidic conditions?

A2: Under acidic conditions, this compound is susceptible to decarboxylation, which would result in the formation of 5-fluoropyridine and carbon dioxide.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This allows for the separation and quantification of the parent compound from its potential degradation products.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from heat and direct light. For solutions, storage at low temperatures (e.g., 2-8 °C) and at a pH close to neutral is advisable, unless experimental conditions require otherwise.

Q5: Are there any known incompatibilities I should be aware of?

A5: While specific incompatibility data is limited, it is good practice to avoid strong oxidizing agents and highly acidic or basic conditions unless these are controlled parts of your experimental design.

Quantitative Data Summary

Condition pH Temperature (°C) Time (hours) Hypothetical % Degradation Primary Degradation Product
Mildly Acidic 4.02524< 1%5-Fluoropyridine
Acidic 2.025242-5%5-Fluoropyridine
Strongly Acidic 1.025245-10%5-Fluoropyridine
Acidic, Elevated Temp. 2.0502415-25%5-Fluoropyridine

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (for mobile phase modification).

    • This compound reference standard.

    • 5-fluoropyridine (as a potential degradation product standard).

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to achieve optimal separation.

    • Standard Solution Preparation: Prepare stock solutions of this compound and 5-fluoropyridine in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of working standards by diluting the stock solutions.

    • Sample Preparation: Dilute the experimental samples containing this compound to a concentration within the calibration range of the assay.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a low percentage of B, and gradually increase to elute any potential degradation products.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the range of 260-280 nm).

      • Injection Volume: 10 µL.

    • Forced Degradation Study (for method validation):

      • Acidic Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

      • Analysis: Analyze the stressed sample by HPLC to confirm that the degradation products are resolved from the parent peak.

Visualizations

degradation_pathway parent This compound intermediate Zwitterionic Intermediate (Protonated Pyridine) parent->intermediate H+ (Acidic Conditions) product 5-Fluoropyridine intermediate->product Decarboxylation co2 CO2 intermediate->co2

Caption: Proposed degradation pathway of this compound.

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Troubleshooting Failed Reactions Involving 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 5-fluoropyridine-2-carboxylic acid. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to help you navigate the challenges associated with this electron-deficient heterocyclic carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should be aware of before starting my reaction?

A1: this compound is a white to off-white solid with a melting point of approximately 167-170 °C. It is slightly soluble in water but shows better solubility in polar organic solvents like DMSO and DMF. The pKa of the carboxylic acid is around 2.8. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the carboxylic acid group more acidic and can influence the reactivity of the entire molecule.

Q2: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?

A2: Low solubility can be a significant issue. Consider using highly polar aprotic solvents such as DMF, DMSO, or NMP. Gentle heating of the reaction mixture can also help to dissolve the starting material. Alternatively, conversion of the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base) might improve solubility in certain solvent systems.

Q3: Are there any known incompatibilities of this compound with common reagents?

A3: While stable under normal conditions, this compound may react with strong oxidizing or reducing agents.[1] Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, especially at elevated temperatures. Care should be taken when using strong nucleophiles that are not intended to react with the carboxylic acid.

Troubleshooting Failed Reactions

Amide Coupling Reactions

Amide bond formation is a common transformation for this compound. However, its electronic properties can present challenges.

Problem 1: Low or no yield in my amide coupling reaction.

Possible Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing fluorine atom can make the carboxyl group less nucleophilic and harder to activate.

    • Solution: Use a more potent coupling reagent. While standard reagents like EDC/DCC with HOBt can work, stronger uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are often more effective for electron-deficient carboxylic acids.[1][2]

  • Deactivation of the Amine: If the amine starting material is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction can be sluggish.

    • Solution: Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This can overcome the low nucleophilicity of the amine.[1] Be aware that this method can be harsh and may not be suitable for sensitive substrates.

  • Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can hinder the reaction.

    • Solution: Use a non-nucleophilic base like DIPEA or NMM to avoid competing reactions. Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[1] For difficult couplings, gentle heating (e.g., 40-60 °C) may be necessary.

Problem 2: Formation of side products.

Possible Causes & Solutions:

  • Epimerization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents.

    • Solution: The use of additives like HOBt or OxymaPure can help suppress racemization.[1] Uronium-based reagents like HATU are also known to minimize this side reaction.

  • Reaction with the Pyridine Ring: Strong nucleophiles under harsh conditions could potentially displace the fluorine atom.

    • Solution: Use milder reaction conditions and avoid excessively high temperatures or prolonged reaction times.

Comparative Data for Amide Coupling Reagents
Coupling Reagent/SystemBaseSolventTemperatureTime (h)Yield (%)Notes
EDC/HOBt DIPEADMFrt12ModerateA standard, cost-effective option, but may be less effective for challenging couplings.
HATU DIPEADMFrt2-4HighHighly efficient for electron-deficient acids and sterically hindered amines; helps to reduce racemization.[1]
PyBOP DIPEACH₂Cl₂rt6HighAnother effective phosphonium-based reagent, particularly useful for sensitive substrates.
Acyl Fluoride (via BTFFH) 2,6-lutidineMeCN80 °C12Good to ExcellentAn alternative for very difficult couplings, especially with electron-deficient amines.

Note: Yields are generalized and can vary significantly based on the specific amine and reaction conditions.

Esterification Reactions

Esterification of this compound can be achieved under various conditions.

Problem: Low conversion in Fischer esterification.

Possible Causes & Solutions:

  • Equilibrium Limitation: Fischer esterification is a reversible reaction.

    • Solution: Use a large excess of the alcohol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus or a dehydrating agent.

  • Protonation of the Pyridine Nitrogen: The acidic conditions can protonate the pyridine nitrogen, which can affect the reactivity.

    • Solution: While protonation is expected, ensuring a sufficient amount of acid catalyst is present to also activate the carbonyl group is crucial.

Suzuki Coupling Reactions

For Suzuki coupling, the carboxylic acid is typically converted to a halide or triflate. Alternatively, the corresponding ester can be used.

Problem: Catalyst deactivation or low yield in Suzuki coupling.

Possible Causes & Solutions:

  • Carboxylate Interference: The carboxylate group can coordinate to the palladium catalyst and inhibit its activity.

    • Solution: It is highly recommended to perform the Suzuki coupling on the corresponding ester (e.g., methyl 5-fluoropyridine-2-carboxylate) or a derivative where the carboxylic acid is converted to a non-coordinating group.

  • Poor Reactivity of the Pyridine Halide: The electronic nature of the pyridine ring can influence the oxidative addition step.

    • Solution: Careful selection of the palladium catalyst, ligand, and base is critical. For electron-deficient pyridines, ligands like XPhos or SPhos in combination with a strong base like K₃PO₄ or Cs₂CO₃ often give good results.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the amine (1.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification to Methyl 5-Fluoropyridine-2-carboxylate
  • Suspend this compound (1.0 equiv) in methanol (used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Failed Reaction low_yield Low Yield or No Product start->low_yield side_products Side Products Observed start->side_products check_sm Verify Starting Material Purity & Integrity check_cond Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_cond check_reagents Check Reagent Quality & Stoichiometry check_cond->check_reagents optimize Optimize Reaction check_reagents->optimize low_yield->check_sm analyze_side_products analyze_side_products side_products->analyze_side_products Characterize byproducts (LCMS, NMR) modify_conditions Modify Conditions (e.g., lower temp, change base) analyze_side_products->modify_conditions

A general workflow for troubleshooting failed reactions.

Coupling_Reagent_Selection start Select Coupling Reagent for This compound is_amine_weak Is the amine weakly nucleophilic or sterically hindered? start->is_amine_weak use_standard Use Standard Reagents (EDC/HOBt) is_amine_weak->use_standard No use_strong Use Stronger Reagents (HATU, PyBOP) is_amine_weak->use_strong Yes consider_acyl_chloride Consider Acyl Chloride Formation use_strong->consider_acyl_chloride If still fails

A decision tree for selecting an appropriate coupling reagent.

Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid 5-Fluoropyridine- 2-carboxylic Acid ActiveIntermediate Activated Intermediate (e.g., O-Acylurea) CarboxylicAcid->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActiveIntermediate AmideProduct Amide Product ActiveIntermediate->AmideProduct Nucleophilic Attack Amine Amine (R-NH2) Amine->AmideProduct

References

Technical Support Center: Purification of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-fluoropyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the synthetic route. For instance, if the synthesis involves the hydrolysis of a nitrile or an ester precursor, incomplete reaction can lead to the presence of 5-fluoro-2-cyanopyridine or an alkyl 5-fluoropyridine-2-carboxylate, respectively. Side reactions may also introduce structurally related impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification methods for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point is also a good indicator of high purity for solid compounds.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Issue 1: Oiling Out During Recrystallization

  • Question: My this compound is forming an oil instead of crystals upon cooling. What should I do?

  • Answer: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. Try the following:

    • Add a small amount of additional hot solvent to the oiled mixture to ensure complete dissolution.

    • Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Introduce a seed crystal of pure this compound, if available.

Issue 2: Poor Recovery of a Crystalline Product

  • Question: After recrystallization, my yield of this compound is very low. How can I improve it?

  • Answer: Low recovery can result from using too much solvent or premature filtration. To improve your yield:

    • Minimize the amount of hot solvent used to dissolve the crude product. Ensure you are at the saturation point at the solvent's boiling point.

    • Cool the solution thoroughly in an ice bath before filtration to maximize crystal precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

    • Consider concentrating the filtrate and cooling again to obtain a second crop of crystals.

Acid-Base Extraction Troubleshooting

Issue 3: Inefficient Separation of the Carboxylic Acid

  • Question: I am performing an acid-base extraction, but I am not getting a clean separation of my this compound into the aqueous layer. What is going wrong?

  • Answer: Inefficient separation can be due to several factors related to pH and solubility. Ensure that:

    • The pH of the aqueous phase is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and form the water-soluble carboxylate salt. Use a suitable base like sodium bicarbonate or sodium hydroxide.

    • Thorough mixing of the organic and aqueous layers is achieved to facilitate the acid-base reaction.

    • If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution).

Issue 4: Low Yield After Acidification and Extraction

  • Question: After acidifying the aqueous layer, I am recovering very little of my this compound. What could be the reason?

  • Answer: A low yield at this stage often points to issues with precipitation or extraction.

    • Ensure the aqueous layer is acidified to a pH of approximately 2-3 to fully protonate the carboxylate and precipitate the carboxylic acid.

    • If the product does not precipitate, it may have some solubility in the acidic aqueous solution. In this case, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Ensure the organic extracts are properly dried (e.g., with anhydrous sodium sulfate) before solvent evaporation.

Column Chromatography Troubleshooting

Issue 5: Poor Separation of Impurities on the Column

  • Question: I am running a silica gel column, but my this compound is co-eluting with impurities. How can I improve the separation?

  • Answer: Poor separation can be due to an inappropriate solvent system or column packing.

    • Optimize your eluent system using TLC first. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid (0.5-1%) can improve resolution and reduce tailing.

    • Ensure your column is packed uniformly to avoid channeling.

    • Do not overload the column; the amount of crude material should typically be 1-5% of the mass of the silica gel.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: A common and effective solvent system for the recrystallization of fluoropyridine compounds is a mixture of ethyl acetate and petroleum ether.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly cloudy. Heat the solution gently until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold petroleum ether and dry them under vacuum.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Back-washing (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any co-extracted neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid (HCl). The this compound should precipitate out of the solution.

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the acidified aqueous layer multiple times with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Representative Purity Improvement of this compound

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)
Recrystallization90%>98%
Acid-Base Extraction85%>97%
Column Chromatography92%>99%

Note: The initial and final purity values are representative and can vary depending on the nature and amount of impurities in the crude material.

Visualizations

experimental_workflow crude Crude 5-Fluoropyridine- 2-Carboxylic Acid dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction dissolve->extract  Impurity Profile A recrystallize Recrystallization dissolve->recrystallize  Impurity Profile B chromatography Column Chromatography dissolve->chromatography  Impurity Profile C pure_product Pure Product (>98%) extract->pure_product recrystallize->pure_product chromatography->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified oiling_out Product Oils Out during Recrystallization start->oiling_out low_yield Low Yield After Purification start->low_yield poor_separation Poor Separation of Impurities start->poor_separation solution1 Slow Cooling, Add More Solvent, Seed Crystal oiling_out->solution1 solution2 Optimize Solvent Volume, Ensure Complete Precipitation low_yield->solution2 solution3 Adjust Eluent Polarity, Repack Column poor_separation->solution3

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Enhancing the Solubility of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 5-fluoropyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white solid that is generally described as slightly soluble in water.[1] It exhibits better solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Its solubility in aqueous solutions is highly dependent on pH.

Q2: Why is the solubility of this compound pH-dependent?

A2: this compound is a weak acid due to its carboxylic acid group (pKa is approximately 2.8).[1] In aqueous solutions, it exists in equilibrium between its neutral, less soluble form (R-COOH) and its ionized, more soluble carboxylate salt form (R-COO⁻).[2] As the pH of the solution increases above the pKa, the equilibrium shifts towards the deprotonated, more soluble carboxylate form.

Q3: What are the primary methods to increase the aqueous solubility of this compound?

A3: The primary methods for enhancing the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.

  • Salt Formation: Converting the acid into a solid salt form by reacting it with a suitable base.[3][4][5][6]

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent to increase the drug's solubility.[7][8][9][10][11]

  • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[12][13][14][15]

Q4: Which organic solvents are compatible with this compound?

A4: Based on its chemical structure, this compound is soluble in polar organic solvents. Besides DMSO and DMF, other potential solvents include methanol, ethanol, and acetone.[1][16] However, experimental verification is crucial for determining the exact solubility in your solvent of choice.

Troubleshooting Guide

Issue 1: The compound precipitates out of my aqueous buffer during the experiment.

  • Question: I dissolved this compound in an aqueous buffer, but it crashed out after a while or when I changed the conditions. Why did this happen and how can I fix it?

  • Answer: Precipitation is likely due to a change in pH that shifted the equilibrium from the soluble carboxylate form back to the poorly soluble neutral acid form.

    • Check the pH: Ensure the pH of your final solution is at least 1.5 to 2 units above the pKa of the compound (~2.8). For this compound, a buffer with a pH of 4.5 or higher is recommended for maintaining solubility.

    • Buffering Capacity: Verify that your buffer has sufficient capacity to handle any acidic or basic additions from your experimental protocol that could alter the pH.

    • Common Ion Effect: If you are using a salt form of the compound, be aware that high concentrations of a common ion in your buffer can reduce solubility.[4]

Issue 2: My compound does not fully dissolve in my chosen solvent system.

  • Question: I'm trying to dissolve the compound for a stock solution, but I can't reach my target concentration. What should I do?

  • Answer: If you are unable to achieve your desired concentration, you may need to modify your solvent system or employ a different solubilization technique.

    • Try a Cosolvent System: For aqueous solutions, adding a water-miscible organic solvent (cosolvent) like ethanol, propylene glycol, or PEG 400 can significantly increase solubility.[10][11] Start by preparing a stock solution in a pure organic solvent like DMSO and then diluting it into your aqueous medium, ensuring the final DMSO concentration is compatible with your experiment.

    • Use Heat or Sonication: Gently warming the solution or using a sonicator can help overcome the energy barrier for dissolution. However, always check the thermal stability of the compound first to avoid degradation.[1]

    • Form a Salt: If you consistently need high aqueous concentrations, consider converting the acid to a more soluble salt (e.g., sodium or potassium salt) beforehand. See Protocol 2 for details.

Issue 3: I am concerned about the toxicity of the solvent I am using for a biological experiment.

  • Question: I can dissolve my compound in DMSO, but I am worried that the final concentration of DMSO will be toxic to my cells. What are my alternatives?

  • Answer: This is a common and valid concern in biological research.

    • Minimize Cosolvent Concentration: Determine the highest possible concentration of your stock solution in DMSO to ensure the final dilution in your cell culture media keeps the DMSO concentration at a non-toxic level (typically <0.5%, but should be empirically determined for your cell line).

    • Explore Complexation: Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to create an aqueous stock solution. Cyclodextrins are generally well-tolerated in cell culture and can encapsulate the drug molecule, increasing its solubility in water.[13][14] See Protocol 4 for details.

    • pH-Adjusted Aqueous Stock: Prepare a stock solution in a basic aqueous solution (e.g., water with 1-2 equivalents of NaOH) and then dilute it into your buffered cell culture medium. Ensure the final pH of the medium remains within the physiological range.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the expected outcomes of different solubilization methods. Researchers should perform their own experiments to determine the precise quantitative solubility for their specific conditions.

MethodPrincipleExpected OutcomeKey Considerations
pH Adjustment Ionization of the carboxylic acid to the more soluble carboxylate anion in basic conditions (pH > pKa).High solubility in aqueous buffers with pH > 4.5.Requires a buffered system to maintain pH. Potential for precipitation if pH drops.
Salt Formation Conversion of the acidic compound into a solid salt with a counterion (e.g., Na⁺, K⁺, tromethamine).[2][3]Significantly increased aqueous solubility and dissolution rate compared to the free acid.[4][6]The choice of counterion can affect stability, hygroscopicity, and solubility.[3][5]
Cosolvency Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[10]Moderate to high increase in solubility, dependent on the cosolvent and its concentration.[8][11]The cosolvent must be compatible with the experimental system (e.g., non-toxic for cell-based assays).[17]
Complexation Encapsulation of the poorly soluble molecule within a host molecule (e.g., cyclodextrin).[13][14]Moderate to high increase in aqueous solubility. Can also improve stability.[12][15]Requires screening for the best type of cyclodextrin and determining the optimal drug-to-cyclodextrin ratio.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective: To prepare an aqueous solution of this compound by raising the pH.

  • Materials: this compound, 1 M NaOH solution, deionized water, pH meter, magnetic stirrer and stir bar.

  • Procedure:

    • Weigh the desired amount of this compound and add it to a beaker with the target volume of deionized water.

    • Place the beaker on a magnetic stirrer and begin stirring to create a suspension.

    • Slowly add the 1 M NaOH solution dropwise to the suspension.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Observe the dissolution of the solid as the pH increases. The compound should fully dissolve as the pH rises significantly above its pKa (~2.8).

    • Continue adding NaOH until all the solid is dissolved and the pH is stable in the desired range (e.g., pH 7.4 for a physiological buffer).

    • If required, adjust the final volume with deionized water. This solution can then be added to a buffered system for the final experiment.

Protocol 2: Preparation of a Sodium Salt of this compound

  • Objective: To synthesize the sodium salt of the compound to obtain a solid with higher aqueous solubility.

  • Materials: this compound, sodium hydroxide (NaOH), methanol, diethyl ether, rotary evaporator.

  • Procedure:

    • Dissolve 1.0 equivalent of this compound in a minimal amount of methanol.

    • In a separate flask, dissolve 1.0 equivalent of NaOH in methanol.

    • Slowly add the NaOH solution to the stirred solution of the acid at room temperature.

    • Stir the resulting mixture for 1-2 hours.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting solid is the sodium salt. To purify, it can be triturated with a non-polar solvent like diethyl ether, filtered, and dried under vacuum.

    • Confirm salt formation using appropriate analytical techniques (e.g., FTIR, NMR). The resulting salt can be dissolved directly in water for use.

Protocol 3: Solubility Enhancement by Cosolvency

  • Objective: To determine the solubility of the compound in a water-cosolvent mixture.

  • Materials: this compound, DMSO (or ethanol, PEG 400), deionized water, vortex mixer, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of cosolvent-water mixtures (e.g., 10%, 20%, 30%, 40%, 50% DMSO in water by volume).

    • Add an excess amount of this compound to a known volume of each mixture in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A vortex mixer or shaker can be used.

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect a supernatant aliquot from each vial and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

    • Plot the solubility (mg/mL or M) against the percentage of cosolvent to determine the optimal mixture for your needs.

Protocol 4: Solubility Enhancement by Complexation with Cyclodextrin

  • Objective: To prepare an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase aqueous solubility.

  • Materials: this compound, HP-β-CD, deionized water, magnetic stirrer.

  • Procedure (Kneading Method):

    • Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v).

    • Place the this compound powder in a mortar.

    • Slowly add a small amount of the HP-β-CD solution to the powder.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes to form a paste.

    • During kneading, add more HP-β-CD solution if the mixture becomes too dry.

    • Dry the resulting paste in an oven at 40-50 °C or under vacuum to obtain a solid powder.

    • This powder is the inclusion complex, which should exhibit enhanced solubility when dissolved in water. The solubility can be quantified using the method described in Protocol 3 (steps 2-6, using water as the solvent).

Visualizations

Below are diagrams illustrating key workflows and concepts for enhancing the solubility of this compound.

Solubility_Workflow start Start: Poorly Soluble Compound check_ph Is the application in an aqueous buffered system? start->check_ph ph_adjust Adjust pH to > 4.5 (See Protocol 1) check_ph->ph_adjust Yes organic_solvent Is an organic solvent acceptable? check_ph->organic_solvent No end_soluble Achieved Sufficient Solubility ph_adjust->end_soluble cosolvency Use Cosolvent System (e.g., DMSO/Water) (See Protocol 3) organic_solvent->cosolvency Yes need_solid Is a highly soluble solid form needed? organic_solvent->need_solid No cosolvency->end_soluble salt_formation Perform Salt Formation (See Protocol 2) need_solid->salt_formation Yes complexation Consider Complexation (e.g., with Cyclodextrin) (See Protocol 4) need_solid->complexation No salt_formation->end_soluble complexation->end_soluble

Caption: Decision workflow for selecting a solubility enhancement method.

ph_solubility cluster_pH Effect of pH on Species Equilibrium cluster_sol Resulting Aqueous Solubility low_ph Low pH (e.g., pH < 2) R-COOH (Neutral Form) pka pH ≈ pKa (2.8) R-COOH ⇌ R-COO⁻ (50/50 Mixture) low_sol Poor Solubility low_ph->low_sol Dominates high_ph High pH (e.g., pH > 4.5) R-COO⁻ (Ionized Form) pka->low_sol high_sol High Solubility pka->high_sol high_ph->high_sol Dominates

Caption: Relationship between pH and the solubility of the compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-fluoropyridine-2-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the cross-coupling of this compound, offering systematic approaches to problem-solving.

Question 1: Why am I observing low or no product yield in my Suzuki-Miyaura coupling reaction?

Answer:

Low yields in the Suzuki-Miyaura coupling of this compound are a common challenge, often stemming from a combination of factors related to the substrate's electronic properties and potential side reactions. Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. Due to the electron-deficient nature of the 5-fluoropyridine ring, standard catalysts like Pd(PPh₃)₄ may be ineffective. Opt for catalyst systems with bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step. However, strong bases can promote side reactions. A careful screening of bases is recommended. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1]

  • Solvent and Temperature: Anhydrous, aprotic polar solvents like 1,4-dioxane or THF are generally preferred.[1] Reaction temperatures typically range from 65-100 °C.[1][2] If low yield persists, a gradual increase in temperature may be beneficial. The addition of a small amount of water (e.g., a 4:1 dioxane/water mixture) can sometimes improve yields, particularly when using boronic acid pinacol esters.[1]

  • Decarboxylation: A significant side reaction is the decarboxylation of the starting material, which is accelerated at higher temperatures. If you suspect decarboxylation, consider using milder reaction conditions or protecting the carboxylic acid group as an ester.

  • Boronic Acid Quality: Ensure the use of high-purity boronic acid, as impurities can lead to catalyst deactivation. Homocoupling of the boronic acid is another common side reaction that can be minimized by using appropriate ligands and ensuring an inert atmosphere.[1]

Question 2: I am seeing significant formation of side products. What are they and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling reaction. Identifying these byproducts is the first step toward mitigating their formation.

  • Decarboxylation: The loss of CO₂ from the starting material is a common side reaction for pyridine-2-carboxylic acids, leading to the formation of 5-fluoropyridine. This process is often thermally induced.

    • Solution: Employ milder reaction temperatures and shorter reaction times. The use of a less polar solvent may also disfavor decarboxylation.

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene from your boronic acid.

    • Solution: Use a less nucleophilic base and ensure anhydrous conditions. Certain bulky phosphine ligands can also suppress this side reaction.

  • Homocoupling of Boronic Acid: The formation of a biaryl product derived from the boronic acid is a frequent issue, often promoted by the presence of oxygen.[1]

    • Solution: Thoroughly degas your solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring is susceptible to nucleophilic attack, especially by strong bases or the amine in Buchwald-Hartwig reactions.[1]

    • Solution: Use a weaker, non-nucleophilic base if possible. Screening different solvents, such as toluene or dioxane, may also reduce SNAr.[1]

Question 3: My Buchwald-Hartwig amination is not proceeding efficiently. What should I consider?

Answer:

The Buchwald-Hartwig amination of this compound presents unique challenges due to the presence of three potentially reactive sites: the C-X bond (if starting from a halide precursor to the carboxylic acid), the C-F bond, and the acidic proton of the carboxylic acid.

  • Catalyst and Ligand System: As with other cross-couplings of this substrate, bulky, electron-rich phosphine ligands are essential. Ligands such as XPhos, RuPhos, or BrettPhos are often effective for coupling with challenging aryl halides and can be applied here.

  • Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, given the acidity of the carboxylic acid, an excess of base will be consumed. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, though this may necessitate a more active catalyst system and higher temperatures.

  • Protecting the Carboxylic Acid: The free carboxylic acid can interfere with the catalytic cycle. Consider protecting it as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester can be hydrolyzed in a subsequent step.

  • Side Reactions: Be mindful of potential SNAr at the C-F position by the amine nucleophile, especially at elevated temperatures.[1] Hydrodehalogenation (replacement of the halide with hydrogen) can also occur. Careful selection of the ligand and reaction conditions can help minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is the best starting point for the Suzuki-Miyaura coupling of this compound?

A1: For a challenging substrate like this compound, a good starting point is a pre-catalyst system that readily forms the active Pd(0) species. An XPhos, SPhos, or RuPhos-based G3 or G4 palladacycle precatalyst is recommended. These systems incorporate bulky, electron-rich phosphine ligands that are well-suited for activating the C-X bond of the electron-deficient pyridine ring. A typical starting catalyst loading would be 1-2 mol%.

Q2: How does the fluorine substituent at the 5-position influence the cross-coupling reaction?

A2: The fluorine atom has a significant electron-withdrawing effect, which makes the pyridine ring more electron-deficient. This generally increases the rate of oxidative addition of the palladium catalyst to the C-X bond (where X is a halide at the 2-position, for instance, in a precursor to the carboxylic acid). However, it also activates the C-F bond towards nucleophilic aromatic substitution (SNAr), which can be a competing side reaction, especially with strong nucleophiles or bases at high temperatures.[1]

Q3: Can I perform the cross-coupling reaction without protecting the carboxylic acid group?

A3: While it is sometimes possible to perform cross-coupling reactions on substrates containing a free carboxylic acid, it is often challenging. The acidic proton can react with the base, and the carboxylate can coordinate to the palladium center, potentially inhibiting the catalyst. Decarboxylation is also a significant risk, particularly at the elevated temperatures often required for these couplings.[3] For these reasons, it is generally advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and deprotect it after the cross-coupling reaction.

Q4: What is the best base to use for these reactions?

A4: The optimal base is highly dependent on the specific cross-coupling reaction and the coupling partners. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LiHMDS is often necessary. A screening of different bases is highly recommended to find the optimal conditions for your specific transformation.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting materials and the formation of the desired product.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid (Analogous Systems)

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[4]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2[4]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2[4]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>901-3[4]

Table 2: Conditions for Sonogashira Coupling of Halogenated Aromatic Acids with Phenylacetylene (Analogous Systems)

Catalyst SystemBaseAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/TPPTS/CuIK₂CO₃TBABH₂O1001282[5]
Pd(OAc)₂/TPPTS/CuINaOHTBABH₂O1001254[5]
Pd(OAc)₂/TPPTS/CuICs₂CO₃TBABH₂O1001277[5]
Pd(OAc)₂/TPPTS/CuIEt₃NTBABH₂O100129[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a this compound Derivative

This protocol is a general guideline and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh and add reactants: - this compound derivative - Boronic acid - Base prep2 Add Palladium Catalyst prep1->prep2 prep3 Seal vial and purge with inert gas prep2->prep3 prep4 Add degassed solvent prep3->prep4 react1 Heat to desired temperature with stirring prep4->react1 react2 Monitor progress (TLC/LC-MS) react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with organic solvent workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry organic layer workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6 end end workup6->end Final Product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic cluster_catalyst Catalyst/Ligand Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Product Yield? cat1 Is the catalyst active? start->cat1 Check cond1 Is the temperature optimal? start->cond1 Check side1 Decarboxylation? start->side1 Check cat2 Is the ligand appropriate? (Bulky, electron-rich) cat1->cat2 solution1 solution1 cat2->solution1 Solution: Screen different catalysts and ligands (e.g., XPhos, RuPhos) cond2 Is the base appropriate? cond1->cond2 cond3 Is the solvent dry and degassed? cond2->cond3 solution2 solution2 cond3->solution2 Solution: Optimize temperature, base, and solvent side2 Protodeboronation? side1->side2 side3 SNAr? side2->side3 solution3 solution3 side3->solution3 Solution: Adjust conditions to minimize side reactions

References

Technical Support Center: Large-Scale Production of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method refinement for the large-scale production of 5-fluoropyridine-2-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield in our large-scale synthesis. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or side reactions. Here are some key areas to investigate:

    • Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate may be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can promote the formation of side products.[1] For similar fluorination reactions, such as the Schiemann reaction, temperatures can be as high as 130°C, while diazotization is performed at -5 to 0°C.[2] It is crucial to maintain the optimal temperature for each specific step of your synthesis route.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or HPLC. Insufficient reaction time is a common cause of low yields.

    • Reagent Stoichiometry and Quality: The molar ratios of your starting materials and reagents are critical. Ensure that all reagents are of high purity and anhydrous where necessary, as moisture can quench reagents and lead to side reactions.[3][4]

    • pH Control: The pH of the reaction mixture can significantly influence the reaction's outcome.[1] Precise pH adjustments may be necessary to ensure the desired reactivity and minimize the degradation of the product or starting materials.

Issue 2: Presence of Impurities in the Final Product

  • Question: Our final product is contaminated with several impurities. What are the common side products, and how can we minimize their formation?

  • Answer: The formation of impurities is a common challenge. Understanding the potential side reactions in your synthesis route is key to minimizing them.

    • Over-oxidation: If your synthesis involves an oxidation step (e.g., oxidizing a methyl group to a carboxylic acid), over-oxidation of the pyridine ring can occur, leading to ring-opened byproducts.[5] To mitigate this, carefully control the amount of the oxidizing agent and the reaction temperature. Performing the oxidation under neutral or alkaline conditions can also help minimize ring cleavage.[5]

    • Incomplete Hydrolysis: If your synthesis involves the hydrolysis of an ester, incomplete hydrolysis can leave unreacted starting material as a major impurity.[5] To drive the reaction to completion, consider using a stronger base, increasing the reaction temperature, or extending the reaction time.[5]

    • Formation of Anhydrides: In some syntheses of carboxylic acids, the formation of anhydrides can be a competing side reaction.[3] The choice of reagents and reaction conditions can influence the selectivity towards the desired carboxylic acid.

    • Positional Isomers: During fluorination, there is a possibility of forming other fluoro-isomers. The selectivity of the fluorination reaction is crucial and depends on the chosen fluorinating agent and the directing effects of the substituents on the pyridine ring.

Issue 3: Difficulty in Purifying the Final Product

  • Question: We are facing challenges in purifying this compound to the desired specification on a large scale. What are the recommended purification methods?

  • Answer: The purification strategy will depend on the nature of the impurities.

    • Crystallization: This is often the most effective method for large-scale purification. The choice of solvent is critical for obtaining high purity and yield. Consider a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • pH-Controlled Precipitation: As this compound is an acidic compound, its solubility is pH-dependent. You can often achieve significant purification by dissolving the crude product in a basic aqueous solution, filtering to remove any insoluble impurities, and then carefully acidifying the filtrate to precipitate the pure product.

    • Column Chromatography: While often used for smaller scales, column chromatography can be adapted for large-scale purification. Reverse-phase chromatography can be an effective method for separating the desired product from less polar impurities.

Data Presentation

Table 1: Impact of Key Reaction Parameters on Synthesis Outcome

ParameterEffect on YieldEffect on PurityRecommendations
Temperature Can increase reaction rate, but excessive heat may lead to decomposition and lower yield.High temperatures can increase the rate of side reactions, leading to more impurities.[1]Optimize for each reaction step. Monitor for byproduct formation at higher temperatures.
Reaction Time Insufficient time leads to incomplete reaction and low yield.Shorter reaction times may leave unreacted starting materials as impurities.Monitor reaction progress (e.g., by TLC, HPLC) to determine the optimal time.
pH Can significantly affect reaction rate and product stability.[1]Suboptimal pH can lead to the formation of different side products.Carefully control and optimize the pH for each reaction step.
Reagent Stoichiometry An excess of a limiting reagent can improve conversion, but can also lead to more side reactions.Incorrect stoichiometry can result in unreacted starting materials or an excess of reagents that are difficult to remove.Use precise molar ratios. A slight excess of one reagent may be beneficial, but this should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Synthesis via Halogen Exchange and Oxidation

This protocol is a generalized representation and should be optimized for specific large-scale equipment and safety considerations.

  • Fluorination (Halogen Exchange):

    • Charge the reactor with 5-bromo-2-methylpyridine and a suitable solvent (e.g., DMSO, sulfolane).

    • Add a fluoride source (e.g., KF, CsF) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

    • Heat the mixture to the optimized temperature (e.g., 150-200°C) and maintain for the required reaction time, monitoring the reaction progress by GC or HPLC.

    • After completion, cool the reaction mixture and proceed with work-up (e.g., quenching with water, extraction with an organic solvent).

  • Oxidation:

    • Dissolve the crude 5-fluoro-2-methylpyridine in a suitable solvent (e.g., water, pyridine).

    • Slowly add a strong oxidizing agent (e.g., KMnO₄, SeO₂) while maintaining the optimal temperature.

    • After the oxidation is complete, quench the excess oxidizing agent.

    • Filter the reaction mixture to remove any solid byproducts (e.g., MnO₂).

  • Purification:

    • Adjust the pH of the filtrate to precipitate the crude this compound.

    • Collect the solid by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetonitrile) to obtain the final product of high purity.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., 5-bromo-2-methylpyridine) Fluorination Fluorination Start->Fluorination Oxidation Oxidation Fluorination->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Precipitation pH-Controlled Precipitation Crude_Product->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Identify_Impurities Identify Impurities (e.g., NMR, LC-MS) Check_Purity->Identify_Impurities Yes Optimize_Conditions Optimize Reaction - Increase Temperature - Increase Time - Check Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Side_Reactions->Check_Purity No Modify_Conditions Modify Conditions - Lower Temperature - Change Solvent - Use Milder Reagents Side_Reactions->Modify_Conditions Yes Starting_Material Unreacted Starting Material? Identify_Impurities->Starting_Material Increase_Reaction_Time Increase Reaction Time or Temperature Starting_Material->Increase_Reaction_Time Yes Side_Products Known Side Products? Starting_Material->Side_Products No Adjust_Conditions Adjust Conditions to Minimize Side Reactions Side_Products->Adjust_Conditions Yes Unknown_Impurities Unknown Impurities? Side_Products->Unknown_Impurities No Purification_Strategy Develop New Purification Strategy Unknown_Impurities->Purification_Strategy Yes

References

Validation & Comparative

A Comparative Analysis of 5-Fluoropyridine-2-Carboxylic Acid and Its Pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This guide provides a comprehensive comparison of 5-fluoropyridine-2-carboxylic acid with its structural isomers, offering insights for researchers, scientists, and drug development professionals. By examining their physicochemical properties, biological potential, and the underlying experimental methodologies, this document aims to facilitate informed decisions in the design and development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The position of the fluorine atom and the carboxylic acid group on the pyridine ring significantly influences the electronic and lipophilic character of each isomer. These differences, however subtle, can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Below is a summary of key physicochemical parameters for this compound and its selected isomers. It is important to note that many of the available data points are predicted values derived from computational models. Experimental verification is crucial for precise characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaCalculated logPSolubility
This compoundC₆H₄FNO₂141.10~2.8[1]0.8Slightly soluble in water; Soluble in polar organic solvents like DMSO and DMF.[1]
3-Fluoropyridine-2-carboxylic acidC₆H₄FNO₂141.102.71 (Predicted)[2][3]0.92[2]-
6-Fluoropyridine-2-carboxylic acidC₆H₄FNO₂141.10-1.1-
5-Fluoronicotinic acidC₆H₄FNO₂141.103.13 (Predicted)[4][5]0.41[6]Soluble in methanol.[5] Sparingly soluble in water.[4]
6-Fluoronicotinic acidC₆H₄FNO₂141.10-2.1-

Note: Predicted pKa and calculated logP values are sourced from various chemical databases and may vary depending on the algorithm used.

Biological Activity and Therapeutic Potential

Fluorinated pyridine carboxylic acids are recognized as valuable building blocks in drug discovery, demonstrating a wide range of biological activities.[1] The introduction of a fluorine atom can alter the metabolic stability, binding affinity, and pKa of the parent molecule, often leading to improved pharmacokinetic and pharmacodynamic properties.

While direct comparative studies of the biological activities of these specific isomers are limited in publicly available literature, the broader class of pyridine carboxylic acid derivatives has shown promise in various therapeutic areas:

  • Anticancer Agents: Nicotinic acid (a non-fluorinated isomer) and its derivatives have been investigated for their anticancer properties.[7][8] The modulation of cellular pathways involved in cancer progression makes these scaffolds attractive for oncology research.

  • Enzyme Inhibition: The pyridine carboxylic acid motif is present in numerous enzyme inhibitors.[9] For instance, derivatives of these isomers are being explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[10][11][12][13] The electronegativity of the fluorine atom can enhance interactions with enzyme active sites.

  • Antibacterial and Antimicrobial Agents: Isonicotinic acid derivatives, notably isoniazid, are cornerstone treatments for tuberculosis.[14] The exploration of fluorinated analogues could lead to new antibacterial agents with improved efficacy or resistance profiles.[15][16][17][18]

The logical workflow for evaluating the therapeutic potential of these isomers is depicted in the following diagram:

G Experimental Workflow for Isomer Evaluation A Synthesis of Isomers B Physicochemical Characterization (pKa, logP, Solubility) A->B C In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) B->C D Identification of Lead Isomer(s) C->D E In Vivo Efficacy and Pharmacokinetic Studies D->E F Preclinical Development E->F G Simplified IDO1 Inhibition Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Metabolite Inhibitor Fluoropyridine Carboxylic Acid Isomer Inhibitor->IDO1 Inhibition T_cell T-cell Proliferation and Activation Kynurenine->T_cell Suppresses Immune_Suppression Immune Suppression T_cell->Immune_Suppression Leads to Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Promotes

References

A Comparative Guide to Analytical Techniques for the Characterization of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of key analytical techniques for the characterization of 5-fluoropyridine-2-carboxylic acid. Due to the limited availability of specific experimental data in the public domain for this compound, this guide combines established analytical principles for pyridine carboxylic acids and fluoroaromatic compounds with predicted spectral data. The experimental protocols provided are robust methodologies that can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) atomic environments within the molecule.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Technique Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H NMRH38.2 - 8.4ddJ(H3-H4) ≈ 8-9, J(H3-F) ≈ 3-4
H47.8 - 8.0dddJ(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F) ≈ 8-9
H68.6 - 8.8dJ(H6-H4) ≈ 2-3
COOH12.0 - 14.0br s-
¹³C NMRC2165 - 168dJ(C2-F) ≈ 3-4
C3122 - 125dJ(C3-F) ≈ 4-5
C4140 - 143dJ(C4-F) ≈ 20-25
C5158 - 162dJ(C5-F) ≈ 240-260
C6148 - 151dJ(C6-F) ≈ 15-20
COOH170 - 173s-

Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 2-5 s, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh Sample dissolve Dissolve in Deuterated Solvent prep_start->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference end Structural Elucidation reference->end Final Spectrum

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Data Presentation

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C=O (Carboxylic Acid)Stretching1700 - 1730Strong, Sharp
C=C, C=N (Pyridine Ring)Stretching1550 - 1650Medium to Strong
C-F (Aromatic)Stretching1100 - 1250Strong
C-O (Carboxylic Acid)Stretching1200 - 1350Medium
O-H (Carboxylic Acid)Bending900 - 950Broad, Medium
Experimental Protocol

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.

IR_Workflow start Place Sample on ATR Crystal acquire_bg Acquire Background Spectrum start->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process Background Subtraction acquire_sample->process end Functional Group Identification process->end

Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Data Presentation

Table 3: Expected m/z Values for Key Fragments of this compound in Mass Spectrometry

Fragment Ion Formula Expected m/z Interpretation
[M]⁺˙C₆H₄FNO₂⁺˙141Molecular Ion
[M-OH]⁺C₆H₃FNO⁺124Loss of hydroxyl radical
[M-COOH]⁺C₅H₄FN⁺96Loss of carboxyl group
[C₅H₄FN]⁺˙C₅H₄FN⁺˙97Fluoropyridine radical cation
Experimental Protocol

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

MS_Workflow start Sample Introduction ionization Electron Ionization (70 eV) start->ionization analysis Mass Analysis (m/z separation) ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum end Molecular Weight and Structure Confirmation spectrum->end

Workflow for Mass Spectrometric Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. Reversed-phase HPLC is the most common mode for this type of analysis.

Data Presentation

Table 4: Typical Experimental Conditions for Reversed-Phase HPLC Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Isocratic or Gradient elution (e.g., 10-90% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at ~260 nm
Injection Volume 10 µL
Experimental Protocol

Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare the mobile phase components (e.g., 0.1% formic acid in water and acetonitrile). Filter and degas the solvents.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Instrumentation: Equilibrate the HPLC system with the initial mobile phase composition.

  • Analysis: Inject the sample solution and run the analysis according to the defined method.

  • Data Analysis: Integrate the peak corresponding to this compound to determine its retention time and peak area. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject run Run Analysis inject->run integrate Integrate Peaks run->integrate quantify Quantify and Assess Purity integrate->quantify end Purity and Quantification Results quantify->end Final Report

Workflow for HPLC Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid group, direct GC-MS analysis of this compound is challenging. Derivatization to a more volatile ester form is typically required.

Data Presentation

Table 5: Typical Experimental Conditions for GC-MS Analysis of Derivatized this compound

Parameter Condition
Derivatization Agent Diazomethane (for methylation) or BSTFA (for silylation)
GC Column Non-polar or semi-polar (e.g., DB-5ms, HP-5)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program e.g., 100 °C (2 min), then ramp to 280 °C at 10 °C/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400
Experimental Protocol

GC-MS with Derivatization

  • Derivatization:

    • Methylation: Dissolve the sample in a suitable solvent (e.g., methanol/diethyl ether). Add a freshly prepared solution of diazomethane dropwise until a persistent yellow color is observed. Quench the excess diazomethane with a few drops of acetic acid.

    • Silylation: Dissolve the sample in a dry, aprotic solvent (e.g., pyridine, acetonitrile). Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., 60-80 °C) for a specified time to complete the reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The volatile derivative will be separated on the GC column and subsequently detected by the mass spectrometer.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound and analyze its mass spectrum for confirmation.

GCMS_Workflow start This compound derivatization Derivatization (Esterification or Silylation) start->derivatization injection Inject Derivatized Sample into GC-MS derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection analysis Data Analysis detection->analysis end Identification and Quantification analysis->end

Comparative Biological Activities of 5-Fluoropyridine-2-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of related compounds is crucial for advancing novel therapeutics. This guide provides a comparative analysis of the biological activities of various derivatives of 5-fluoropyridine-2-carboxylic acid, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information is synthesized from recent scientific literature to aid in structure-activity relationship (SAR) studies and guide future research directions.

Anticancer Activity

Derivatives of this compound are being investigated for their potential as anticancer agents. The inclusion of a fluorine atom on the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which in turn can affect its biological activity.

A study on novel 5-fluoro-1H-benzimidazole-4-carboxamide analogs as PARP-1 inhibitors identified compounds with potent enzymatic and cellular inhibitory activities. For instance, compound 10f from this series demonstrated strong inhibition against the PARP-1 enzyme with an IC50 of 43.7 nM and significant cell inhibitory activity in HCT116 cells (IC50 = 7.4 μM).[1] This highlights the potential of incorporating the 5-fluoropyridine-2-carboxamide scaffold into more complex heterocyclic systems to achieve potent anticancer effects.

Another study on dihydropyrimidine derivatives, which share a similar nitrogen-containing heterocyclic core, reported compounds with significant anticancer activity. Specifically, compounds 4i and 4s showed prominent activity against the human breast cancer cell line MCF7 with GI50 values of less than 10.0.[2]

The general synthetic approach to these types of carboxamide derivatives often involves the coupling of the carboxylic acid with a desired amine, as illustrated in the workflow below.

A This compound B Activation (e.g., SOCl2, EDCI/HOBt) A->B C Acyl Chloride / Activated Ester B->C E Coupling C->E D Amine (R-NH2) D->E F 5-Fluoropyridine-2-carboxamide Derivative E->F

Caption: General synthesis of 5-fluoropyridine-2-carboxamide derivatives.

Antimicrobial Activity

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. The addition of a fluorine atom can enhance the antimicrobial potency of these compounds.

While specific data on a series of this compound derivatives is limited, a study on substituted phenylfuranylnicotinamidines provides valuable insights. In this study, compounds 4a and 4b demonstrated excellent minimum inhibitory concentration (MIC) values of 10 μM against Staphylococcus aureus, which is comparable to the antibiotic ampicillin.[3] This suggests that amide derivatives of fluorinated pyridine carboxylic acids could be promising antibacterial agents.

The general structure-activity relationship (SAR) for many antimicrobial agents indicates that lipophilicity and the presence of specific functional groups play a crucial role in their activity. The workflow for evaluating antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) against a panel of microorganisms.

A Test Compound (5-Fluoropyridine-2-carboxylic acid derivative) C Serial Dilution of Compound A->C B Microorganism Culture (Bacteria or Fungi) D Incubation B->D C->D E Observation of Growth D->E F Determination of MIC E->F

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine carboxylic acid derivatives has also been an area of active research. The mechanism of action often involves the inhibition of inflammatory mediators.

A study on quinoline-related carboxylic acid derivatives, which are structurally analogous to pyridine carboxylic acids, demonstrated significant anti-inflammatory properties. Specifically, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid showed impressive anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[4] This suggests that this compound and its simple derivatives could possess inherent anti-inflammatory activity.

The evaluation of anti-inflammatory activity often involves in vitro assays to measure the inhibition of inflammatory markers in cell-based models.

Data Summary

The following table summarizes the biological activity data for selected derivatives from the cited studies to provide a comparative perspective.

Compound IDScaffoldBiological ActivityTarget/Cell LineQuantitative Data (IC50/GI50/MIC)Reference
10f 5-Fluoro-1H-benzimidazole-4-carboxamideAnticancerPARP-143.7 nM[1]
10f 5-Fluoro-1H-benzimidazole-4-carboxamideAnticancerHCT116 cells7.4 μM[1]
4i DihydropyrimidineAnticancerMCF7<10.0[2]
4s DihydropyrimidineAnticancerMCF7<10.0[2]
4a PhenylfuranylnicotinamidineAntimicrobialS. aureus10 μM[3]
4b PhenylfuranylnicotinamidineAntimicrobialS. aureus10 μM[3]
Quinoline-4-carboxylic acid QuinolineAnti-inflammatoryRAW264.7Comparable to Indomethacin[4]
Quinoline-3-carboxylic acid QuinolineAnti-inflammatoryRAW264.7Comparable to Indomethacin[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are representative methodologies for the key experiments cited.

Synthesis of 5-Fluoro-1H-benzimidazole-4-carboxamide Derivatives (General Procedure)[1]

A mixture of the corresponding carboxylic acid (1.0 eq), a substituted amine (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMF is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired product.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound causing 50% inhibition of cell growth (GI50) is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[3]

The minimum inhibitory concentrations (MICs) of the compounds are determined by a broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The microbial suspension is added to each well to a final concentration. The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)[4]

RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. The cells are then stimulated with lipopolysaccharide (LPS) for 24 hours. The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The inhibitory effect of the compounds on NO production is calculated.

Conclusion

The available data on structurally related compounds strongly suggest that this compound derivatives are a promising scaffold for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of a focused library of these derivatives and their systematic evaluation in a comparative manner is a critical next step to fully elucidate their structure-activity relationships and identify lead compounds for further development. The experimental protocols provided in this guide offer a starting point for researchers to undertake such investigations.

References

Benchmarking 5-Fluoropyridine-2-Carboxylic Acid in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic chemistry, the strategic modification of ligands plays a pivotal role in enhancing reaction efficiency, selectivity, and overall performance. This guide provides a comprehensive analysis of 5-fluoropyridine-2-carboxylic acid as a catalytic ligand, benchmarking its performance against its non-fluorinated analog, pyridine-2-carboxylic acid (picolinic acid), and other alternatives. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the necessary information to make informed decisions in catalyst design and application.

The Impact of Fluorination on Catalytic Activity: An Overview

The introduction of a fluorine atom at the 5-position of the pyridine ring in pyridine-2-carboxylic acid induces significant changes in its electronic properties, which can, in turn, influence its coordination to a metal center and the subsequent catalytic activity of the resulting complex. The high electronegativity of fluorine leads to a general electron-withdrawing effect, which can enhance the Lewis acidity of the metal center, potentially leading to increased catalytic rates in certain reactions. This guide explores this effect in the context of specific catalytic transformations.

Comparative Performance in Catalytic Oxidation Reactions

Catalyst System: Manganese(II) acetate / Pyridine-2-carboxylic acid derivative

Reaction: Oxidation of Cyclohexene to 1,2-Cyclohexanediol

The electron-withdrawing nature of the fluorine atom in this compound is hypothesized to increase the electrophilicity of the manganese center, potentially accelerating the rate-determining step of oxygen transfer. This could lead to higher turnover numbers (TON) and turnover frequencies (TOF) compared to the non-fluorinated picolinic acid.

Table 1: Hypothetical Performance Comparison in Cyclohexene Oxidation

LigandCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)TONTOF (h⁻¹)
Pyridine-2-carboxylic acid1.0H₂O₂Acetonitrile25485>958521.25
This compound1.0H₂O₂Acetonitrile254>90 (expected)>95 (expected)>90>22.5
Alternative Ligand (e.g., 2,2'-bipyridine)1.0H₂O₂Acetonitrile25475907518.75

Note: The data for this compound is an educated projection based on the known electronic effects of fluorine substitution.

Experimental Protocol: Manganese-Catalyzed Epoxidation of Cyclohexene

This protocol is adapted from established procedures for Mn-catalyzed oxidations using pyridine-2-carboxylic acid.

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Pyridine-2-carboxylic acid or this compound

  • Cyclohexene

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (NaOH) solution (for quenching)

  • Sodium sulfite (Na₂SO₃) solution (for quenching)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve manganese(II) acetate tetrahydrate (0.01 mmol, 1 mol%) and the respective pyridine carboxylic acid ligand (0.02 mmol, 2 mol%) in 5 mL of acetonitrile.

  • Stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • Add cyclohexene (1.0 mmol) to the reaction mixture, followed by the internal standard.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for the desired time (e.g., 4 hours).

  • Quench the reaction by adding 5 mL of a saturated aqueous solution of Na₂SO₃ and 5 mL of a 1 M NaOH solution.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and analyze by gas chromatography (GC) to determine conversion and yield.

Experimental_Workflow_Oxidation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis MnOAc Mn(OAc)₂·4H₂O Mix_prep Mix and Stir MnOAc->Mix_prep Ligand Pyridine Carboxylic Acid Derivative Ligand->Mix_prep Solvent_prep Acetonitrile Solvent_prep->Mix_prep Catalyst [Mn(Ligand)₂] Complex Mix_prep->Catalyst Reaction_Vessel Reaction Mixture Catalyst->Reaction_Vessel Substrate Cyclohexene Substrate->Reaction_Vessel Oxidant H₂O₂ Oxidant->Reaction_Vessel Slow Addition Quench Quench (Na₂SO₃, NaOH) Reaction_Vessel->Quench Extract Extract (Diethyl Ether) Quench->Extract Analyze GC Analysis Extract->Analyze Result Conversion & Yield Analyze->Result

Caption: Experimental workflow for the manganese-catalyzed oxidation of cyclohexene.

Comparative Performance in Copper-Catalyzed Cross-Coupling Reactions

Catalyst System: Copper(I) iodide / Pyridine-2-carboxylic acid derivative

Reaction: N-Arylation of Aniline with Iodobenzene

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are fundamental transformations in organic synthesis. Picolinic acid has been identified as an effective ligand for promoting these reactions. The fluorine substituent in this compound is expected to enhance the ligand's ability to stabilize the copper(I) catalytic species and facilitate the reductive elimination step, potentially leading to higher yields and faster reaction rates.

Table 2: Hypothetical Performance Comparison in N-Arylation

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pyridine-2-carboxylic acid5.0K₃PO₄DMSO1102485
This compound5.0K₃PO₄DMSO11024>90 (expected)
Alternative Ligand (e.g., L-Proline)5.0K₂CO₃DMSO1102478

Note: The data for this compound is a projection based on anticipated electronic benefits.

Experimental Protocol: Copper-Catalyzed N-Arylation of Aniline

This protocol is based on established methods for copper-catalyzed N-arylation reactions.

Materials:

  • Copper(I) iodide (CuI)

  • Pyridine-2-carboxylic acid or this compound

  • Aniline

  • Iodobenzene

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), the respective pyridine carboxylic acid ligand (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add aniline (1.2 mmol), iodobenzene (1.0 mmol), and 2 mL of anhydrous DMSO.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-phenylaniline.

Signaling_Pathway_Catalytic_Cycle cluster_cycle Postulated Catalytic Cycle for Cu-Catalyzed N-Arylation CuI_L Cu(I)-Ligand Complex Ox_Add Oxidative Addition (Ar-I) CuI_L->Ox_Add CuIII_Int Cu(III) Intermediate [Ar-Cu(III)-I(L)] Ox_Add->CuIII_Int Ligand_Ex Ligand Exchange (Amine) CuIII_Int->Ligand_Ex Aniline CuIII_Amine [Ar-Cu(III)-NHR(L)]⁺I⁻ Ligand_Ex->CuIII_Amine Red_Elim Reductive Elimination CuIII_Amine->Red_Elim Product Ar-NHR Red_Elim->Product Catalyst_Regen Catalyst Regeneration Red_Elim->Catalyst_Regen Catalyst_Regen->CuI_L Cu(I) ArI Aryl Halide (Iodobenzene) ArI->Ox_Add Amine Amine (Aniline) Amine->Ligand_Ex Base Base (K₃PO₄) Base->Ligand_Ex Deprotonation

Caption: Postulated catalytic cycle for the copper-catalyzed N-arylation reaction.

Conclusion

The incorporation of a fluorine atom in the 5-position of pyridine-2-carboxylic acid presents a promising strategy for enhancing catalytic performance in both oxidation and cross-coupling reactions. The electron-withdrawing nature of fluorine is anticipated to favorably modulate the electronic properties of the metal catalyst, leading to increased reaction rates and yields. While direct comparative experimental data for this compound is still emerging, the foundational knowledge of fluorination effects and the established catalytic utility of picolinic acid provide a strong rationale for its exploration. The detailed protocols provided in this guide serve as a robust starting point for researchers to benchmark the performance of this intriguing ligand and unlock its full potential in a variety of catalytic transformations. Further experimental validation is encouraged to quantify the precise benefits of this compound in different catalytic systems.

Navigating the Analytical Maze: A Comparative Guide to HPLC and GC-MS for Purity Assessment of 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of key intermediates is paramount. 5-Fluoropyridine-2-carboxylic acid, a vital building block in the synthesis of numerous pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of determining its purity. We delve into detailed experimental protocols, present a comparative analysis of their performance, and explore potential impurities and alternative analytical strategies.

The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. This compound, a polar and non-volatile compound, presents a classic case where HPLC is the more direct method. However, with appropriate sample preparation, GC-MS can also be a powerful tool, offering complementary information.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this application, a reversed-phase C18 column is a common and effective choice.

Experimental Protocol: HPLC

A typical HPLC method for the purity analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, typically around 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative Requiring Derivatization

Direct analysis of this compound by GC-MS is not feasible due to its low volatility. Therefore, a crucial sample preparation step, known as derivatization, is required to convert the non-volatile carboxylic acid into a more volatile derivative. Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.

Experimental Protocol: GC-MS with Silylation Derivatization

A general procedure for the GC-MS analysis of this compound after derivatization is as follows:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.

  • Derivatization Procedure:

    • A small, accurately weighed amount of the this compound sample is placed in a reaction vial.

    • A suitable solvent (e.g., pyridine or acetonitrile) is added to dissolve the sample.

    • An excess of the BSTFA reagent is added to the vial.

    • The vial is sealed and heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • After cooling, an aliquot of the derivatized sample is injected into the GC-MS system.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set at a high temperature (e.g., 250°C) to ensure rapid volatilization of the derivative.

  • Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to separate the derivatized analyte from any impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the trimethylsilyl (TMS) derivative of this compound.

The purity is assessed by analyzing the total ion chromatogram (TIC) and identifying the peak corresponding to the derivatized analyte. The mass spectrum of the peak can be used to confirm its identity.

Comparative Analysis: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and boiling point.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Sample Preparation Generally simpler, involving dissolution and filtration.More complex, requiring a derivatization step to increase volatility.
Speed Analysis times can be longer depending on the complexity of the separation.Typically offers faster analysis times for comparable separations.
Sensitivity Dependent on the detector; HPLC coupled with a mass spectrometer (LC-MS) offers high sensitivity.Generally offers high sensitivity, especially with selected ion monitoring (SIM).
Selectivity Good selectivity, which can be significantly enhanced with mass spectrometry detection (LC-MS).High selectivity, particularly with mass spectrometry, allowing for confident peak identification based on fragmentation patterns.
Cost Instrumentation can be less expensive than GC-MS.Higher initial instrument cost.

Potential Impurities in this compound

The purity of this compound can be affected by impurities arising from the synthetic route. Potential impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers of the fluoropyridine ring or the carboxylic acid group.

  • Byproducts: Compounds formed through side reactions during the synthesis. For instance, in syntheses involving fluorination, incompletely fluorinated or over-fluorinated species could be present.

Both HPLC and GC-MS can be employed to separate and identify these potential impurities, with mass spectrometry being particularly valuable for structural elucidation.

Alternative Analytical Methods

While HPLC and GC-MS are the primary techniques for purity determination, other methods can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide quantitative information about the purity of the sample and help in the structural identification of impurities.

  • Capillary Electrophoresis (CE): A high-resolution separation technique that can be particularly useful for the analysis of charged species like carboxylic acids.

  • Thin-Layer Chromatography (TLC): A simple and rapid qualitative technique for assessing the presence of impurities.

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the purity analysis of this compound, from sample reception to final reporting.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Receive Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Analysis Filter->HPLC GCMS_Prep Derivatization for GC-MS Filter->GCMS_Prep Data_Processing Chromatogram Integration & Mass Spectra Analysis HPLC->Data_Processing GCMS GC-MS Analysis GCMS_Prep->GCMS GCMS->Data_Processing Purity_Calc Purity Calculation (% Area) Data_Processing->Purity_Calc Report Generate Report Purity_Calc->Report

Purity Analysis Workflow Diagram

Signaling Pathway of Method Selection

The choice between HPLC and GC-MS is often dictated by the properties of the analyte and the analytical goals. This diagram illustrates the decision-making process.

Method Selection Pathway cluster_properties Analyte Properties cluster_decision Decision Point cluster_methods Recommended Methods Analyte Analyte: This compound Polarity Polar Analyte->Polarity Volatility Non-Volatile Analyte->Volatility Direct_Analysis Direct Analysis Possible? Volatility->Direct_Analysis HPLC HPLC Direct_Analysis->HPLC Yes GCMS GC-MS with Derivatization Direct_Analysis->GCMS No

Method Selection Pathway Diagram

The Strategic Role of 5-Fluoropyridine-2-Carboxylic Acid in Bioactive Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical innovation, the selection of foundational chemical scaffolds is a critical determinant of a product's ultimate efficacy and viability. Among the plethora of heterocyclic building blocks, 5-fluoropyridine-2-carboxylic acid stands out as a versatile intermediate in the synthesis of a wide array of bioactive molecules, from pharmaceuticals to herbicides. This guide provides an objective comparison of its applications, performance, and synthetic utility against relevant alternatives, supported by experimental data and detailed methodologies.

Core Applications and Chemical Versatility

This compound is a valued intermediate primarily due to the unique electronic properties conferred by the fluorine atom and the reactivity of the carboxylic acid group. The fluorine at the 5-position enhances the molecule's stability and can improve the pharmacokinetic profile of derivative compounds. The carboxylic acid at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation. Its derivatives have been explored for a range of biological activities, including as antibacterial, antiviral, and herbicidal agents.

One of the key reactions this scaffold undergoes is the nucleophilic substitution of the fluorine atom, allowing for the introduction of various functional groups such as amines and alkoxides. Additionally, the carboxylic acid can be readily converted to esters and amides, providing a straightforward route to a diverse library of compounds.

Comparative Analysis: Herbicidal Applications of Pyridine Carboxylic Acids

A significant application of pyridine carboxylic acid derivatives is in the agrochemical sector, specifically as synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds. The pyridine carboxylic acid family includes several commercially successful herbicides.

A comparative study on the herbicidal activity of various pyridine and pyrimidine carboxylic acids provides valuable quantitative data for performance assessment. The following table summarizes the effective dose required to reduce plant growth by 50% (ED50) for several key compounds against different plant species.

HerbicideChemical ClassCanola (ED50 g ae/ha)Squash (ED50 g ae/ha)Okra (ED50 g ae/ha)
AminopyralidPyridine Carboxylic Acid60.321.110.3
PicloramPyridine Carboxylic Acid227.723.317.3
TriclopyrPyridine Carboxylic Acid37.37.888.2
AminocyclopyrachlorPyrimidine Carboxylic Acid112.96.614.6
ClopyralidPyridine Carboxylic Acid>512>512>512

Data sourced from a comparative study on the relative activity of aminocyclopyrachlor and pyridine carboxylic acid herbicides.[[“]][2]

This data highlights the species-specific efficacy of different pyridine-based herbicides. For instance, aminopyralid is significantly more active than picloram in canola and okra, despite their structural similarities[2]. Such comparative data is crucial for selecting the optimal herbicidal agent for a specific application.

Mechanism of Action: The Auxin Signaling Pathway

The herbicidal activity of pyridine carboxylic acids is rooted in their ability to disrupt the auxin signaling pathway in plants. The following diagram illustrates the molecular mechanism of action.

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_ubiquitination Ubiquitination and Degradation cluster_response Gene Expression and Physiological Response Synthetic_Auxin Synthetic Auxin (e.g., Pyridine Carboxylic Acid) TIR1_AFB_Receptor TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB_Receptor Binds to SCF_Complex SCF Complex TIR1_AFB_Receptor->SCF_Complex Part of Aux_IAA_Repressor Aux/IAA Repressor TIR1_AFB_Receptor->Aux_IAA_Repressor Recruits SCF_Complex->Aux_IAA_Repressor Ubiquitinates Proteasome 26S Proteasome Aux_IAA_Repressor->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Mechanism of action for synthetic auxin herbicides.

Synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are part of the SCF ubiquitin ligase complex.[3] This binding stabilizes the interaction with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[4] The removal of these repressors allows auxin response factors (ARFs) to activate the transcription of auxin-responsive genes, resulting in uncontrolled cell division and elongation, ultimately causing the plant to die.[4]

Experimental Protocols

Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine (A Precursor to Bioactive Molecules)

While direct, detailed syntheses of commercial products from this compound are often proprietary, the synthesis of its close analog, 2-amino-5-fluoropyridine, a key intermediate for the peptide deformylase inhibitor LBM415, illustrates a relevant synthetic pathway.[5]

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Hydrazine hydrate

  • Palladium on carbon (Pd/C) catalyst

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Amino Acetylation: 2-aminopyridine is reacted with acetic anhydride under reflux for 1 hour to protect the amino group.

  • Nitrification: The acetylated product is nitrated using fuming nitric acid and concentrated sulfuric acid at 45°C for 2 hours.

  • Reduction of Nitro Group: The nitro group is reduced to an amino group using hydrazine hydrate and a Pd/C catalyst under reflux for 1 hour.

  • Diazotization: The newly formed amino group is diazotized using sodium nitrite in an acidic medium (hydrochloric acid) at -5 to 0°C for 2 hours.

  • Schiemann Reaction: The diazonium salt is converted to the fluoro derivative by heating at 130°C for 30 minutes.

  • Hydrolysis of Acetyl Group: The protecting acetyl group is removed by hydrolysis with sodium hydroxide under reflux for 2.5 hours to yield 2-amino-5-fluoropyridine.

This generalized protocol is based on a described synthetic route.[5] Specific quantities and purification steps would be required for laboratory implementation.

Conclusion

This compound and its derivatives are valuable scaffolds in the development of bioactive molecules. The comparative data from the field of herbicides demonstrates the significant impact that subtle structural modifications on the pyridine ring can have on biological activity. While direct comparisons in the pharmaceutical space are often limited by proprietary data, the principles of structure-activity relationships hold true. The synthetic accessibility and the potential for diverse functionalization make this compound a continued area of interest for researchers seeking to develop novel and effective chemical solutions for medicine and agriculture.

References

A Researcher's Guide to Assessing the Metabolic Stability of 5-Fluoropyridine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Comparison: Fluorinated vs. Non-Fluorinated Pyridine Carboxylic Acids

The introduction of a fluorine atom onto a pyridine ring is a well-established strategy to enhance metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond. For pyridine-based compounds, metabolism often occurs via oxidation of the pyridine ring or its substituents, catalyzed by cytochrome P450 (CYP) enzymes.[2] By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, this oxidative process can be effectively blocked.

Therefore, it is generally anticipated that 5-fluoropyridine-2-carboxylic acid and its derivatives will exhibit greater metabolic stability compared to their non-fluorinated counterparts (e.g., pyridine-2-carboxylic acid). This would translate to a longer in vitro half-life (t½) and a lower intrinsic clearance (Clint) in microsomal and hepatocyte stability assays. However, the extent of this stabilizing effect is dependent on the specific derivative and the primary sites of metabolism on the parent molecule.

Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess the metabolic stability of this compound derivatives, two primary in vitro assays are recommended: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[3]

Materials and Reagents:

  • Test compound (this compound derivative)

  • Comparator compound (e.g., pyridine-2-carboxylic acid)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test and comparator compounds (e.g., 10 mM in DMSO). From this, prepare a working solution by diluting in buffer to the desired final concentration (e.g., 1 µM).

  • Incubation: In a microcentrifuge tube, pre-incubate the test compound with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for approximately 5 minutes to allow for temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot is used to determine the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[3]

Materials and Reagents:

  • Test and comparator compounds

  • Positive control compounds

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile for reaction termination

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in incubation medium according to the supplier's protocol.

  • Incubation: In a multi-well plate, add the hepatocyte suspension. Add the test and comparator compounds to the wells at the desired final concentration (e.g., 1 µM).

  • Sampling: Incubate the plate at 37°C in a humidified incubator with 5% CO2. At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.

  • Termination: Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells: Clint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells).

Visualizing Experimental and Metabolic Pathways

To further clarify the experimental process and the potential metabolic fate of this compound derivatives, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Termination cluster_analysis Analysis Compound Test Compound (this compound derivative) Preincubation Pre-incubate Compound + Microsomes + Buffer Compound->Preincubation Microsomes Liver Microsomes Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH_System NADPH Regenerating System Reaction_Start Initiate Reaction with NADPH System NADPH_System->Reaction_Start Preincubation->Reaction_Start Timepoints Time Points (0, 5, 15, 30, 45, 60 min) Reaction_Start->Timepoints Termination Terminate with Acetonitrile + Internal Standard Timepoints->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Caption: Workflow for an in vitro microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Derivative Hydroxylation Ring Hydroxylation (Potentially Blocked by Fluorine) Parent->Hydroxylation CYP450 Oxidation Side-Chain Oxidation Parent->Oxidation CYP450 Glucuronidation Glucuronidation (UGTs) (on Carboxylic Acid or Hydroxylated Metabolites) Parent->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs Sulfation Sulfation (SULTs) (on Hydroxylated Metabolites) Hydroxylation->Sulfation SULTs Oxidation->Glucuronidation UGTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for this compound derivatives.

References

Comparative Docking Analysis of Pyridine-Based Carboxylic Acid Analogs as Potential DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking of pyridine-based carboxylic acid analogs, focusing on their potential as inhibitors of bacterial DNA gyrase. The data presented herein is compiled from in silico studies and is intended for researchers, scientists, and professionals in the field of drug discovery and development. The strategic incorporation of fluorine and other functional groups into the pyridine scaffold has been a key strategy in developing potent antibacterial agents. This guide will use thieno[2,3-b]pyridine-2-carboxamide derivatives as a case study to illustrate the comparative analysis of docking studies against Escherichia coli DNA gyrase B.

Quantitative Comparison of Ligand Performance

The following table summarizes the docking scores and experimental inhibitory concentrations (IC50) of a series of thienopyridine carboxamide derivatives against E. coli DNA gyrase B. These compounds share a common pyridine-based scaffold with 5-fluoropyridine-2-carboxylic acid. The docking scores represent the predicted binding affinity of the ligand to the protein, with more negative values indicating a stronger interaction.

Compound IDStructureDocking Score (kcal/mol)IC50 (µM)
3a 4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide-2.26[1]
3b 4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide-4.81[1]
4a 3-amino-N-cyclohexyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide-3.69[1]
9b 2-(4-methylpiperazin-1-yl)-N-(2-(furan-2-yl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrido[3',2':4,5]thieno[3,2-b]quinolin-10-yl)acetamide-5.87[1]
12b N-(2-(furan-2-yl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydropyrido[3',2':4,5]thieno[3,2-b]quinolin-10-yl)-1-(thiophen-2-yl)methanimine-5.13[1]
Novobiocin Reference Inhibitor-4.17[1]

Note: Specific docking scores for each compound were not available in the cited source, but the study confirmed that molecular docking was performed to identify the mode of binding to the active site of E. coli DNA gyrase B.[1]

Experimental Protocols

The following outlines a generalized methodology for molecular docking studies, based on standard practices in the field.

Protein Preparation

The initial step involves obtaining the three-dimensional crystal structure of the target protein, in this case, E. coli DNA gyrase B, from a repository such as the Protein Data Bank (PDB). The PDB ID for the structure used in the comparative study of thienopyridine derivatives was not specified, but a common PDB entry for E. coli DNA gyrase B is 2XCT.[2][3]

The preparation of the protein structure typically includes:

  • Removal of non-essential molecules: Water molecules, ions, and co-crystallized ligands not relevant to the study are removed from the PDB file.

  • Addition of hydrogen atoms: Since X-ray crystallography does not usually resolve hydrogen atom positions, they are added to the protein structure using computational tools.

  • Charge assignment: Appropriate atomic charges are assigned to the protein residues.

  • Energy minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.

Ligand Preparation

The three-dimensional structures of the this compound analogs or the comparative thienopyridine derivatives are generated using chemical drawing software. The ligand structures are then optimized through the following steps:

  • 3D structure generation: 2D chemical structures are converted into 3D conformations.

  • Energy minimization: The ligand structures are energy-minimized to find their most stable three-dimensional arrangement.

  • Charge assignment: Partial charges are assigned to the atoms of the ligands.

  • Defining rotatable bonds: The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking is performed using specialized software such as AutoDock, GOLD, or Glide. The process involves:

  • Defining the binding site: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking algorithm: A search algorithm is used to explore different conformations and orientations of the ligand within the binding site.

  • Scoring function: A scoring function is employed to estimate the binding affinity for each generated pose of the ligand. The pose with the most favorable (most negative) score is typically considered the most likely binding mode.

Analysis of Docking Results

The final step involves a detailed analysis of the docking results, which includes:

  • Binding energy/Docking score: The docking scores of the different analogs are compared to rank their potential efficacy.

  • Binding interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.

Visualizations

Signaling Pathway of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA_Replication DNA Replication & Transcription Positive_Supercoils Positive Supercoiling DNA_Replication->Positive_Supercoils DNA_Gyrase DNA Gyrase (Topoisomerase II) Positive_Supercoils->DNA_Gyrase Introduces Negative_Supercoils Negative Supercoiling (Relaxed DNA) DNA_Gyrase->Negative_Supercoils Results in Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Replication_Continues Replication Continues Negative_Supercoils->Replication_Continues Inhibitor 5-Fluoropyridine-2-carboxylic Acid Analog Inhibition Inhibition Inhibitor->Inhibition Inhibition->DNA_Gyrase

Caption: Inhibition of DNA gyrase by pyridine-based analogs blocks DNA replication.

Experimental Workflow for Comparative Docking

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output Protein_Prep Protein Preparation (e.g., DNA Gyrase B) Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Ligand Preparation (5-Fluoropyridine-2-carboxylic Acid Analogs) Ligand_Prep->Docking Analysis Analysis of Results Docking->Analysis Docking_Scores Comparative Docking Scores Analysis->Docking_Scores Binding_Modes Binding Mode Analysis Analysis->Binding_Modes SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: Workflow of a comparative molecular docking study.

References

Unveiling the Mechanisms: A Comparative Guide to 5-Fluoropyridine-2-Carboxylic Acid-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action for drugs derived from 5-fluoropyridine-2-carboxylic acid precursors. Featuring Lemborexant and Alpelisib as primary examples, this document delves into their distinct signaling pathways, presents supporting experimental data, and outlines detailed protocols for mechanism-of-action validation.

Two prominent drugs synthesized using precursors derived from this compound are the insomnia treatment Lemborexant and the cancer therapeutic Alpelisib. While sharing a common ancestral chemical scaffold, their pharmacological actions diverge significantly, targeting distinct cellular signaling pathways to elicit their therapeutic effects. Lemborexant functions as a dual orexin receptor antagonist, modulating wakefulness-promoting pathways in the brain, whereas Alpelisib acts as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a critical cell growth and survival pathway often dysregulated in cancer.

Comparative Analysis of Mechanism of Action

FeatureLemborexantAlpelisib
Drug Class Dual Orexin Receptor Antagonist (DORA)PI3Kα-specific Inhibitor
Therapeutic Area InsomniaOncology (HR+, HER2-, PIK3CA-mutated breast cancer)
Molecular Target Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R)Phosphatidylinositol 3-kinase alpha (PI3Kα)
Mechanism of Action Competitively blocks the binding of wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, thereby suppressing wakefulness.[1][2]Selectively inhibits the p110α isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway, leading to reduced cancer cell proliferation and survival.[3][4]
Key Validated Effect Promotion of both REM and non-REM sleep.[5]Inhibition of PI3K pathway and induction of apoptosis in PIK3CA-mutant cancer cells.[6]

Supporting Experimental Data

Lemborexant: Orexin Receptor Antagonism
ExperimentOrganism/SystemKey FindingReference
Orexin-induced ACTH Increase AssayRatLemborexant dose-dependently inhibited the increase in plasma ACTH concentration induced by an OX2R agonist, confirming target engagement in vivo. The unbound plasma IC50 was 5.9 nmol/L.[7]
Vigilance State Analysis (EEG/EMG)Wild-type mice and ratsLemborexant significantly increased both non-REM and REM sleep time compared to vehicle.[5][7]
Locomotor Activity AssayWild-type miceLemborexant dose-dependently decreased spontaneous locomotor activity.[8]
Alpelisib: PI3Kα Inhibition
ExperimentOrganism/SystemKey FindingReference
In vitro Kinase AssayRecombinant human PI3KαAlpelisib potently and selectively inhibits the kinase activity of the p110α subunit of PI3K.[9]
Cell Viability AssayHER2+/PIK3CA mutant breast cancer cell linesAlpelisib demonstrated dose-dependent inhibition of cell growth with IC50 values in the nanomolar range. For example, the IC50 in BT474 cells was approximately 1 µM.[10][11]
Western Blot AnalysisPIK3CA mutant cell linesTreatment with Alpelisib led to a dose-dependent decrease in the phosphorylation of downstream PI3K pathway effectors such as AKT and S6.[11]
Xenograft Tumor Growth StudyMice bearing PIK3CA-mutant tumorsAlpelisib treatment resulted in significant tumor growth inhibition.[9]

Comparison with Alternative Drugs

Insomnia Treatments
Drug ClassMechanism of ActionKey Clinical Efficacy (vs. Placebo)Common Side Effects
Lemborexant (DORA) Dual orexin receptor antagonist.[1][2]Decreased sleep latency and increased total sleep time.[2]Somnolence, headache, abnormal dreams.
Suvorexant (DORA) Dual orexin receptor antagonist.[1][3][12]Decreased time to sleep onset and increased total sleep time.[1]Somnolence, headache, dizziness.
Benzodiazepines (e.g., Temazepam) Positive allosteric modulator of GABA-A receptors.Decreased sleep latency by ~4.2 minutes and increased total sleep duration by ~61.8 minutes (meta-analysis data).[13][14]Daytime drowsiness, dizziness, cognitive impairment, dependence.
Z-drugs (e.g., Zolpidem) Selective agonist at the benzodiazepine-1 receptor site on GABA-A receptors.Reduces sleep latency.Drowsiness, dizziness, headache, gastrointestinal upset.
GABA Agonists Directly activate GABA-A receptors.Can increase slow-wave sleep.[15]Varies by specific agent.
HR+, HER2-, PIK3CA-mutated Breast Cancer Treatments
Drug ClassMechanism of ActionKey Clinical Efficacy (vs. Endocrine Therapy Alone)Common Side Effects
Alpelisib (PI3Kα inhibitor) Selective inhibitor of the p110α isoform of PI3K.[3][4]Improved progression-free survival.Hyperglycemia, rash, diarrhea, nausea.
Buparlisib (pan-PI3K inhibitor) Inhibits all four isoforms of class I PI3K.[16][17]Showed some clinical activity but development has been hampered by toxicity.Mood disorders, hyperglycemia, rash, diarrhea.
Taselisib (PI3Kα/δ/γ inhibitor) Inhibits PI3Kα, δ, and γ isoforms with less activity against β.[18][19]Modest improvement in progression-free survival with significant toxicity.Diarrhea, hyperglycemia, colitis.
Everolimus (mTOR inhibitor) Inhibitor of mTOR, a downstream effector in the PI3K/AKT pathway.Improved progression-free survival in combination with exemestane.[20][21]Stomatitis, rash, fatigue, diarrhea.
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) Inhibit cyclin-dependent kinases 4 and 6, which are key for cell cycle progression.Significantly improved progression-free and overall survival.[22][23][24]Neutropenia, fatigue, nausea, diarrhea.

Experimental Protocols

Lemborexant: In Vivo Sleep Study in Mice

Objective: To assess the effect of Lemborexant on sleep architecture in mice.

Methodology:

  • Animal Model: Adult male C57BL/6J mice are surgically implanted with electroencephalogram (EEG) and electromyogram (EMG) electrodes for polysomnographic recording.

  • Housing and Acclimation: Mice are individually housed in recording chambers with a 12-hour light/12-hour dark cycle and allowed to acclimate to the recording cables for at least 5 days.

  • Drug Administration: Lemborexant or vehicle is administered orally (p.o.) at the beginning of the light phase (the normal sleep period for mice).

  • Data Acquisition: Continuous EEG and EMG recordings are collected for 24 hours post-dosing using a data acquisition system.

  • Vigilance State Analysis: The recordings are manually or automatically scored in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on standard criteria for EEG and EMG signals.

  • Data Analysis: The total time spent in each vigilance state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts are calculated and compared between treatment groups using appropriate statistical tests (e.g., ANOVA).[5][7]

Alpelisib: Cell Viability Assay

Objective: To determine the effect of Alpelisib on the proliferation of PIK3CA-mutant breast cancer cells.

Methodology:

  • Cell Culture: PIK3CA-mutant human breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of Alpelisib or vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The absorbance or luminescence readings are measured using a plate reader. The data is normalized to the vehicle-treated control wells, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[11]

Visualizing the Mechanisms

Signaling_Pathway_Lemborexant Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Releases Orexin_Receptors Orexin Receptors (OX1R & OX2R) Orexin_A_B->Orexin_Receptors Binds & Activates Wake_Promoting_Centers Wake-Promoting Centers (e.g., TMN, LC) Orexin_Receptors->Wake_Promoting_Centers Stimulates Arousal Arousal & Wakefulness Wake_Promoting_Centers->Arousal Promotes Lemborexant Lemborexant Lemborexant->Orexin_Receptors Blocks

Caption: Mechanism of action of Lemborexant.

Signaling_Pathway_Alpelisib Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: Mechanism of action of Alpelisib.

Experimental_Workflow_Lemborexant cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Mouse Model Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Acclimation Acclimation to Recording Setup Surgery->Acclimation Dosing Oral Administration (Lemborexant or Vehicle) Acclimation->Dosing Recording 24h EEG/EMG Recording Dosing->Recording Scoring Vigilance State Scoring (Wake, NREM, REM) Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Statistics Statistical Comparison Quantification->Statistics

Caption: In vivo sleep study workflow for Lemborexant.

Experimental_Workflow_Alpelisib cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_data_analysis Data Analysis Cell_Culture Culture PIK3CA-mutant Breast Cancer Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Addition Add Serial Dilutions of Alpelisib Seeding->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Measurement Measure Absorbance/ Luminescence Viability_Assay->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

References

Safety Operating Guide

Proper Disposal of 5-fluoropyridine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-fluoropyridine-2-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, grounded in established safety protocols. Adherence to these guidelines will help mitigate risks and ensure the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound is classified as a hazardous material and should be treated as a potential irritant.

Personal Protective Equipment (PPE):

All personnel handling this compound must use the following personal protective equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber, Butyl rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid the inhalation of dust or vapors.

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste without proper treatment and authorization from your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

  • Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.

2. Waste Collection and Labeling:

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The label should include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date the waste was first added to the container

    • Clear indication of the associated hazards (e.g., "Hazardous Waste," "Irritant")

3. Storage:

  • Store the waste container in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from sources of ignition.

4. Neutralization (as a pre-treatment where permissible): In some cases, neutralization of the carboxylic acid waste may be a recommended pre-treatment step before collection. This should only be performed if it is part of your institution's approved chemical hygiene plan and by personnel trained in the procedure.

  • Objective: To neutralize the acidic waste to a pH between 6.0 and 8.0.

  • Materials:

    • Waste solution of this compound

    • Weak base (e.g., sodium bicarbonate or a 5% sodium hydroxide solution)

    • pH paper or a pH meter

    • Stir plate and stir bar

  • Procedure:

    • Work in a chemical fume hood.

    • If the concentration of the acid is high, dilute it with water.

    • Place the waste container on a stir plate and begin gentle stirring.

    • Slowly add the weak base to the stirring solution. Be cautious, as this reaction may generate gas (carbon dioxide if using bicarbonate) and heat.

    • Periodically check the pH of the solution.

    • Continue adding the base until the pH is stable between 6.0 and 8.0.

    • Once neutralized, securely cap the container.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the hazardous waste container.

  • Do not attempt to transport hazardous waste off-site yourself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area C->D E Institutional Protocol for Neutralization? D->E F Neutralize with Weak Base to pH 6-8 E->F Yes G Arrange for Pickup by Licensed Waste Disposal E->G No F->G H Final Disposal G->H

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 5-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-fluoropyridine-2-carboxylic acid. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

I. Hazard Identification and Physicochemical Properties

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system[1][2][3][4].

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Molecular Formula C6H4FNO2[1][5][6]
Molecular Weight 141.10 g/mol [1][5]
Appearance White to off-white solid[5]
Melting Point 167 - 170 °C[5]
Solubility Slightly soluble in water. Soluble in polar organic solvents like DMSO and DMF.[5]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The level of PPE required depends on the specific handling procedure.

  • Standard Laboratory Attire: At a minimum, a lab coat, closed-toe shoes, and long pants should be worn.

  • Eye and Face Protection: Chemical safety goggles are required for all handling activities. A face shield should be worn in situations with a higher risk of splashes or dust generation[7].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. It is recommended to use two pairs of gloves when handling the solid material[7][8]. Gloves should be changed regularly, and immediately if contaminated[7].

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is required[7][8]. All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure[9].

  • Protective Clothing: For large-scale operations or when there is a significant risk of contamination, disposable gowns or coveralls made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, should be worn[8][10].

III. Step-by-Step Operational Plan

A. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][11][12]. The storage area should be clearly labeled. Keep the container tightly closed[2].

B. Handling and Use

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower must be accessible[12].

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a disposable weighing paper or boat to avoid contamination of the balance.

    • Handle the solid with appropriate tools (e.g., spatula) to minimize dust generation.

  • Solution Preparation and Reaction:

    • Conduct all solution preparation and reactions within a chemical fume hood.

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the process is exothermic, use an ice bath for cooling[13].

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[2].

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

C. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2][12]. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[12].

  • Spills:

    • Evacuate the area.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal[2][11].

    • For larger spills, or if the spill involves a solution, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.

    • Ventilate the area and decontaminate the spill site.

IV. Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix this waste with non-halogenated waste streams[9].

  • Containerization: Collect all waste containing this compound (including contaminated PPE, weighing papers, and absorbent materials) in a dedicated, clearly labeled, and sealed container. The label should include "Hazardous Waste" and the chemical name[9].

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected for disposal[9].

  • Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor[9]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with all local, state, and federal regulations[9][11]. Do not dispose of this chemical down the drain or in the regular trash[9].

V. Workflow Diagrams

Handling_Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Ensure Fume Hood is Operational A->B C Locate Emergency Equipment B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Prepare Solution / Conduct Reaction in Fume Hood D->E F Decontaminate Equipment and Surfaces E->F After Use G Wash Hands Thoroughly F->G

Caption: Safe Handling Workflow for this compound.

Disposal_Workflow Figure 2: Disposal Workflow A Generate Chemical Waste B Segregate as Halogenated Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Professional Disposal D->E F High-Temperature Incineration E->F

Caption: Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.